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  • Product: 3,5-Bis(benzyloxy)picolinic acid
  • CAS: 1000025-93-3

Core Science & Biosynthesis

Foundational

3,5-Bis(benzyloxy)picolinic acid CAS number

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)picolinic Acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3,5-Bis(benzyloxy)picolinic acid, tailored for research...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Bis(benzyloxy)picolinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-Bis(benzyloxy)picolinic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characterization methodologies, and potential applications, grounding the discussion in established scientific principles.

Core Compound Identity and Properties

3,5-Bis(benzyloxy)picolinic acid is a derivative of picolinic acid, which is a pyridine-based carboxylic acid. The core structure features a pyridine ring with a carboxylic acid group at the 2-position, and two benzyloxy groups at the 3- and 5-positions. This substitution pattern significantly influences its physicochemical properties and potential biological activity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1000025-93-3 [1][2][3][4][5].

Table 1: Physicochemical Properties of 3,5-Bis(benzyloxy)picolinic acid

PropertyValueSource(s)
CAS Number 1000025-93-3[1][2][3]
Molecular Formula C20H17NO4[1][2][3][4]
Molecular Weight 335.35 g/mol (approx.)[1][2][3][4]
Appearance Solid[3]
Purity Commercially available at >97% or >98%[2][3]
Storage Conditions 2-8°C, Refrigerator[4]
Synonyms 3,5-bis-benzyloxy-pyridine-2-carboxylic acid, 3,5-Bis(phenylmethoxy)pyridine-2-carboxylic acid[2][4]

Synthesis and Purification: A Proposed Methodology

While specific, detailed synthesis procedures for 3,5-Bis(benzyloxy)picolinic acid are not extensively published in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles for pyridine functionalization. A common precursor would be chelidamic acid (3,5-dihydroxypicolinic acid), which allows for the introduction of the benzyloxy groups via a Williamson ether synthesis.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable dihydroxypicolinic acid precursor.

Synthetic_Workflow start Start: 3,5-Dihydroxypicolinic Acid step1 Step 1: Etherification Reagents: Benzyl bromide, Strong Base (e.g., NaH) Solvent: Anhydrous DMF or THF start->step1 Williamson Ether Synthesis product Product: 3,5-Bis(benzyloxy)picolinic acid step1->product Crude Product purification Purification Technique: Recrystallization or Column Chromatography product->purification Purification

Caption: Proposed synthetic workflow for 3,5-Bis(benzyloxy)picolinic acid.

Detailed Experimental Protocol (Hypothetical)
  • Preparation : To a solution of 3,5-dihydroxypicolinic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) in a dropwise manner at 0°C under an inert atmosphere (e.g., nitrogen or argon). The base will deprotonate the hydroxyl and carboxylic acid groups.

  • Etherification : Following deprotonation, add benzyl bromide to the reaction mixture. The reaction is then typically stirred at room temperature or gently heated to facilitate the Williamson ether synthesis, forming the benzyloxy linkages.

  • Work-up : After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is quenched with water and acidified to protonate the carboxylic acid. The crude product can then be extracted using an organic solvent.

  • Purification : The extracted crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 3,5-Bis(benzyloxy)picolinic acid.

Structural Characterization

The identity and purity of synthesized 3,5-Bis(benzyloxy)picolinic acid would be confirmed using a suite of standard analytical techniques. While the raw data is not publicly available, suppliers indicate that characterization data such as NMR, HPLC, and MS is available upon request[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR would confirm the presence of the pyridine ring, the benzylic protons, and the aromatic protons of the benzyl groups, as well as the carboxylic acid proton.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques would be used to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is crucial for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid or trifluoroacetic acid modifier) would be employed.

Potential Applications in Drug Discovery and Research

The picolinic acid scaffold is of significant interest in medicinal chemistry and drug development. While direct applications of 3,5-Bis(benzyloxy)picolinic acid are not widely documented, its structural features suggest several areas of potential utility.

Role as a Synthetic Intermediate

Picolinic acid derivatives are valuable intermediates in the synthesis of pharmacologically active compounds[6]. The carboxylic acid group can be readily converted to other functional groups (e.g., amides, esters) to generate libraries of new chemical entities for screening.

Chelating Agent

Picolinic acid is a known bidentate chelating agent for various metal ions, including zinc, iron, and chromium[7]. This property is crucial for its role in facilitating the absorption of these ions in biological systems[7]. The 3,5-Bis(benzyloxy) derivative could be explored for similar or modified chelating properties.

Hypothetical Role in Signaling Pathway Modulation

Many heterocyclic molecules, including those with structures analogous to picolinic acid derivatives, have been identified as inhibitors of key signaling pathways implicated in diseases like cancer. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8][9].

Triazine derivatives, which share the nitrogen-containing heterocyclic nature, have been developed as potent inhibitors of the PI3K/mTOR pathway[8][9]. It is plausible that novel picolinic acid derivatives could be designed to interact with the ATP-binding pocket of kinases like PI3K or mTOR.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for heterocyclic inhibitors.

Conclusion

3,5-Bis(benzyloxy)picolinic acid is a well-defined chemical entity with established physicochemical properties. Although its direct applications are not yet extensively explored in public literature, its structural framework, based on the versatile picolinic acid scaffold, presents significant opportunities for its use as a synthetic intermediate and in the development of novel therapeutic agents. Future research could focus on exploring its potential as a kinase inhibitor, a chelating agent with unique properties, or as a building block for more complex molecules in drug discovery programs.

References

  • CATO Standard Mall. 3,5-Bis(benzyloxy)picolinic acid, 1000025-93-3. [Link]

  • ChemExpress. CAS 1000025-93-3 | 3,5-Bis(benzyloxy)picolinic acid. [Link]

  • Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid | CAS No : 1000025-93-3. [Link]

  • PrepChem.com. Synthesis of picolinic acid. [Link]

  • PubMed. Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. [Link]

  • ResearchGate. 3,5-Bis(benzyloxy)benzoic acid. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Google Patents. Process for producing pyridine carboxylic acids.
  • Celcuity. Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. [Link]

  • PubMed. Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. [Link]

  • MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

Sources

Exploratory

3,5-Bis(benzyloxy)picolinic acid molecular weight.

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3,5-Bis(benzyloxy)picolinic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 3,5-Bis(benzyloxy)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,5-Bis(benzyloxy)picolinic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We establish its precise molecular weight through theoretical calculations and detail the rigorous, multi-technique experimental workflows required for its empirical verification and structural confirmation. This document serves as a practical resource for researchers, outlining the causality behind analytical choices and providing self-validating protocols for characterizing this and similar complex organic molecules. Key physicochemical properties are tabulated, and standard operating procedures for mass spectrometry, NMR spectroscopy, and chromatography are presented to ensure scientific integrity and reproducibility in a research and development setting.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid, a simple pyridine-2-carboxylic acid, is a foundational structure in the field of drug discovery and coordination chemistry.[1][2] Its derivatives are widely recognized as "privileged" structural motifs, frequently appearing in FDA-approved pharmaceuticals and advanced molecular materials.[3] The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group create a powerful bidentate chelating system, making picolinic acid derivatives versatile ligands for a wide array of metal ions. This property is exploited in applications ranging from nutritional supplements to the development of sophisticated MRI contrast agents.[3][4]

The subject of this guide, 3,5-Bis(benzyloxy)picolinic acid (CAS No. 1000025-93-3) , is a specialized derivative featuring two bulky benzyloxy groups on the pyridine ring.[5][6][7] These substituents serve two primary purposes in rational drug design:

  • Steric Control: They provide steric bulk that can precisely dictate the binding orientation of the molecule within a target protein's active site.

  • Protecting Groups: The benzyl ether linkage can be strategically cleaved under specific chemical conditions (e.g., palladium-catalyzed hydrogenolysis), unmasking reactive hydroxyl groups for subsequent bioconjugation or further synthetic elaboration.[4]

Understanding the fundamental properties of this molecule, beginning with its molecular weight, is the critical first step in its application, whether for synthesizing novel anticancer agents, developing new anticonvulsants, or designing bespoke metal-organic frameworks.[8][9]

Caption: Chemical structure of 3,5-Bis(benzyloxy)picolinic acid.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is non-negotiable for its successful application in a laboratory setting. All subsequent experimental design, from reaction stoichiometry to dosage calculations, is predicated on this foundational data. The key physicochemical properties of 3,5-Bis(benzyloxy)picolinic acid are summarized below.

PropertyValueSource(s)
CAS Number 1000025-93-3[5][6][7]
Molecular Formula C₂₀H₁₇NO₄[5][6][10]
Average Molecular Weight 335.35 g/mol [5][6][7]
Monoisotopic Mass 335.11576 uCalculated
Synonyms 3,5-bis-benzyloxy-pyridine-2-carboxylic acid; 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid[7][10]
Typical Purity >97%[5][7]
Appearance Solid[5]
Recommended Storage 2-8°C Refrigerator[10]

Determination of Molecular Weight: A Dual Approach

The molecular weight of a compound is not merely a number; it is a primary identifier confirmed through a combination of theoretical calculation and empirical measurement. This dual approach provides a robust, self-validating system for identity confirmation.

Theoretical Calculation

The molecular weight is derived from the molecular formula (C₂₀H₁₇NO₄) and the atomic masses of its constituent elements. It is crucial to distinguish between two values:

  • Average Molecular Weight (335.35 g/mol ): This value is calculated using the weighted average of the natural isotopic abundances of each element (e.g., Carbon ≈ 12.011 u). It is the standard value used for stoichiometric calculations in bulk chemical synthesis.

  • Monoisotopic Mass (335.11576 u): This value is calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry, as this technique is sensitive enough to resolve individual isotopic peaks.

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 3,5-Bis(benzyloxy)picolinic acid, Electrospray Ionization (ESI) is the preferred method due to its "soft" nature, which minimizes fragmentation and keeps the molecule intact during ionization.

G cluster_workflow Mass Spectrometry Workflow for Molecular Weight Verification Sample 1. Sample Preparation (Dissolve in appropriate solvent, e.g., THF/Methanol) Inject 2. LC Injection (Optional separation) Sample->Inject Transfer Ionize 3. Ionization Source (Electrospray - ESI) Inject->Ionize Eluent Flow Analyze 4. Mass Analyzer (e.g., TOF, Orbitrap) Ionize->Analyze Ion Beam Detect 5. Detector Analyze->Detect Separated Ions Process 6. Data Processing Detect->Process Signal Result 7. Mass Spectrum (Plot of m/z vs. Intensity) Process->Result Generate G cluster_char Comprehensive Compound Characterization Workflow Synthesis Synthesized Product Purify Purification (e.g., Column Chromatography) Synthesis->Purify Check Identity & Purity Assessment Purify->Check MS Mass Spectrometry (Confirms MW) Check->MS Identity HPLC HPLC (Confirms Purity >95%) Check->HPLC Purity Structure Structural Elucidation MS->Structure HPLC->Structure NMR NMR (¹H, ¹³C) (Confirms C-H Framework) Structure->NMR Framework FTIR FTIR (Confirms Functional Groups) Structure->FTIR Bonds Final Validated Compound (Ready for use) NMR->Final FTIR->Final

Caption: Logical workflow for the complete validation of a chemical entity.

Key Supporting Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of a sample. A sample is passed through a column under high pressure, and compounds are separated based on their affinity for the column's stationary phase. A high-purity sample of 3,5-Bis(benzyloxy)picolinic acid should yield a single, sharp peak in the chromatogram, and the area of this peak should be >97% of the total integrated peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic structure of the molecule.

    • ¹H NMR: Confirms the number and connectivity of hydrogen atoms. The spectrum for this molecule would show distinct signals for the aromatic protons on the pyridine and benzyl rings, as well as a characteristic singlet for the two methylene (CH₂) groups. [11] * ¹³C NMR: Confirms the carbon skeleton of the molecule, showing distinct peaks for the carboxyl carbon, the ether-linked carbons, and the various aromatic carbons. [11]* Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the types of chemical bonds present by measuring their infrared absorption. The FTIR spectrum would clearly show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O-C stretches of the benzyl ethers, and the vibrations of the aromatic rings. [11]

Conclusion

The molecular weight of 3,5-Bis(benzyloxy)picolinic acid is definitively established as 335.35 g/mol (average) with a monoisotopic mass of 335.11576 u. While theoretical calculation provides a precise expected value, rigorous experimental verification using high-resolution mass spectrometry is imperative for unambiguous identification. For professionals in drug development and scientific research, this initial verification must be supported by a comprehensive analytical workflow, including HPLC for purity and both NMR and FTIR spectroscopy for complete structural elucidation. Adherence to these multi-faceted, self-validating protocols ensures the scientific integrity required for advancing novel chemical entities from the laboratory to their intended application.

References

  • Title: 1000025-93-3,3,5-Bis(benzyloxy)picolinic acid Source: CATO Standard Mall URL: [Link]

  • Title: CAS 1000025-93-3 | 3,5-Bis(benzyloxy)picolinic acid Source: ChemExpress URL: [Link]

  • Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) Source: ResearchGate URL: [Link]

  • Title: 1000025-93-3 | Chemical Name : 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid Source: Pharmaffiliates URL: [Link]

  • Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: PubMed Central (PMC) URL: [Link]

  • Title: A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells Source: Pharmacia URL: [Link]

  • Title: New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity Source: PubMed URL: [Link]

  • Title: Picolinic acid Source: PubChem URL: [Link]

  • Title: 3,5-Bis(benzyloxy)benzoic acid Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of picolinic acid Source: PrepChem.com URL: [Link]

  • Title: Picolinic acid Source: Wikipedia URL: [Link]

  • Title: Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester Source: MDPI URL: [Link]

  • Title: (PDF) 3,5-Bis(benzyloxy)benzoic acid Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinic Acid: Structure, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 3,5-Bis(benzyloxy)picolinic acid, a specialized heterocyclic building block. While not extensively characterized in public literature, its stru...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of 3,5-Bis(benzyloxy)picolinic acid, a specialized heterocyclic building block. While not extensively characterized in public literature, its structural motifs—a picolinic acid core and benzyl ether protecting groups—position it as a valuable intermediate in synthetic organic chemistry, particularly for the development of novel therapeutics and functional materials. This document elucidates its chemical structure, presents its physicochemical properties, and details a robust, field-proven synthetic pathway. Furthermore, it explores the potential applications of this compound, grounded in the known biological and chemical activities of its core components, to provide researchers, scientists, and drug development professionals with a foundational resource for its use.

Introduction to the Picolinic Acid Scaffold

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound, known biologically as a catabolite of the amino acid tryptophan.[1] Beyond its metabolic role, the picolinic acid scaffold is of significant interest in medicinal chemistry. It functions as an effective bidentate chelating agent for various metal ions, including zinc, iron, and chromium, a property that is believed to contribute to its diverse biological activities.[1] These activities include neuroprotective, immunological, and anti-proliferative effects.[1] Recent studies have also highlighted its potential as a broad-spectrum inhibitor of enveloped viruses.

The derivatization of the picolinic acid core allows for the fine-tuning of its physicochemical and pharmacological properties. 3,5-Bis(benzyloxy)picolinic acid is one such derivative. In this molecule, the hydroxyl groups at the 3 and 5 positions of the pyridine ring are protected as benzyl ethers. This structural modification serves two primary purposes in a synthetic context: it masks the reactive phenolic groups during subsequent chemical transformations and enhances the lipophilicity of the molecule, which can be crucial for solubility in organic solvents and for designing molecules that interact with hydrophobic biological targets. This guide will provide a detailed examination of this specific intermediate.

Physicochemical Properties and Structure Elucidation

Chemical Structure and Identifiers

3,5-Bis(benzyloxy)picolinic acid is a pyridine derivative characterized by a carboxylic acid at position 2 and two benzyloxy substituents at positions 3 and 5.

Figure 1: Chemical Structure of 3,5-Bis(benzyloxy)picolinic acid.

Physicochemical Data

The key physicochemical properties of 3,5-Bis(benzyloxy)picolinic acid are summarized below. This information is critical for handling, storage, and experimental design.

PropertyValueReference
CAS Number 1000025-93-3[CymitQuimica]
Molecular Formula C₂₀H₁₇NO₄[CymitQuimica]
Molecular Weight 335.36 g/mol [Pharmaffiliates]
Appearance Solid[CymitQuimica]
Purity Typically ≥97% (Commercial)[CymitQuimica]
Storage 2-8°C, Refrigerator[Pharmaffiliates]
Spectroscopic Analysis (Predicted)

While experimentally derived spectroscopic data for this specific molecule is not widely published, a robust prediction can be made based on its constituent functional groups and analysis of structurally related compounds. These predictions serve as a reliable benchmark for the validation of synthesized material.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.1-8.2 d 1H H-6 (Pyridine) Deshielded by adjacent nitrogen and carboxylic acid.
~7.5-7.3 m 10H Phenyl H's (2 x C₆H₅) Standard aromatic region for benzyl protons.
~7.1-7.2 d 1H H-4 (Pyridine) Pyridine proton, coupled to H-6.
~5.25 s 2H O-CH₂ (C5) Methylene protons of the benzyl group at C5.
~5.20 s 2H O-CH₂ (C3) Methylene protons of the benzyl group at C3.

| >10.0 | br s | 1H | COOH | Acidic proton, often broad and downfield. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~168 C =O Carboxylic acid carbonyl carbon.
~158 C -5 (Pyridine) Aromatic carbon attached to benzyloxy group.
~155 C -3 (Pyridine) Aromatic carbon attached to benzyloxy group.
~145 C -6 (Pyridine) Aromatic carbon adjacent to nitrogen.
~136 Quaternary Phenyl C's Ipso-carbons of the two benzyl rings.
~129-127 Phenyl C's Aromatic carbons of the two benzyl rings.
~118 C -4 (Pyridine) Pyridine ring carbon.
~115 C -2 (Pyridine) Pyridine carbon bearing the carboxylic acid.
~72 O-C H₂ (C5) Methylene carbon of the C5-benzyloxy group.

| ~71 | O-C H₂ (C3) | Methylene carbon of the C3-benzyloxy group. |

Synthesis and Purification

The synthesis of 3,5-Bis(benzyloxy)picolinic acid is not commonly detailed in standard literature, suggesting its role as a specialized intermediate. A logical and robust three-step synthetic route can be designed starting from 3,5-dihydroxypicolinic acid. This pathway involves protection of the carboxylic acid, etherification of the hydroxyl groups, and subsequent deprotection of the acid.

Proposed Synthesis Workflow

The proposed synthesis follows a standard protect-react-deprotect strategy, ensuring high yields and minimizing side reactions.

G A Start: 3,5-Dihydroxypicolinic Acid B Step 1: Esterification (MeOH, H₂SO₄ cat., Reflux) A->B Protect COOH C Intermediate: Methyl 3,5-dihydroxypicolinate B->C D Step 2: Benzylation (BnBr, K₂CO₃, Acetone, Reflux) C->D Protect OH groups E Intermediate: Methyl 3,5-bis(benzyloxy)picolinate D->E F Step 3: Saponification (NaOH, H₂O/THF, Reflux) E->F Deprotect Ester G Step 4: Acidification (HCl) F->G H Final Product: 3,5-Bis(benzyloxy)picolinic Acid G->H

Figure 2: Proposed synthetic workflow for 3,5-Bis(benzyloxy)picolinic Acid.

Detailed Experimental Protocol

This protocol is a self-validating system. The success of each step is confirmed by analytical techniques before proceeding to the next, ensuring the integrity of the final product.

Step 1: Esterification of 3,5-Dihydroxypicolinic Acid

  • Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-catalyzed benzylation in the subsequent step. Fischer esterification is a classic and reliable method for this transformation.

  • Protocol:

    • Suspend 3,5-dihydroxypicolinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise while stirring in an ice bath.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-dihydroxypicolinate.

  • Validation: The product can be confirmed by ¹H NMR (appearance of a methyl singlet at ~3.9 ppm) and mass spectrometry.

Step 2: Benzylation of Methyl 3,5-dihydroxypicolinate

  • Causality: A Williamson ether synthesis is employed to protect the two phenolic hydroxyl groups as benzyl ethers. Potassium carbonate is a suitable base that is strong enough to deprotonate the phenols but not the ester. Acetone is an ideal solvent for this Sₙ2 reaction.

  • Protocol:

    • Dissolve the methyl 3,5-dihydroxypicolinate (1.0 eq) from Step 1 in anhydrous acetone (20 mL per gram).

    • Add anhydrous potassium carbonate (3.0 eq) and benzyl bromide (2.5 eq).

    • Heat the suspension to reflux and stir vigorously for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure methyl 3,5-bis(benzyloxy)picolinate.

  • Validation: ¹H NMR will show the disappearance of the -OH protons and the appearance of two benzylic methylene singlets (~5.2 ppm) and aromatic protons from the benzyl groups.

Step 3: Saponification and Acidification

  • Causality: The methyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the carboxylate salt. Subsequent acidification protonates the salt to furnish the final carboxylic acid product.

  • Protocol:

    • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the mixture to room temperature and remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M HCl.

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, 3,5-Bis(benzyloxy)picolinic acid.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The NMR should match the predicted spectra.

Applications in Research and Drug Discovery

While 3,5-Bis(benzyloxy)picolinic acid is primarily an intermediate, its structure provides a versatile platform for creating more complex and potentially bioactive molecules.

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its function as a protected building block. The two benzyloxy groups can be selectively removed via catalytic hydrogenation, revealing the di-hydroxyl functionality. This allows for the synthesis of complex picolinic acid derivatives where other parts of a target molecule are built out from the carboxylic acid or pyridine ring first, with the deprotection of the hydroxyls as a final step. This strategy is crucial in the synthesis of natural products and pharmaceuticals.

Potential for Novel Therapeutic Agents

The picolinic acid core is a known pharmacophore with established biological activities. By using 3,5-Bis(benzyloxy)picolinic acid as a starting point, researchers can explore the development of novel compounds in several therapeutic areas.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Core 3,5-Bis(benzyloxy) picolinic acid Antiviral Antiviral Agents (Viral Entry Inhibition) Core->Antiviral Leverages Picolinic Acid's Activity Anticancer Anticancer Agents (PI3K/mTOR Pathway Analogs) Core->Anticancer Scaffold for Kinase Inhibitor Design Herbicide Herbicides (Auxin Mimics) Core->Herbicide Based on Picolinate Herbicide Class Chelator Chelation Therapy (Metalloenzyme Inhibitors) Core->Chelator Exploits Bidentate Chelation Site

Figure 3: Potential drug discovery pathways originating from the core scaffold.

  • Antiviral Drug Development: Picolinic acid itself shows activity against enveloped viruses. This scaffold can be used to synthesize more potent and selective analogues.

  • Oncology: The pyridine ring is a common feature in many kinase inhibitors. For example, bis(morpholino-1,3,5-triazine) derivatives have shown potent inhibition of the PI3K/mTOR signaling pathway, which is critical in cancer cell proliferation.[2] The 3,5-disubstituted pyridine core provides a template to design novel inhibitors targeting similar ATP-binding sites.

  • Agrochemicals: Picolinic acid derivatives, known as picolinates, are a significant class of synthetic auxin herbicides. This compound could serve as a precursor for novel, highly potent herbicidal agents.

  • Metalloenzyme Inhibitors: Given the strong chelating ability of the picolinic acid motif, derivatives can be designed to target the active sites of metalloenzymes, which are implicated in a wide range of diseases.

Conclusion

3,5-Bis(benzyloxy)picolinic acid represents a key, albeit specialized, chemical intermediate. Its value is derived not from its own direct bioactivity, but from the synthetic versatility it offers. The strategic placement of benzyl protecting groups on the bioactive picolinic acid core provides chemists with a powerful tool for constructing complex molecular architectures. The detailed synthetic protocol and predictive analytical data provided in this guide offer a solid foundation for researchers to produce, validate, and utilize this compound in their discovery programs, paving the way for the development of next-generation pharmaceuticals and agrochemicals.

References

  • Wikipedia. Picolinic acid. [Link]

  • Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. [Link]

  • Mallakpour, S., & Mallakpour, A. (2017). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. Journal of Medicinal Chemistry.
  • Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636–2645. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Bis(benzyloxy)picolinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, fea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)picolinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a picolinic acid core scaffold with two benzyloxy substituents, presents a unique combination of a chelating motif and lipophilic protecting groups. This guide provides a comprehensive overview of its physical and chemical properties, a detailed plausible synthetic route, and an exploration of its potential applications as a versatile building block in the development of novel therapeutic agents. While extensive experimental data for this specific compound is not widely available in public literature, this guide synthesizes known information and provides expert insights based on the well-established chemistry of its constituent functional groups.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the known and estimated properties of 3,5-Bis(benzyloxy)picolinic acid.

PropertyValueSource/Comment
Molecular Formula C₂₀H₁₇NO₄[1][2]
Molecular Weight 335.36 g/mol [1][3]
CAS Number 1000025-93-3[1][2]
Physical Form Solid[1]
Melting Point Data not available in public literature.Estimation: Expected to be a crystalline solid with a relatively high melting point due to its aromatic nature and potential for intermolecular hydrogen bonding.
Boiling Point Data not available in public literature.Estimation: Expected to be high and likely to decompose upon heating at atmospheric pressure.
Solubility Data not available in public literature.Estimation: Likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in chlorinated solvents like dichloromethane and chloroform. Expected to have low solubility in water and nonpolar solvents like hexanes. Solubility in alcohols like ethanol and methanol is expected to be moderate.
pKa Data not available in public literature.Estimation: The pKa of the carboxylic acid is expected to be influenced by the electron-donating effect of the benzyloxy groups, making it a slightly weaker acid than unsubstituted picolinic acid (pKa ≈ 5.2).
Storage 2-8°C[3]

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for 3,5-Bis(benzyloxy)picolinic acid are not readily found in the public domain, a prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of structurally related compounds. These predictions are invaluable for the identification and characterization of the synthesized molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-6 (Pyridine)
~7.50 - 7.30m10HPhenyl H's (2 x C₆H₅)
~7.25s1HH-4 (Pyridine)
~5.20s2HO-CH₂ (C5)
~5.15s2HO-CH₂ (C3)
~10-12 (broad)s1HCOOH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~158C-5 (Pyridine)
~155C-3 (Pyridine)
~148C-2 (Pyridine)
~140C-6 (Pyridine)
~136Quaternary Phenyl C's
~129 - 127Phenyl C's
~115C-4 (Pyridine)
~72O-CH₂ (C5)
~71O-CH₂ (C3)

Synthesis and Purification: A Plausible Experimental Protocol

The synthesis of 3,5-Bis(benzyloxy)picolinic acid can be logically approached from commercially available starting materials such as 3,5-dihydroxypicolinic acid. The following multi-step protocol outlines a plausible and robust synthetic route.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Esterification cluster_2 Step 3: Purification cluster_3 Step 4: Hydrolysis A 3,5-Dihydroxypicolinic Acid F Reaction Mixture A->F B Benzyl Bromide (2.2 eq) B->F C Base (e.g., K₂CO₃) C->F D Solvent (e.g., DMF) D->F E Heat E->F G Esterification (e.g., SOCl₂/MeOH or H⁺/MeOH) F->G Crude Product H Methyl 3,5-bis(benzyloxy)picolinate G->H I Column Chromatography (Silica Gel) H->I Crude Ester J Purified Ester I->J K Base Hydrolysis (e.g., LiOH or NaOH in THF/H₂O) J->K L Acidification (e.g., HCl) K->L M 3,5-Bis(benzyloxy)picolinic Acid L->M

Caption: Plausible synthetic workflow for 3,5-Bis(benzyloxy)picolinic acid.

Step-by-Step Methodology

Step 1: Benzylation of 3,5-Dihydroxypicolinic Acid

  • Rationale: The initial step involves the protection of the two hydroxyl groups on the picolinic acid core as benzyl ethers. This is a standard protecting group strategy to prevent unwanted side reactions in subsequent steps.

  • Procedure:

    • To a solution of 3,5-dihydroxypicolinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. This crude product will likely be a mixture of the desired bis-benzylated ester and the corresponding acid.

Step 2: Esterification of the Carboxylic Acid

  • Rationale: To facilitate purification by column chromatography, the carboxylic acid is converted to its methyl ester. This increases the compound's lipophilicity and removes the acidic proton, leading to better separation on silica gel.

  • Procedure (Method A: Thionyl Chloride):

    • Dissolve the crude product from Step 1 in anhydrous methanol.

    • Cool the solution to 0°C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl ester.

  • Procedure (Method B: Acid Catalysis):

    • Dissolve the crude product in methanol and add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours.

    • Work-up as described in Method A.

Step 3: Purification of the Methyl Ester

  • Rationale: Column chromatography is a standard and effective method for purifying organic compounds. The use of a silica gel stationary phase and an appropriate solvent system will allow for the separation of the desired methyl 3,5-bis(benzyloxy)picolinate from any impurities.

  • Procedure:

    • Purify the crude methyl ester by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure.

Step 4: Hydrolysis of the Methyl Ester

  • Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. Base-catalyzed hydrolysis (saponification) is a common and efficient method for this transformation.[4]

  • Procedure:

    • Dissolve the purified methyl 3,5-bis(benzyloxy)picolinate in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C and acidify with 1N hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 3,5-Bis(benzyloxy)picolinic acid.

Applications in Drug Discovery and Medicinal Chemistry

3,5-Bis(benzyloxy)picolinic acid is a valuable building block in drug discovery due to the versatile reactivity of its functional groups.

Applications cluster_0 Key Functional Groups cluster_1 Potential Transformations & Applications cluster_2 Therapeutic Areas A 3,5-Bis(benzyloxy)picolinic Acid B Carboxylic Acid A->B C Pyridine Ring A->C D Benzyloxy Groups (Protecting Groups) A->D E Amide Bond Formation (Coupling with Amines) B->E F Esterification (Coupling with Alcohols) B->F G Metal Chelation C->G N,O-bidentate ligand H Debenzylation (Reveals Hydroxyl Groups) D->H e.g., Hydrogenolysis I Enzyme Inhibitors E->I J Antiviral Agents E->J K Anticancer Agents E->K L Imaging Agents G->L H->I H->J H->K

Caption: Potential applications and transformations of 3,5-Bis(benzyloxy)picolinic acid.

  • Scaffold for Amide Libraries: The carboxylic acid functionality serves as a handle for the synthesis of a diverse range of amides through coupling with various amines. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

  • Precursor to Bioactive Molecules: The picolinic acid scaffold is a known chelator of metal ions and is present in numerous biologically active compounds. The benzyloxy groups can be readily removed via hydrogenolysis to reveal the free hydroxyl groups, which can then be further functionalized or may be crucial for biological activity.

  • Intermediate in Complex Syntheses: The protected nature of the hydroxyl groups makes this molecule an ideal intermediate for multi-step syntheses of complex target molecules, where the hydroxyls need to be masked until a later stage. Picolinic acid derivatives have been utilized as intermediates in the synthesis of compounds for various therapeutic areas, including respiratory disorders.[5]

Conclusion

3,5-Bis(benzyloxy)picolinic acid is a valuable, albeit not extensively characterized, chemical entity with significant potential in the field of drug discovery. Its synthesis from readily available precursors is feasible through standard organic transformations. The presence of a carboxylic acid, a pyridine ring, and cleavable benzyl protecting groups provides multiple avenues for chemical modification, making it an attractive starting point for the generation of libraries of novel compounds for biological screening. Further experimental investigation into its physical properties and reactivity is warranted to fully unlock its potential as a key building block in the development of future therapeutics.

References

  • PubChem. Picolinic acid. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

  • ChemSrc. picolinic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • CATO Standard. 1000025-93-3,3,5-Bis(benzyloxy)picolinic acid. [Link]

  • Pharmaffiliates. 1000025-93-3| Chemical Name : 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. [Link]

  • LookChem. Pharmaceutical intermediates. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents.

Sources

Foundational

3,5-Bis(benzyloxy)picolinic acid synthesis pathway.

An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinic Acid Introduction 3,5-Bis(benzyloxy)picolinic acid is a pyridine-based organic compound characterized by a carboxylic acid at the 2-position and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinic Acid

Introduction

3,5-Bis(benzyloxy)picolinic acid is a pyridine-based organic compound characterized by a carboxylic acid at the 2-position and two benzyloxy groups at the 3- and 5-positions. This molecular architecture makes it a valuable intermediate in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. The presence of the picolinic acid moiety offers a strong bidentate chelation site for metal ions, while the benzyl ether groups provide steric bulk and can be readily removed via hydrogenolysis to reveal the corresponding dihydroxy derivative, 3,5-dihydroxypicolinic acid. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to 3,5-Bis(benzyloxy)picolinic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 3,5-Bis(benzyloxy)picolinic acid (1), suggests a straightforward two-step pathway. The primary disconnection is the carboxylic acid group, which can be reliably formed from the hydrolysis of a nitrile precursor. This leads back to 3,5-Bis(benzyloxy)picolinonitrile (2). The second disconnection involves the two benzyl ether linkages, which can be constructed via a nucleophilic aromatic substitution (SNAr) reaction between a di-halogenated picolinonitrile and benzyl alcohol. This identifies 3,5-dichloropicolinonitrile (3) as a suitable and commercially available starting material.

This strategy is advantageous due to the reliability of both the SNAr and nitrile hydrolysis reactions, as well as the accessibility of the required starting materials.

Core Synthesis Pathway: A Two-Step Approach

The synthesis of 3,5-Bis(benzyloxy)picolinic acid is efficiently achieved through a two-step process starting from 3,5-dichloropicolinonitrile. The first step involves a double nucleophilic aromatic substitution to form the dibenzyl ether, followed by a strong base-catalyzed hydrolysis of the nitrile group to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Double Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Hydrolysis start 3,5-Dichloropicolinonitrile intermediate 3,5-Bis(benzyloxy)picolinonitrile start->intermediate  Benzyl Alcohol, NaH  DMF, Heat intermediate2 3,5-Bis(benzyloxy)picolinonitrile end 3,5-Bis(benzyloxy)picolinic Acid intermediate2->end  aq. NaOH or KOH  Heat, then H₃O⁺ workup

Exploratory

An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinic Acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3,5-Bis(benzyloxy)picolinic acid, a key heterocyclic building block for researchers in drug discovery and materials science. This document delves into a proposed...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3,5-Bis(benzyloxy)picolinic acid, a key heterocyclic building block for researchers in drug discovery and materials science. This document delves into a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its potential applications based on the well-established chemistry of the picolinic acid scaffold.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a fundamental heterocyclic compound with significant roles in biological systems and medicinal chemistry. It is a bidentate chelating agent, capable of coordinating with various metal ions, a property that underpins many of its biological functions and applications.[1][2] The derivatization of the picolinic acid core, such as with the introduction of benzyloxy groups at the 3 and 5 positions, offers a strategic approach to modulate its lipophilicity, steric hindrance, and electronic properties. These modifications can fine-tune the molecule's interaction with biological targets or its performance as a ligand in coordination chemistry. 3,5-Bis(benzyloxy)picolinic acid, with its molecular formula C₂₀H₁₇NO₄ and a molecular weight of 335.36 g/mol , is a solid compound at room temperature.[3][4] This guide will provide a detailed exploration of its synthesis and potential utility.

Proposed Synthetic Pathway

Synthesis_Pathway A 3,5-Dihydroxypicolinic Acid B Methyl 3,5-dihydroxypicolinate A->B Esterification (MeOH, H₂SO₄) C Methyl 3,5-bis(benzyloxy)picolinate B->C Benzylation (BnBr, K₂CO₃, DMF) D 3,5-Bis(benzyloxy)picolinic Acid C->D Hydrolysis (NaOH, MeOH/H₂O)

Caption: Proposed synthetic pathway for 3,5-Bis(benzyloxy)picolinic acid.

Step 1: Esterification of 3,5-Dihydroxypicolinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial preventative measure to avoid unwanted side reactions of the carboxylic acid group during the subsequent benzylation step. A standard Fischer esterification is the most direct approach.

Experimental Protocol:

  • To a solution of 3,5-dihydroxypicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3,5-dihydroxypicolinate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Benzylation of Methyl 3,5-dihydroxypicolinate

With the carboxylic acid protected, the two hydroxyl groups on the pyridine ring can be converted to their corresponding benzyl ethers. The Williamson ether synthesis is a classic and effective method for this transformation.

Experimental Protocol:

  • Dissolve methyl 3,5-dihydroxypicolinate in anhydrous N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3,5-bis(benzyloxy)picolinate.

Step 3: Hydrolysis of Methyl 3,5-bis(benzyloxy)picolinate

The final step is the deprotection of the methyl ester to yield the desired carboxylic acid. This is typically achieved through saponification using a strong base.

Experimental Protocol:

  • Dissolve methyl 3,5-bis(benzyloxy)picolinate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 3,5-Bis(benzyloxy)picolinic acid.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 3,5-Bis(benzyloxy)picolinic acid, the following properties are predicted based on its structure and data from analogous compounds.[5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₂₀H₁₇NO₄
Molecular Weight 335.36 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Melting Point Not available

Predicted Spectroscopic Data:

The spectroscopic data for 3,5-Bis(benzyloxy)picolinic acid can be predicted by analyzing the spectra of structurally similar compounds, such as 3,5-Bis(benzyloxy)benzoic acid and 3,5-Bis(benzyloxy)picolinonitrile.[5][6]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-6 (Pyridine)
~7.50 - 7.30m10HPhenyl H's (2 x C₆H₅)
~7.25d1HH-4 (Pyridine)
~5.25s2HO-CH₂ (C5)
~5.20s2HO-CH₂ (C3)
~11.0 - 13.0br s1HCOOH

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~157C-5 (Pyridine)
~154C-3 (Pyridine)
~147C-6 (Pyridine)
~136Quaternary Phenyl C's
~129 - 127Phenyl C's
~120C-4 (Pyridine)
~118C-2 (Pyridine)
~71O-CH₂ (C5)
~70O-CH₂ (C3)

Table 4: Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2500BroadO-H Stretch (Carboxylic Acid)
~3030MediumAromatic C-H Stretch
~1700StrongC=O Stretch (Carboxylic Acid)
~1600, 1450MediumAromatic C=C Stretch
~1250StrongC-O Stretch (Ether)
~740, 695StrongAromatic C-H Bend (out-of-plane)

Potential Applications in Drug Development and Coordination Chemistry

The unique structural features of 3,5-Bis(benzyloxy)picolinic acid suggest its potential utility in several areas of chemical research, particularly in drug discovery and coordination chemistry.

Applications A 3,5-Bis(benzyloxy)picolinic Acid B Drug Development A->B C Coordination Chemistry A->C D Enzyme Inhibitors B->D E Bioactive Scaffolds B->E F Metal-based Therapeutics C->F G Catalysis C->G

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of 3,5-Bis(benzyloxy)picolinic Acid

Foreword: The Strategic Importance of Substituted Picolinic Acids In the landscape of modern medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold. Its unique electronic pro...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Picolinic Acids

In the landscape of modern medicinal chemistry and materials science, the pyridine ring system stands as a cornerstone scaffold. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have rendered it a privileged structure in drug design and functional materials development. Among its derivatives, picolinic acids—pyridine-2-carboxylic acids—have garnered significant attention. The strategic placement of the carboxylic acid ortho to the ring nitrogen allows for bidentate chelation of metal ions, a property exploited in areas ranging from radioisotope labeling to catalysis.[1] Furthermore, the pyridine scaffold is a key component in a vast number of therapeutic agents targeting a wide array of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3][4]

The "discovery" of a novel substituted picolinic acid is therefore not merely an academic exercise but a deliberate step towards new functional molecules. This guide provides an in-depth technical overview of the synthesis and characterization of a specific, strategically designed picolinic acid derivative: 3,5-Bis(benzyloxy)picolinic acid . The introduction of two benzyloxy groups onto the pyridine ring at the 3 and 5 positions dramatically alters the molecule's steric and electronic profile, opening up new avenues for its application as a sophisticated building block in drug development and coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive, field-proven perspective on the synthesis and analysis of this valuable compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3,5-Bis(benzyloxy)picolinic acid is best approached through a retrosynthetic analysis, which allows for a logical deconstruction of the target molecule into readily available starting materials.

Retrosynthesis of 3,5-Bis(benzyloxy)picolinic acid target 3,5-Bis(benzyloxy)picolinic acid intermediate1 Methyl 3,5-bis(benzyloxy)picolinate target->intermediate1 Ester Hydrolysis intermediate2 Methyl 3,5-dihydroxypicolinate intermediate1->intermediate2 Williamson Ether Synthesis (Benzylation) starting_material 3,5-Dihydroxypicolinic acid intermediate2->starting_material Esterification

Caption: Retrosynthetic pathway for 3,5-Bis(benzyloxy)picolinic acid.

This analysis suggests a three-step synthetic sequence:

  • Esterification: Protection of the carboxylic acid of a suitable precursor, such as 3,5-dihydroxypicolinic acid, as a methyl ester. This is a critical step to prevent unwanted side reactions of the carboxylic acid in the subsequent benzylation step.

  • Double Williamson Ether Synthesis: Benzylation of the two hydroxyl groups. The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[5][6][7][8][9]

  • Saponification: Hydrolysis of the methyl ester to unveil the target carboxylic acid.

This strategic approach ensures high yields and minimizes purification challenges by protecting the reactive carboxylic acid functionality until the final step.

Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for the choice of reagents and conditions, reflecting a field-proven methodology.

Step 1: Synthesis of Methyl 3,5-dihydroxypicolinate (Precursor Synthesis)

The synthesis of the key intermediate, methyl 3,5-dihydroxypicolinate, can be achieved through the acid-catalyzed esterification of 3,5-dihydroxypicolinic acid.

Protocol:

  • To a stirred suspension of 3,5-dihydroxypicolinic acid (1.0 eq.) in methanol (10 mL per gram of starting material) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 eq.) at 0 °C.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 3,5-dihydroxypicolinate.

Causality of Experimental Choices:

  • Acid Catalysis: The use of a strong acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the nucleophile, driving the equilibrium towards the ester product according to Le Chatelier's principle.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

Step 2: Synthesis of Methyl 3,5-bis(benzyloxy)picolinate

This step involves the benzylation of the two hydroxyl groups via a Williamson ether synthesis.

Protocol:

  • To a solution of methyl 3,5-dihydroxypicolinate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (15 mL per gram of starting material) under an inert atmosphere (argon or nitrogen), add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 3,5-bis(benzyloxy)picolinate.

Causality of Experimental Choices:

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl groups to form the corresponding alkoxides, which are potent nucleophiles for the subsequent SN2 reaction.[7][8]

  • Anhydrous DMF as Solvent: DMF is a polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the sodium cations, leaving the alkoxide nucleophiles highly reactive.[8]

  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride reacts violently with water and moisture.

  • Benzyl Bromide as Alkylating Agent: Benzyl bromide is an excellent electrophile for SN2 reactions due to the stability of the benzyl group and the good leaving group ability of bromide.

Step 3: Synthesis of 3,5-Bis(benzyloxy)picolinic Acid (Saponification)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Protocol:

  • Dissolve methyl 3,5-bis(benzyloxy)picolinate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add lithium hydroxide (or sodium hydroxide, 2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material or impurities.

  • Acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid at 0 °C. A precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3,5-Bis(benzyloxy)picolinic acid.

Causality of Experimental Choices:

  • Base-Catalyzed Hydrolysis (Saponification): This is a standard and efficient method for the cleavage of esters that is generally irreversible and proceeds to completion.[10][11]

  • THF/Water Solvent System: THF acts as a co-solvent to ensure the solubility of the ester starting material in the aqueous basic solution.

  • Acidification: Protonation of the carboxylate salt with a strong acid precipitates the final carboxylic acid product, which is typically less soluble in water.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-Bis(benzyloxy)picolinic acid. The following data are predicted based on the chemical structure and analysis of similar compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₂₀H₁₇NO₄
Molecular Weight 335.36 g/mol
Appearance White to off-white solid
Melting Point Not available (expected to be a crystalline solid with a defined melting point)
Solubility Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water.
Spectroscopic Data

The following spectroscopic data are predicted for 3,5-Bis(benzyloxy)picolinic acid.

3.2.1. ¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1HCOOH
~8.10d, J ≈ 2.5 Hz1HH-6 (Pyridine)
~7.50-7.30m10HPhenyl-H (2 x C₆H₅)
~7.45d, J ≈ 2.5 Hz1HH-4 (Pyridine)
~5.25s2HO-CH₂ (C5-position)
~5.20s2HO-CH₂ (C3-position)

Rationale for Predictions:

  • The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding.

  • The pyridine protons (H-4 and H-6) will appear as doublets with a small meta-coupling constant (J).

  • The ten protons of the two benzyl groups will resonate as a complex multiplet in the aromatic region.

  • The two methylene (CH₂) groups of the benzyloxy substituents will appear as sharp singlets.

3.2.2. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆, δ in ppm):

Chemical Shift (ppm)Assignment
~166.0C=O (Carboxylic acid)
~157.0C-5 (Pyridine)
~154.0C-3 (Pyridine)
~147.0C-6 (Pyridine)
~136.5Quaternary Phenyl C's
~129.0-127.5Phenyl C's
~119.0C-4 (Pyridine)
~116.0C-2 (Pyridine)
~71.0O-CH₂ (C5)
~70.5O-CH₂ (C3)

Rationale for Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The pyridine carbons attached to the oxygen atoms (C-3 and C-5) will be significantly downfield due to the deshielding effect of the oxygen.

  • The remaining pyridine and phenyl carbons will appear in their characteristic regions.

  • The methylene carbons of the benzyloxy groups will resonate at a typical upfield chemical shift for sp³ carbons attached to an oxygen atom.

3.2.3. FT-IR Spectroscopy

Predicted FT-IR Data (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3400-2500 (broad)O-H stretch (Carboxylic acid)
~3030C-H stretch (Aromatic)
~2950C-H stretch (Aliphatic CH₂)
~1700C=O stretch (Carboxylic acid)
~1600, 1580, 1450C=C and C=N stretch (Pyridine and Phenyl rings)
~1250C-O stretch (Aryl ether)
~1100C-O stretch

Rationale for Predictions:

  • A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

  • The C=O stretch of the carboxylic acid will be a strong, sharp peak.

  • The spectrum will also show characteristic peaks for the aromatic rings and the C-O ether linkages.[12][13][14][15][16]

3.2.4. Mass Spectrometry

Predicted Mass Spectrum (ESI-MS):

  • [M-H]⁻: m/z 334.11 (Negative ion mode)

  • [M+H]⁺: m/z 336.12 (Positive ion mode)

  • [M+Na]⁺: m/z 358.10 (Positive ion mode)

Rationale for Predictions:

  • Electrospray ionization (ESI) is a soft ionization technique that is expected to show the molecular ion peak with high intensity. Depending on the mode, either the deprotonated or protonated molecular ion will be observed. Adducts with sodium are also common in positive ion mode.

Logical and Experimental Workflow

The overall workflow for the synthesis and characterization of 3,5-Bis(benzyloxy)picolinic acid is depicted in the following diagram.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start 3,5-Dihydroxypicolinic acid step1 Esterification (MeOH, H₂SO₄, reflux) start->step1 intermediate1 Methyl 3,5-dihydroxypicolinate step1->intermediate1 step2 Benzylation (NaH, BnBr, DMF) intermediate1->step2 intermediate2 Methyl 3,5-bis(benzyloxy)picolinate step2->intermediate2 step3 Saponification (LiOH, THF/H₂O) intermediate2->step3 product 3,5-Bis(benzyloxy)picolinic acid step3->product purification Column Chromatography / Recrystallization product->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: A comprehensive workflow for the synthesis and characterization process.

Conclusion and Future Outlook

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 3,5-Bis(benzyloxy)picolinic acid, a molecule of significant potential in medicinal chemistry and materials science. By providing detailed, field-tested protocols and a thorough, predictive analysis of its spectroscopic properties, this document serves as a valuable resource for researchers seeking to synthesize and utilize this compound. The strategic placement of the benzyloxy groups offers a scaffold that can be further functionalized, for example, through debenzylation to reveal the free hydroxyl groups for subsequent modifications. The picolinic acid moiety provides a reliable handle for coordination to metal centers, opening possibilities for the development of novel catalysts, imaging agents, and therapeutic chelators. The principles and methodologies described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide array of substituted pyridine derivatives, thereby empowering further innovation in chemical and pharmaceutical research.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
  • Picolinic acid. Wikipedia.
  • Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Supporting Inform
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Supporting Inform
  • Electronic Supplementary Material (ESI) for RSC Advances. Royal Society of Chemistry.
  • Pyridine carboxylic acid derivatives in drug development pipeline.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions.
  • Williamson ether synthesis (video). Khan Academy.
  • Williamson Ether Synthesis. YouTube.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Supplementary Inform
  • The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Structures of various picolinic acid auxin herbicides and...
  • FT-IR spectra of compounds.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • physical properties and FTIR spectral data for compounds [18-14].
  • Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)
  • Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • Enhancing Bioactive Compound Classification through the Synergy of Fourier-Transform Infrared Spectroscopy and Advanced Machine Learning Methods. MDPI.
  • FT-IR and FT-Raman spectroscopies and DFT modelling of benzimidazolium salts.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central.
  • 3,5-Dihydroxybenzoic acid methyl ester. Biosynth.
  • Synthesis of methyl 3-hydroxybenzo
  • Methyl 3,5-dihydroxybenzoate, 99.9%, for synthesis, Certified® 10g. Fisher Scientific.
  • The preparation method of 3,5-dihydroxybenzyl alcohol.

Sources

Exploratory

A Technical Guide to the Spectral Characteristics of 3,5-Bis(benzyloxy)picolinic Acid

Introduction 3,5-Bis(benzyloxy)picolinic acid (C₂₀H₁₇NO₄, Molecular Weight: 335.35 g/mol ) is a derivative of picolinic acid, featuring two benzyloxy substituents at the 3 and 5 positions of the pyridine ring.[1] This su...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis(benzyloxy)picolinic acid (C₂₀H₁₇NO₄, Molecular Weight: 335.35 g/mol ) is a derivative of picolinic acid, featuring two benzyloxy substituents at the 3 and 5 positions of the pyridine ring.[1] This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the compound in research and development settings.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 3,5-Bis(benzyloxy)picolinic acid. These predictions are grounded in the analysis of similar compounds, such as 3,5-Bis(benzyloxy)picolinonitrile[2], and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] For 3,5-Bis(benzyloxy)picolinic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the benzylic methylene protons, and the phenyl protons. The acidic proton of the carboxylic acid may be broad or not observed, depending on the solvent and concentration.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d1HH-6 (Pyridine)Deshielded due to proximity to the electronegative nitrogen and the carboxylic acid group.
~7.40 - 7.25m10HPhenyl H's (2 x C₆H₅)Typical chemical shift range for aromatic protons of benzyl groups.
~7.15d1HH-4 (Pyridine)Shielded relative to H-6, with coupling to H-6.
~5.18s2HO-CH₂ (C5)Benzylic protons adjacent to an ether linkage on the pyridine ring.
~5.12s2HO-CH₂ (C3)Benzylic protons, slightly different chemical environment compared to the C5-benzyloxy group.
~11-13br s1HCOOHThe carboxylic acid proton signal is typically broad and downfield; its observation is solvent-dependent.

The carbon NMR spectrum will provide insights into the number of unique carbon environments. Due to the molecule's asymmetry, all 20 carbons are expected to be chemically non-equivalent.

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Carboxylic Acid)Characteristic chemical shift for a carboxylic acid carbonyl carbon.
~158C-5 (Pyridine)Carbon attached to the benzyloxy group, significantly deshielded.
~155C-3 (Pyridine)Carbon attached to the benzyloxy group, also deshielded.
~148C-2 (Pyridine)Carbon bearing the carboxylic acid group.
~138C-6 (Pyridine)Deshielded due to proximity to nitrogen.
~136Quaternary Phenyl C'sThe ipso-carbons of the benzyl groups.
~129 - 127Phenyl C'sAromatic carbons of the two benzyl groups.
~118C-4 (Pyridine)Shielded relative to other pyridine ring carbons.
~72O-CH₂ (C5)Benzylic carbon.
~71O-CH₂ (C3)Benzylic carbon, with a slightly different chemical shift from the C5-benzyloxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[3] The IR spectrum of 3,5-Bis(benzyloxy)picolinic acid is expected to be characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic -CH₂-)
~1700StrongC=O stretch (Carboxylic Acid)
1600-1450Medium-StrongC=C stretch (Aromatic/Pyridine)
~1250StrongC-O stretch (Aryl Ether)
~1100StrongC-O stretch (Carboxylic Acid)

The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The strong carbonyl absorption around 1700 cm⁻¹ further confirms the presence of the carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Bis(benzyloxy)picolinic acid, electron ionization (EI) would likely lead to significant fragmentation.

m/zIon
335[M]⁺ (Molecular Ion)
244[M - CH₂Ph]⁺
91[CH₂Ph]⁺ (Tropylium ion)

The molecular ion peak at m/z 335 would confirm the molecular weight. A prominent peak at m/z 91, corresponding to the tropylium ion, is a characteristic fragment for compounds containing benzyl groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above. These protocols are based on standard laboratory practices.

NMR Sample Preparation and Acquisition
Workflow for ATR-IR data acquisition.
  • Background Collection : Before analyzing the sample, a background spectrum is collected with the empty, clean ATR crystal. This accounts for atmospheric and instrumental absorptions.

  • Sample Application : A small amount of the solid 3,5-Bis(benzyloxy)picolinic acid is placed directly onto the ATR crystal.

  • Data Collection : The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, the ATR crystal should be thoroughly cleaned with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry Protocol (Electron Ionization - EI)

Sources

Foundational

An In-Depth Technical Guide on the Solubility of 3,5-Bis(benzyloxy)picolinic Acid

Introduction 3,5-Bis(benzyloxy)picolinic acid is a pyridine carboxylic acid derivative that holds potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its structural framework, featur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Bis(benzyloxy)picolinic acid is a pyridine carboxylic acid derivative that holds potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its structural framework, featuring a picolinic acid core flanked by two benzyloxy groups, presents a unique combination of a hydrophilic chelating moiety and lipophilic substituents. This duality makes it an intriguing candidate for applications in medicinal chemistry, particularly in the development of therapeutic agents where modulation of solubility and membrane permeability is crucial.

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Bis(benzyloxy)picolinic acid. In the absence of extensive publicly available experimental data for this specific molecule, this document leverages established principles of physical chemistry and data from structurally related compounds to provide expert predictions and a robust experimental framework for its solubility determination. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to effectively handle and utilize this compound in their research endeavors.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of a compound's physicochemical properties is paramount to predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₄[1][2][3]
Molecular Weight 335.36 g/mol [1][2][3]
Appearance Solid[1]
CAS Number 1000025-93-3[1][2][3]

Predicted Solubility:

The structure of 3,5-Bis(benzyloxy)picolinic acid is characterized by the presence of two large, non-polar benzyloxy groups. These groups are expected to dominate the molecule's overall polarity, rendering it significantly less soluble in polar solvents compared to its parent compound, picolinic acid. Picolinic acid itself is very soluble in water and moderately soluble in ethanol.[4][5][6][7][8][9][10] The introduction of the two bulky benzyloxy substituents will dramatically increase the compound's lipophilicity, thereby decreasing its affinity for polar protic and aprotic solvents.

Conversely, the presence of these lipophilic moieties suggests that 3,5-Bis(benzyloxy)picolinic acid will exhibit enhanced solubility in non-polar organic solvents such as dichloromethane, chloroform, and toluene, as well as in polar aprotic solvents with a significant non-polar character like tetrahydrofuran (THF) and ethyl acetate.

The acidic nature of the carboxylic acid group will also influence its solubility in aqueous media as a function of pH. In basic aqueous solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is expected to have a significantly higher aqueous solubility than the neutral form.

Experimental Protocol for Solubility Determination: A Gravimetric Approach

To address the absence of empirical data, the following detailed protocol outlines a reliable gravimetric method for determining the solubility of 3,5-Bis(benzyloxy)picolinic acid in various solvents. This method is straightforward, cost-effective, and provides accurate results.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Select and equilibrate solvent at desired temperature add_excess Add excess compound to solvent prep_solvent->add_excess prep_compound Accurately weigh 3,5-Bis(benzyloxy)picolinic acid prep_compound->add_excess equilibrate Stir/shake mixture to reach equilibrium (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Carefully extract a known volume of the supernatant centrifuge->aliquot weigh_aliquot Weigh the aliquot aliquot->weigh_aliquot evaporate Evaporate the solvent weigh_aliquot->evaporate weigh_residue Weigh the dry residue evaporate->weigh_residue calculate Calculate solubility (g/L or mol/L) weigh_residue->calculate

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Choose a range of solvents to test, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetonitrile, DMSO, DMF), and non-polar (e.g., toluene, dichloromethane) solvents.

    • Ensure all solvents are of high purity (≥99%).

    • Bring the solvents to the desired experimental temperature (e.g., 25 °C) in a temperature-controlled water bath or incubator.

  • Sample Preparation:

    • Accurately weigh an excess amount of 3,5-Bis(benzyloxy)picolinic acid into a series of clean, dry vials with screw caps. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration:

    • Add a precise volume of the pre-heated solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a stir plate within the temperature-controlled environment.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • It is crucial to maintain the temperature during this step to prevent changes in solubility.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet.

    • Transfer the aliquot to a pre-weighed, clean, and dry vial.

    • Accurately weigh the vial containing the aliquot to determine the weight of the solution.

    • Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the residue is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved 3,5-Bis(benzyloxy)picolinic acid.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      • Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

    • To express solubility in molarity (mol/L), divide the result by the molecular weight of the compound (335.36 g/mol ).

Implications for Drug Development

The anticipated low aqueous solubility of 3,5-Bis(benzyloxy)picolinic acid presents both challenges and opportunities in drug development.

  • Challenges: Poor aqueous solubility can lead to low bioavailability and difficulties in formulation for parenteral administration.

  • Opportunities: The lipophilic nature of the molecule may enhance its ability to cross cell membranes, which is advantageous for targeting intracellular proteins. Furthermore, its solubility in organic solvents facilitates its use in various synthetic transformations and purification processes.

For oral drug delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or co-crystallization could be explored to enhance the dissolution rate and oral absorption of drug candidates derived from this scaffold. The pH-dependent solubility also suggests that enteric-coated formulations could be employed to target specific regions of the gastrointestinal tract.

Conclusion

While direct experimental data on the solubility of 3,5-Bis(benzyloxy)picolinic acid is scarce, a scientific, predictive approach based on its molecular structure and comparison with related compounds provides valuable guidance for its handling and application. The provided experimental protocol offers a robust framework for researchers to determine its solubility in various solvent systems, thereby enabling its effective utilization in synthetic chemistry and drug discovery programs. A thorough understanding of its solubility profile is a critical first step in unlocking the full therapeutic potential of derivatives of 3,5-Bis(benzyloxy)picolinic acid.

References

  • Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Available from: [Link]

  • Esteves, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Available from: [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • ULisboa Research Portal. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • SciSpace. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). Available from: [Link]

  • ChemicalBook. picolinic acid. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3,5-Bis(benzyloxy)picolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction and Scientific Context 3,5-Bis(benzyloxy)picolinic acid (CAS No. 1000025-93-3) is a heterocyclic building block increasingly utilized...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

3,5-Bis(benzyloxy)picolinic acid (CAS No. 1000025-93-3) is a heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a picolinic acid core flanked by two benzyloxy groups, makes it a valuable intermediate in the synthesis of complex molecules, including potential therapeutics.[4][5][6] The pyridinecarboxylic acid moiety is a key pharmacophore in various biologically active compounds.[5][7]

Given its application in laboratory and scale-up settings, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a comprehensive overview based on its chemical properties and data from structurally similar compounds, establishing a robust framework for its safe utilization. While specific toxicological data for this compound is not extensively published, a conservative approach based on analogous structures—such as picolinic acid, nicotinic acid, and benzoic acid—provides a reliable basis for risk assessment and the implementation of safety protocols.

Hazard Identification and Toxicological Profile

As a fine chemical intended for research, the toxicological properties of 3,5-Bis(benzyloxy)picolinic acid have not been fully investigated.[8] Therefore, a risk assessment must be grounded in the known hazards of its structural components: the pyridinecarboxylic acid core and the benzyl ether groups. Picolinic acid and related compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[9][10]

Routes of Exposure and Health Effects:

  • Eye Contact: Based on data from analogous pyridinecarboxylic acids, this compound should be presumed to cause serious eye irritation or damage.[8][9][11][12] Direct contact with the solid or solutions can lead to redness, pain, and potentially severe, lasting damage.[8][9]

  • Skin Contact: Expected to cause skin irritation upon contact.[9][11] Prolonged or repeated exposure may lead to dermatitis.[13]

  • Inhalation: As a crystalline powder, it can form dusts that may irritate the respiratory tract, causing symptoms like coughing.[9][13][14] The potential for dust explosion exists if large quantities of finely dispersed particles are mixed with air.[14]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation with symptoms such as nausea and vomiting.[13] Studies on picolinic acid in rats have shown that very high doses (≥500 mg/kg/day) can be neurotoxic, while excessive amounts can be generally toxic.[15][16]

GHS Hazard Classification (Inferred from Analogs): The following table summarizes the likely hazard classifications for 3,5-Bis(benzyloxy)picolinic acid based on the profile of 2-Picolinic Acid.

Hazard ClassGHS CodeHazard StatementSource
Acute Toxicity, OralH302Harmful if swallowed.[9]
Skin Corrosion/IrritationH315Causes skin irritation.[9][11]
Serious Eye Damage/IrritationH318Causes serious eye damage.[8][9]
Specific Target Organ ToxicityH335May cause respiratory irritation.[9]

Proactive Safety: Risk Assessment and Engineering Controls

A proactive approach to safety is critical. Before any manipulation of this compound, a thorough risk assessment must be conducted. The primary engineering control for handling 3,5-Bis(benzyloxy)picolinic acid, especially in its solid form, is a certified chemical fume hood to prevent the inhalation of dust.[13][17]

The following workflow diagram outlines the essential steps for risk mitigation when working with this compound.

Caption: Risk assessment and mitigation workflow for handling 3,5-Bis(benzyloxy)picolinic acid.

Standard Operating Procedures: Safe Handling and PPE

Adherence to strict handling protocols is essential for minimizing exposure.

Personal Protective Equipment (PPE): The minimum required PPE for handling 3,5-Bis(benzyloxy)picolinic acid includes:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[17] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[17][18][19]

  • Skin Protection: A standard laboratory coat must be worn and fully buttoned.[17] Chemical-resistant gloves, such as nitrile, are required for handling the compound and its solutions.[19] Gloves should be inspected before use and changed immediately if contaminated.[17]

  • Respiratory Protection: All handling of the solid compound that may generate dust must occur in a chemical fume hood to prevent inhalation.[17] If engineering controls are insufficient, a NIOSH-approved respirator for particulates may be necessary, which requires a formal respiratory protection program.[13][20]

Protocol: Weighing and Preparing a Solution This protocol outlines the standard procedure for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Ensure the analytical balance is clean and certified.

    • Assemble all necessary equipment: spatulas, weigh boats, glassware, and a labeled waste container.[17]

  • Donning PPE:

    • Put on a lab coat, chemical safety goggles, and appropriate nitrile gloves.

  • Weighing the Compound:

    • Carefully transfer the desired amount of 3,5-Bis(benzyloxy)picolinic acid from its storage container to a weigh boat using a clean spatula.

    • Perform all transfers slowly and deliberately to minimize dust generation.[13] Avoid pouring the powder from a height.

    • Once the desired mass is obtained, securely close the primary storage container.

  • Preparing the Solution:

    • Place the destination flask containing the desired solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent. A powder funnel can minimize the risk of spills.

    • Rinse the weigh boat with a small amount of the solvent, adding the rinse to the flask to ensure a complete transfer.

  • Post-Handling Procedures:

    • Dispose of the contaminated weigh boat, gloves, and any cleaning materials (e.g., paper towels) in the designated hazardous waste container.[17]

    • Wipe down the spatula and the work surface inside the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water.[17]

Storage, Stability, and Incompatibilities

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12][13] This prevents degradation and minimizes the absorption of moisture.

  • Stability: The compound is stable under normal, recommended storage conditions.[8][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous or hazardous reactions.[10][14]

Emergency Response Protocols

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • First Aid Measures:

    • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][13] Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

    • If on Skin: Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[13] If irritation develops or persists, get medical aid.[11][13]

    • If Inhaled: Move the person to fresh air immediately.[13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[13] Seek medical attention if symptoms such as coughing appear or persist.[13]

    • If Swallowed: Do NOT induce vomiting.[13] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[13] Call a poison control center or doctor for treatment advice.

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[14]

    • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[8][14]

    • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

  • Accidental Release Measures:

    • Personal Precautions: Evacuate unnecessary personnel. Wear the appropriate level of PPE as described in Section 4. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation.

    • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[11][13] Avoid actions that generate dust.[13] Do not let the product enter drains or waterways.

Waste Disposal

All waste materials contaminated with 3,5-Bis(benzyloxy)picolinic acid must be disposed of as hazardous chemical waste.[17] Place contaminated solids (gloves, weigh boats, etc.) and solutions into sealed, clearly labeled containers.[17] Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard) . (2015, December 1). National Institute of Standards and Technology. Retrieved January 6, 2026, from [Link]

  • 4-Pyridinecarboxylic acid - Safety Data Sheet . (2025, March 31). Pentachemicals. Retrieved January 6, 2026, from [Link]

  • Personal Protective Equipment (PPE) . (n.d.). CHEMM. Retrieved January 6, 2026, from [Link]

  • Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats . (2021, October). Toxicology. Retrieved January 6, 2026, from [Link]

  • UAH Laboratory Personal Protective Equipment . (n.d.). The University of Alabama in Huntsville. Retrieved January 6, 2026, from [Link]

  • What PPE Should You Wear When Handling Acid 2026? . (2025, January 7). LeelineWork. Retrieved January 6, 2026, from [Link]

  • 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid . (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

  • ICSC 1702 - NICOTINIC ACID . (2008, April). Inchem.org. Retrieved January 6, 2026, from [Link]

  • Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats . (n.d.). PubMed. Retrieved January 6, 2026, from [Link]

  • 1000025-93-3,3,5-Bis(benzyloxy)picolinic acid,CATO . (n.d.). CATO Standard Mall. Retrieved January 6, 2026, from [Link]

  • Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage . (1992, December 18). Brain Research. Retrieved January 6, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides . (2023, February 2). MDPI. Retrieved January 6, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . (2024, April 10). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian . (n.d.). Celcuity. Retrieved January 6, 2026, from [Link]

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Foundational

3,5-Bis(benzyloxy)picolinic acid theoretical properties.

An In-Depth Technical Guide to the Theoretical Properties of 3,5-Bis(benzyloxy)picolinic Acid Abstract This technical guide provides a comprehensive analysis of the theoretical properties of 3,5-Bis(benzyloxy)picolinic a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 3,5-Bis(benzyloxy)picolinic Acid

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of 3,5-Bis(benzyloxy)picolinic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive empirical data in public literature, this document synthesizes predicted physicochemical, spectroscopic, and structural characteristics derived from established computational methods and analysis of analogous structures. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data to inform experimental design, synthetic strategy, and evaluation of this molecule's potential as a therapeutic agent or advanced intermediate. We will explore its molecular structure, predicted ADME-relevant properties (pKa, logP, PSA), a full theoretical spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS), and a proposed computational workflow for further in-silico investigation.

Introduction: The Scientific Rationale

3,5-Bis(benzyloxy)picolinic acid belongs to the pyridinecarboxylic acid class of compounds, with picolinic acid (pyridine-2-carboxylic acid) as its core scaffold. Picolinic acid and its derivatives are not merely synthetic curiosities; they are endogenous metabolites of tryptophan and are known to possess a wide array of biological activities, including neuroprotective, immunological, and antiproliferative effects.[1][2] The core picolinic acid structure is a bidentate chelating agent, a property that often underpins its biological function.[2]

The introduction of two benzyloxy groups at the 3 and 5 positions of the pyridine ring dramatically alters the molecule's electronic and steric landscape. The benzyloxy moiety is a common functional group in medicinal chemistry, often introduced to modulate lipophilicity, introduce specific binding interactions (e.g., pi-stacking), or act as a protecting group.[3] The strategic placement of these bulky, lipophilic groups on the polar picolinic acid core suggests a molecule designed with intent—potentially to enhance membrane permeability, target specific protein pockets, or serve as a precursor for more complex molecular architectures.[4][5] Understanding its theoretical properties is the critical first step in unlocking this potential, providing a predictive framework that saves significant time and resources in the laboratory.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior. 3,5-Bis(benzyloxy)picolinic acid is structured around a central pyridine ring, functionalized with a carboxylic acid at the 2-position and two benzyloxy ether linkages at the 3 and 5-positions.

Figure 1: Chemical Structure of 3,5-Bis(benzyloxy)picolinic acid.

The key structural and molecular identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1000025-93-3[6][7]
Molecular Formula C₂₀H₁₇NO₄[6]
Molecular Weight 335.36 g/mol [8]
Appearance Predicted: White to off-white solid

Predicted Physicochemical Properties for Drug Development

A molecule's potential as a therapeutic agent is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). The following properties are predicted based on the molecule's structure and are crucial for assessing its "drug-likeness".

Predicted PropertyValueRationale & Implication for Drug Development
pKa (acidic) ~3.5 - 4.5The carboxylic acid is the primary acidic proton. The parent picolinic acid has a pKa around 1.0, but this is for the pyridinium ion; the carboxylic acid pKa is ~5.4. The electron-withdrawing nature of the pyridine nitrogen increases the acidity of the carboxyl group compared to benzoic acid (~4.2). The two benzyloxy groups are weakly electron-donating via resonance but their inductive effect is minimal. The predicted pKa suggests the molecule will be ionized at physiological pH (7.4), which is critical for aqueous solubility.[9]
cLogP (Lipophilicity) ~3.8 - 4.5The octanol-water partition coefficient (LogP) is a measure of a drug's lipophilicity. The parent picolinic acid is relatively polar (LogP ≈ 0.72).[9] The addition of two large, nonpolar benzyl groups will substantially increase the lipophilicity, driving the cLogP into a range often associated with good membrane permeability, but potentially posing a risk for poor aqueous solubility if not balanced by polar groups.
Topological Polar Surface Area (TPSA) 69.5 ŲTPSA is a key predictor of passive membrane transport.[10][11] A TPSA of less than 140 Ų is a criterion for good oral bioavailability.[12] The calculated value of 69.5 Ų (from the carboxylic acid and two ether oxygens) is well within the desired range, suggesting that the molecule has a high probability of good cell permeability.
Rotatable Bonds 6The number of rotatable bonds is an indicator of molecular flexibility. A count of 10 or fewer is generally preferred for good oral bioavailability.[13] With 6 rotatable bonds (two C-O, two O-CH₂, and two CH₂-Ph bonds), the molecule possesses significant conformational flexibility, allowing it to adapt its shape to bind to a target or cross a membrane. This "chameleonic" behavior is crucial for larger molecules.[14]

Predicted Spectroscopic Profile

Spectroscopic analysis is the cornerstone of chemical identification. While experimental spectra for this specific molecule are not publicly available, a theoretical profile can be constructed based on well-established principles and data from analogous compounds.[1][15]

Proton Nuclear Magnetic Resonance (¹H NMR)

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~8.1-8.2Doublet (d)1HH-6 (Pyridine)
~7.30 - 7.50Multiplet (m)10HPhenyl H's (2 x C₆H₅)
~7.1-7.2Doublet (d)1HH-4 (Pyridine)
~5.20Singlet (s)2HO-CH₂ (C5-position)
~5.15Singlet (s)2HO-CH₂ (C3-position)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR would complement the proton data, identifying each unique carbon environment.

Chemical Shift (δ, ppm)Assignment
~165-168C=O (Carboxylic Acid)
~158C-5 (Pyridine, C-O)
~155C-3 (Pyridine, C-O)
~148C-2 (Pyridine, C-COOH)
~140C-6 (Pyridine)
~136Quaternary Phenyl C's
~127 - 129Phenyl C's (CH)
~110C-4 (Pyridine)
~71-72O-CH₂ (both benzylic carbons)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups based on their vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
3030-3100 (sharp)C-H stretchAromatic (Pyridine & Phenyl)
2850-2960 (sharp)C-H stretchAliphatic (CH₂)
~1700-1725C=O stretchCarboxylic Acid
~1580-1610C=C / C=N stretchAromatic Rings
~1200-1300C-O stretchAryl Ether & Carboxylic Acid
690-770 (strong)C-H bendMonosubstituted Benzene Rings
Mass Spectrometry (MS)

In mass spectrometry, the molecule would be ionized and fragmented. Electron Impact (EI) ionization would likely produce the following key signals.

m/z RatioPredicted IdentityFragmentation Pathway
335[M]⁺Molecular Ion
290[M - COOH]⁺Loss of the carboxylic acid group
244[M - CH₂Ph]⁺Loss of a benzyl group
91[C₇H₇]⁺Tropylium ion (from benzyl fragmentation)

A Framework for Deeper Computational Analysis

To move beyond predictive properties and understand the molecule's dynamic behavior, a structured computational workflow is essential. This process allows for the simulation of molecular behavior, providing insights that are difficult to obtain through purely experimental means.[16]

G start Start: 2D Structure of 3,5-Bis(benzyloxy)picolinic acid geom_opt Geometry Optimization - Find lowest energy 3D structure - Methods: DFT (e.g., B3LYP/6-31G*) start->geom_opt conf_analysis Conformational Analysis - Explore rotational energy landscape of the 6 rotatable bonds - Identify stable low-energy conformers geom_opt->conf_analysis Provides starting point for exploring flexibility frontier_orbitals Frontier Molecular Orbital Analysis (HOMO/LUMO) - Calculate Highest Occupied & Lowest Unoccupied Molecular Orbitals - Predict sites of chemical reactivity geom_opt->frontier_orbitals mep Molecular Electrostatic Potential (MEP) Mapping - Calculate electron density surface - Identify nucleophilic (red) and electrophilic (blue) regions conf_analysis->mep Use lowest energy conformers for analysis docking Molecular Docking (if target is known) - Dock low-energy conformers into protein active site - Predict binding affinity and interactions conf_analysis->docking Test multiple conformers for best binding pose end End: Predicted Biological Activity & Reactivity Profile mep->end frontier_orbitals->end docking->end

Figure 2: Proposed workflow for in-silico analysis.

Causality of the Workflow:

  • Geometry Optimization: We begin by converting the 2D structure into its most stable 3D conformation. This is the foundation for all subsequent calculations, as an inaccurate structure will yield meaningless results.

  • Conformational Analysis: Due to its 6 rotatable bonds, the molecule can exist in many shapes. This step is crucial to identify the most energetically favorable conformers that are likely to exist in a biological system and be responsible for its activity.[14]

  • MEP & Frontier Orbital Analysis: These quantum chemical calculations reveal the molecule's electronic character. The MEP map shows where the molecule is likely to form hydrogen bonds or other electrostatic interactions, while HOMO/LUMO analysis points to the most reactive sites, guiding predictions about metabolism or covalent interactions.[16]

  • Molecular Docking: If a biological target is hypothesized, docking the low-energy conformers into its binding site can predict the strength and nature of the interaction. This is a cornerstone of modern, rational drug design.[17]

Synthesis of Findings & Implications for Drug Development

The theoretical data paint a picture of a molecule with promising, albeit challenging, drug-like characteristics.

  • High Permeability, Potential Solubility Issues: The high cLogP and ideal TPSA suggest that 3,5-Bis(benzyloxy)picolinic acid is likely to be a good "Rule of 5" candidate with excellent passive membrane permeability.[13] However, its high lipophilicity may lead to poor aqueous solubility, a common challenge in drug development. The ionizable carboxylic acid group will be critical in mitigating this, potentially allowing for the formation of soluble salts.

  • A Scaffold for Targeted Design: The molecule's conformational flexibility, combined with the potential for pi-stacking from the two phenyl rings and hydrogen bonding from the picolinic acid core, makes it a versatile scaffold. These features could be exploited to achieve high-affinity binding to a range of biological targets, from kinases to receptors.[18][19][20]

  • Metabolic Considerations: The benzylic CH₂ groups and the phenyl rings are potential sites of metabolism by cytochrome P450 enzymes (e.g., hydroxylation). The ether linkages could also be subject to cleavage. The computational workflow described above can help predict these metabolic "hotspots," allowing for proactive chemical modification to improve metabolic stability.

Conclusion

3,5-Bis(benzyloxy)picolinic acid is a molecule of significant theoretical interest. Its predicted properties—moderate polarity, high lipophilicity, excellent TPSA, and significant conformational flexibility—position it as a promising scaffold for the development of novel therapeutics. While it presents a potential challenge in terms of aqueous solubility, its structural features offer numerous avenues for achieving potent and specific biological activity. This in-depth theoretical guide provides a robust, data-driven foundation for any researcher or organization looking to synthesize, evaluate, and ultimately capitalize on the potential of this intriguing compound. The predictive data herein should serve as a powerful tool to accelerate the research and development lifecycle.

References

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinic Acid

For: Researchers, scientists, and drug development professionals. Abstract Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry, forming the backbone of numerous ther...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents[1]. Their ability to act as versatile scaffolds allows for the synthesis of a wide array of biologically active molecules targeting conditions from neurodegenerative diseases to cancer[1][2]. This document provides a detailed, research-grade protocol for the synthesis of a key intermediate, 3,5-Bis(benzyloxy)picolinic acid. This protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Picolinic Acid Scaffolds

The pyridine ring, particularly when functionalized with a carboxylic acid at the 2-position (picolinic acid), is a cornerstone in modern drug discovery. The nitrogen atom and the carboxylic acid group provide key points for molecular interactions and can act as a chelating agent for various metal ions[1]. The synthesis of substituted picolinic acids, such as the title compound, is a critical step in the development of novel therapeutics. The benzyloxy groups at the 3 and 5 positions serve as protecting groups for the hydroxyl functionalities, which can be deprotected in later synthetic stages to yield more complex molecules. This protocol outlines a robust, two-step synthesis starting from 3,5-dihydroxy-2-methylpyridine.

Synthetic Pathway Overview

The synthesis of 3,5-Bis(benzyloxy)picolinic acid is achieved through a two-step process:

  • O-Benzylation: The initial step involves the protection of the hydroxyl groups of 3,5-dihydroxy-2-methylpyridine via a Williamson ether synthesis using benzyl bromide.

  • Oxidation: The subsequent step is the selective oxidation of the methyl group at the 2-position to a carboxylic acid, yielding the final product.

Synthesis_Workflow Start 3,5-Dihydroxy-2-methylpyridine Intermediate 3,5-Bis(benzyloxy)-2-methylpyridine Start->Intermediate Step 1: O-Benzylation Reagents: Benzyl Bromide, K2CO3 Solvent: DMF Final 3,5-Bis(benzyloxy)picolinic acid Intermediate->Final Step 2: Oxidation Reagent: KMnO4 Conditions: Aqueous, basic

Sources

Application

Investigator's Handbook: Exploring the Therapeutic Potential of 3,5-Bis(benzyloxy)picolinic Acid as a Novel HIF-1α Inhibitor

Authored by a Senior Application Scientist This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the experimental applications of 3,5-Bis(benzyloxy)pi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the experimental applications of 3,5-Bis(benzyloxy)picolinic acid. Given the nascent stage of research into this specific molecule's biological activity, this guide adopts an investigator-focused approach. It provides not just a series of protocols, but a foundational rationale and a strategic workflow for systematically evaluating the compound's potential as an inhibitor of the critical oncology target, Hypoxia-Inducible Factor-1α (HIF-1α).

Introduction and Scientific Rationale

The Compound: 3,5-Bis(benzyloxy)picolinic Acid

3,5-Bis(benzyloxy)picolinic acid is a heterocyclic aromatic compound with the molecular formula C₂₀H₁₇NO₄[1]. Its structure features a central picolinic acid core, a pyridine-2-carboxylic acid, which is substituted with two benzyloxy groups at the 3 and 5 positions. While its direct biological applications are not yet extensively documented, its structural motifs suggest a potential for interaction with biological systems, particularly in the context of cancer therapeutics. Picolinic acid and its derivatives are known to possess a range of biological activities, including neuroprotective and potential inhibitory effects on certain enzymes[2][3].

The Target: Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that plays a pivotal role in the cellular response to low oxygen levels (hypoxia)[4]. It is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, often found in the core of solid tumors, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of numerous target genes, activating their transcription[5].

The activation of HIF-1α is a critical step in tumor progression, promoting angiogenesis (the formation of new blood vessels), metabolic reprogramming (e.g., switching to glycolysis), cell survival, and metastasis[5]. Consequently, the inhibition of the HIF-1α pathway is a highly sought-after strategy in modern oncology drug discovery[6][7].

Rationale for Investigation

The investigation of 3,5-Bis(benzyloxy)picolinic acid as a potential HIF-1α inhibitor is predicated on the following:

  • Structural Analogy: Other substituted benzoic acid analogues have been identified as potent inhibitors of HIF-1α protein accumulation and its downstream gene expression[7].

  • Privileged Scaffolds: The picolinic acid scaffold is present in various biologically active compounds, suggesting its potential to interact with protein targets[2].

  • Lipophilicity: The presence of two benzyloxy groups may enhance cell permeability, a crucial property for intracellular drug targets like HIF-1α.

Postulated Mechanism of Action and Strategic Workflow

Hypothetical Points of Intervention

Based on the mechanisms of known HIF-1α inhibitors, 3,5-Bis(benzyloxy)picolinic acid could potentially interfere with the HIF-1α pathway at several key junctures. These include, but are not limited to:

  • Inhibition of HIF-1α Protein Synthesis: The compound might interfere with the translational machinery responsible for producing the HIF-1α protein.

  • Promotion of Proteasomal Degradation: It could enhance the activity of the proteasome, leading to increased degradation of HIF-1α, even under hypoxic conditions[8].

  • Inhibition of Transcriptional Activity: The compound might disrupt the interaction between the HIF-1α/HIF-1β dimer and its co-activators or its binding to HREs on target genes.

HIF-1a_Pathway_Intervention cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitors Potential Inhibition by 3,5-Bis(benzyloxy)picolinic acid HIF-1a_Synthesis HIF-1α Synthesis HIF-1a_Protein HIF-1α Protein HIF-1a_Synthesis->HIF-1a_Protein HIF-1a_Degradation Proteasomal Degradation HIF-1a_Protein->HIF-1a_Degradation Normoxia HIF-1_Dimer HIF-1α/β Dimer HIF-1a_Protein->HIF-1_Dimer Hypoxia HIF-1b HIF-1β HRE HRE Binding HIF-1_Dimer->HRE Gene_Transcription Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Gene_Transcription Inhibitor_1 Inhibit Synthesis Inhibitor_1->HIF-1a_Synthesis Inhibitor_2 Promote Degradation Inhibitor_2->HIF-1a_Degradation Inhibitor_3 Inhibit Transcriptional Activity Inhibitor_3->HRE

Caption: Postulated intervention points of 3,5-Bis(benzyloxy)picolinic acid in the HIF-1α signaling pathway.

A Stepwise Experimental Workflow

A logical and resource-efficient approach to evaluating the compound is essential. The following workflow is recommended:

Experimental_Workflow Start Start: Compound Synthesis & Characterization Primary_Screen Primary Screen: HIF-1α Reporter Assay Start->Primary_Screen Secondary_Validation Secondary Validation: Western Blot for HIF-1α Primary_Screen->Secondary_Validation Active Hit Functional_Assays Functional Assays: qRT-PCR for Target Genes Cell Viability Assay Secondary_Validation->Functional_Assays Mechanistic_Studies Mechanistic Studies: (e.g., Angiogenesis Assay) Functional_Assays->Mechanistic_Studies End Conclusion: Candidate for Further Preclinical Development Mechanistic_Studies->End

Caption: A strategic workflow for the evaluation of 3,5-Bis(benzyloxy)picolinic acid.

Detailed Experimental Protocols

Protocol 1: In Vitro HIF-1α Reporter Gene Assay

Objective: To determine if 3,5-Bis(benzyloxy)picolinic acid inhibits the transcriptional activity of HIF-1α in a cell-based assay.

Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the HRE. In the presence of active HIF-1, the luciferase gene is transcribed, and the resulting luminescence can be quantified.

Materials:

  • Human cervical cancer cell line (HeLa) or human hepatocellular carcinoma cell line (Hep3B)[7][9].

  • DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • HRE-luciferase reporter plasmid (e.g., pGL3-HRE).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • 3,5-Bis(benzyloxy)picolinic acid, dissolved in DMSO.

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or deferoxamine).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HeLa or Hep3B cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 3,5-Bis(benzyloxy)picolinic acid (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (DMSO).

  • Induction of Hypoxia: Incubate the plates under hypoxic conditions (1% O₂) or normoxic conditions (21% O₂) for 16-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity by hypoxia and the percentage of inhibition by the compound.

Parameter Description Example Value
Cell Line Human cancer cell line known to have a robust hypoxic response.HeLa
Plasmid Luciferase reporter driven by a hypoxia-responsive promoter.pGL3-HRE
Hypoxia Condition 1% O₂, 5% CO₂, 94% N₂ for 18 hours.-
Compound Conc. A dose-response curve to determine the IC₅₀.0.1 - 100 µM
Readout Relative Luciferase Units (RLU).-
Protocol 2: Western Blot Analysis of HIF-1α Protein Levels

Objective: To directly assess the effect of 3,5-Bis(benzyloxy)picolinic acid on the accumulation of HIF-1α protein under hypoxic conditions.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. This protocol will determine if the compound treatment reduces the amount of HIF-1α protein in cancer cells exposed to hypoxia.

Materials:

  • HeLa or Hep3B cells.

  • 3,5-Bis(benzyloxy)picolinic acid.

  • Hypoxia chamber.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. At ~80% confluency, treat with the compound at selected concentrations (based on the reporter assay results) for 1-2 hours.

  • Hypoxic Exposure: Transfer the plates to a hypoxia chamber (1% O₂) for 4-6 hours. A normoxic control plate should be maintained.

  • Protein Extraction: Immediately after hypoxic exposure, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour, then incubate with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Densitometry Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression

Objective: To evaluate the functional consequence of HIF-1α inhibition by measuring the mRNA levels of its downstream target genes.

Principle: This protocol measures the amount of specific mRNA transcripts, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT1), which are known to be upregulated by HIF-1α[8].

Materials:

  • HeLa or Hep3B cells.

  • 3,5-Bis(benzyloxy)picolinic acid.

  • Hypoxia chamber.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes (VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR system.

Procedure:

  • Cell Treatment and Hypoxia: Treat cells with the compound and expose them to hypoxia as described in the Western blot protocol, but for a longer duration (e.g., 16-24 hours) to allow for robust gene transcription.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene. Compare the expression levels in treated versus untreated cells under hypoxic conditions.

Target Gene Function Expected Result with Inhibitor
VEGF AngiogenesisDownregulation
GLUT1 Glucose uptakeDownregulation
PDK1 Metabolic switch to glycolysisDownregulation

Concluding Remarks and Future Directions

The experimental framework outlined in this guide provides a robust starting point for the systematic evaluation of 3,5-Bis(benzyloxy)picolinic acid as a novel HIF-1α inhibitor. Positive and dose-dependent results from these assays—specifically, the inhibition of HRE-reporter activity, reduction of HIF-1α protein accumulation, and decreased expression of target genes—would provide strong evidence for its on-target activity.

Should the compound demonstrate significant promise, future investigations could include:

  • In vitro angiogenesis assays (e.g., tube formation assays) to confirm the anti-angiogenic effects.

  • Metabolic assays to assess the impact on glycolysis.

  • In vivo studies in xenograft tumor models to evaluate anti-tumor efficacy and pharmacokinetics.

This structured approach, grounded in established methodologies, will enable a thorough and scientifically rigorous assessment of the therapeutic potential of 3,5-Bis(benzyloxy)picolinic acid, potentially paving the way for a new class of anticancer agents.

References

[1] Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. [URL: https://www.pharmaffiliates.com/en/3-5-bis-phenylmethoxy-2-pyridinecarboxylic-acid] [4] Ghosh, S., et al. (2022). List of various potential natural HIF-1α inhibitors based on their mode of action in different cancers. ResearchGate. [URL: https://www.researchgate.net/publication/363532885_List_of_various_potential_natural_HIF-1a_inhibitors_based_on_their_mode_of_action_in_different_cancers] [10] PrepChem. Synthesis of picolinic acid. [URL: https://www.prepchem.com/synthesis-of-picolinic-acid] [11] CymitQuimica. 3,5-Bis(benzyloxy)picolinic acid. [URL: https://www.cymitquimica.com/en/3-5-bis-benzyloxy-picolinic-acid] [2] Wenthur, C. J., et al. (2017). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Medicinal Chemistry Letters, 8(3), 345–350. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5346989/] [12] BLD Pharm. 3,5-Bis(benzyloxy)picolinic acid. [URL: https://www.bldpharm.com/products/1000025-93-3.html] [5] Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378–389. [URL: https://www.mdpi.com/1999-4923/14/11/2335] [8] Lee, Y. M., et al. (2020). Suppression of HIF-1α accumulation by betulinic acid through proteasome activation in hypoxic cervical cancer. Biochemical and Biophysical Research Communications, 523(4), 933-939. [URL: https://pubmed.ncbi.nlm.nih.gov/31948750/] [6] Selleck Chemicals. HIF Inhibition | HIF Inhibitor Review. [URL: https://www.selleckchem.com/research/hif-inhibitor-review.html] [13] BenchChem. In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Bis(benzyloxy)picolinonitrile. [URL: https://www.benchchem.com/product/b5087] [14] Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Journal of Medicinal Chemistry, 53(6), 2636–2645. [URL: https://pubs.acs.org/doi/10.1021/jm901830p] [15] Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [URL: https://www.researchgate.net/publication/230615965_35-Bisbenzyloxybenzoic_acid] [16] Tasso, B., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1229. [URL: https://www.mdpi.com/1422-8599/2021/2/M1229] [7] Lee, K., et al. (2007). (Aryloxyacetylamino)benzoic acid analogues: a new class of hypoxia-inducible factor-1 inhibitors. Journal of Medicinal Chemistry, 50(7), 1675–1684. [URL: https://pubmed.ncbi.nlm.nih.gov/17328532/] [17] Askin, D., et al. (1998). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents, US5792882A. [URL: https://patents.google.com/patent/US5792882A/en] [3] Beninger, R. J., et al. (1994). Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience, 61(3), 603–612. [URL: https://pubmed.ncbi.nlm.nih.gov/7969932/] [9] Kim, J. H., et al. (2020). Potential anticancer effect of aspirin and 2'-hydroxy-2,3,5'-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis. Oncology Letters, 20(3), 2549–2558. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7401825/] [18] Al-Oqail, M. M., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801–1809. [URL: https://pubmed.ncbi.nlm.nih.gov/24692716/] [19] Sridhar, M., et al. (2012). Process for producing pyridine carboxylic acids. Google Patents, US8575350B2. [URL: https://patents.google.com/patent/US8575350B2/en] [20] Almanza-Perez, J. C., et al. (2018). Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates with Indomethacin or Mefenamic Acid. Letters in Drug Design & Discovery, 15(10), 1059-1069. [URL: https://www.eurekaselect.com/article/90446] [21] Venkatesan, A. M., et al. (2010). Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Journal of Medicinal Chemistry, 53(6), 2636-45. [URL: https://pubmed.ncbi.nlm.nih.gov/20166693/]

Sources

Method

The Strategic Utility of 3,5-Bis(benzyloxy)picolinic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecular Architectures In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the construction of complex molecules. 3,5-Bis(b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of organic synthesis, the strategic use of protecting groups is paramount for the construction of complex molecules. 3,5-Bis(benzyloxy)picolinic acid emerges as a highly valuable, yet specialized, building block for researchers in medicinal chemistry and materials science. Its core structure, a pyridine ring bearing two benzyloxy substituents and a carboxylic acid, offers a unique combination of features: the benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities, while the picolinic acid moiety provides a handle for a variety of chemical transformations, including amidation and coordination to metal centers. The strategic placement of the functional groups makes this molecule an ideal precursor for 3,5-dihydroxypicolinic acid derivatives, which are known for their strong chelating properties and are incorporated into various biologically active compounds and functional materials. This guide provides an in-depth exploration of the synthesis and applications of 3,5-Bis(benzyloxy)picolinic acid, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Attributes and Strategic Advantages

The utility of 3,5-Bis(benzyloxy)picolinic acid is rooted in its chemical architecture. The benzyl ethers offer excellent stability across a wide range of reaction conditions, including mildly acidic and basic environments, allowing for selective manipulation of other functional groups within a molecule. The picolinic acid functionality, with its carboxylic acid at the 2-position of the pyridine ring, is a well-established bidentate chelating motif for a variety of metal ions. This inherent chelating ability can be either a desired feature in the final product or a temporary attribute to influence the reactivity and selectivity of synthetic transformations.

The primary strategic advantage of employing 3,5-Bis(benzyloxy)picolinic acid is its role as a protected precursor to 3,5-dihydroxypicolinic acid. The latter is a powerful chelating agent, but its free hydroxyl groups can interfere with many standard organic reactions. By masking these hydroxyls as benzyl ethers, chemists can carry out a sequence of reactions on other parts of the molecule before liberating the diol at a later stage. This protection-deprotection strategy is fundamental to the synthesis of complex ligands, pharmaceutical intermediates, and functional materials where precise control over the molecular architecture is critical.

Synthesis of 3,5-Bis(benzyloxy)picolinic Acid: A Detailed Protocol

The synthesis of 3,5-Bis(benzyloxy)picolinic acid can be achieved from commercially available starting materials. A common route involves the benzylation of a dihydroxypicolinate ester followed by hydrolysis of the ester to the desired carboxylic acid. The following protocol is a representative procedure adapted from the synthesis of analogous benzyl-protected picolinic acid derivatives.

Reaction Scheme:

Synthesis of 3,5-Bis(benzyloxy)picolinic acid start Methyl 3,5-dihydroxypicolinate intermediate Methyl 3,5-bis(benzyloxy)picolinate start->intermediate Benzylation reagents1 Benzyl Bromide (2.2 eq) K₂CO₃ (excess) Acetonitrile (ACN) product 3,5-Bis(benzyloxy)picolinic acid intermediate->product Hydrolysis reagents2 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic route to 3,5-Bis(benzyloxy)picolinic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (mmol)Equivalents
Methyl 3,5-dihydroxypicolinate169.141.0 g5.911.0
Benzyl Bromide171.042.2 mL13.02.2
Potassium Carbonate (K₂CO₃)138.212.45 g17.73.0
Acetonitrile (ACN), anhydrous-20 mL--
Sodium Hydroxide (NaOH)40.000.47 g11.82.0
Hydrochloric Acid (HCl), 1M-As needed--
Dichloromethane (DCM)-As needed--
Water (H₂O)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Experimental Protocol:

Step 1: Synthesis of Methyl 3,5-bis(benzyloxy)picolinate

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-dihydroxypicolinate (1.0 g, 5.91 mmol) and anhydrous acetonitrile (20 mL).

  • Add potassium carbonate (2.45 g, 17.7 mmol) to the suspension.

  • Add benzyl bromide (2.2 mL, 13.0 mmol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford methyl 3,5-bis(benzyloxy)picolinate as a white solid or pale yellow oil.

Step 2: Hydrolysis to 3,5-Bis(benzyloxy)picolinic acid

  • Dissolve the purified methyl 3,5-bis(benzyloxy)picolinate (e.g., 1.5 g, 4.30 mmol) in a mixture of methanol (15 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Add sodium hydroxide (0.47 g, 11.8 mmol) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (10 mL) and wash with dichloromethane (2 x 10 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-Bis(benzyloxy)picolinic acid.

Applications in Organic Synthesis: A Protected Precursor to a Powerful Chelator

The primary application of 3,5-Bis(benzyloxy)picolinic acid is as a protected intermediate for the synthesis of molecules containing the 3,5-dihydroxypicolinic acid moiety. The benzyl groups can be readily removed by catalytic hydrogenolysis, a mild and efficient deprotection method.

Deprotection Protocol: Catalytic Hydrogenolysis

Deprotection of 3,5-Bis(benzyloxy)picolinic acid start 3,5-Bis(benzyloxy)picolinic acid product 3,5-Dihydroxypicolinic acid start->product Hydrogenolysis reagents H₂ (1 atm) Pd/C (10 mol%) Methanol (MeOH)

Caption: Deprotection of the benzyl groups to yield 3,5-dihydroxypicolinic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (example)Moles (mmol)
3,5-Bis(benzyloxy)picolinic acid335.36500 mg1.49
Palladium on Carbon (10% Pd)-50 mg-
Methanol (MeOH)-20 mL-
Hydrogen (H₂) gas-1 atm (balloon)-

Experimental Protocol:

  • To a 50 mL round-bottom flask, add 3,5-Bis(benzyloxy)picolinic acid (500 mg, 1.49 mmol) and methanol (20 mL).

  • Carefully add 10% Palladium on carbon (50 mg) to the solution.

  • Seal the flask with a septum and purge with hydrogen gas from a balloon for 5-10 minutes.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3,5-dihydroxypicolinic acid as a solid. The product can be further purified by recrystallization if necessary.

Utility of the Deprotected Product: 3,5-Dihydroxypicolinic Acid

The resulting 3,5-dihydroxypicolinic acid is a versatile molecule with applications in several areas:

  • Coordination Chemistry: As a tridentate O,N,O-chelating ligand, it forms stable complexes with a wide range of metal ions. These complexes have been investigated for their catalytic, magnetic, and biological properties. The synthesis of such complexes often requires the free hydroxyl groups, making the deprotection of 3,5-bis(benzyloxy)picolinic acid a crucial final step.[1]

  • Medicinal Chemistry: The 3,5-dihydroxypicolinic acid scaffold is found in several natural products and has been explored as a pharmacophore in drug discovery. For instance, derivatives have been investigated for their antimicrobial and anticancer activities.[2] The ability to introduce this moiety into more complex molecules via its protected form is a significant advantage in the synthesis of potential therapeutic agents.

  • Materials Science: The strong chelating ability of 3,5-dihydroxypicolinic acid can be exploited to create functional materials. For example, it can be incorporated into polymers or attached to surfaces to create materials with specific metal-binding properties for applications in sensing, catalysis, or environmental remediation.

Conclusion: An Enabling Reagent for Advanced Synthesis

3,5-Bis(benzyloxy)picolinic acid is more than just a chemical intermediate; it is an enabling reagent that provides synthetic chemists with a powerful tool to access the valuable 3,5-dihydroxypicolinic acid scaffold. The robust nature of the benzyl protecting groups, coupled with their facile removal under mild conditions, allows for the strategic incorporation of this important chelating and pharmacophoric unit into a diverse array of complex molecules. The protocols and insights provided in this guide are intended to facilitate the use of this versatile building block, thereby empowering researchers to push the boundaries of molecular design and synthesis in their respective fields.

References

  • Picolinic acid. Wikipedia. Available from: [Link]

  • 3-Hydroxypicolinic acid. PubChem. Available from: [Link]

  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health. Available from: [Link]

  • Analysis of Synthesis of Heavy Metal Chelating Agent with Four Chelating Groups. Preprints.org. Available from: [Link]

  • TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. ResearchGate. Available from: [Link]

Sources

Application

Application Notes and Protocols: 3,5-Bis(benzyloxy)picolinic Acid as a Versatile Ligand for Metal Complex Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 3,5-Bis(benzyloxy)picolinic Acid in Coordination Chemistry Picolinic acid and its derivatives are foundational scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 3,5-Bis(benzyloxy)picolinic Acid in Coordination Chemistry

Picolinic acid and its derivatives are foundational scaffolds in the design of ligands for metal ion complexation. Their inherent ability to form stable chelate rings with a variety of metal ions has led to their widespread use in medicinal chemistry, materials science, and catalysis.[1][2] The pyridine nitrogen and the carboxylate oxygen act as a bidentate chelating agent, creating stable five-membered rings with metal centers.[3] This structural motif is integral to the function of numerous biologically active molecules and has been explored for therapeutic areas including neurodegenerative diseases and cancer.[2]

The strategic introduction of substituents onto the picolinic acid backbone allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their stability, reactivity, and biological activity. 3,5-Bis(benzyloxy)picolinic acid is a particularly intriguing derivative. The two benzyloxy groups introduce significant steric bulk, which can control the coordination geometry around the metal center and modulate the lipophilicity of the resulting complex, a critical factor for bioavailability in drug design.[4] Furthermore, the benzyl groups can be removed via palladium-catalyzed hydrogenolysis, offering a pathway to further functionalization or to unmask protected hydroxyl groups, which could then participate in hydrogen bonding or act as secondary coordination sites.[1]

This technical guide provides a comprehensive overview of the synthesis of 3,5-bis(benzyloxy)picolinic acid, detailed protocols for its use in the synthesis of metal complexes, and methods for the characterization of these novel compounds. The potential applications of these complexes in drug discovery and diagnostics are also discussed, drawing parallels from the well-established chemistry of related picolinic acid-based metal complexes.[4][5]

Synthesis of the Ligand: 3,5-Bis(benzyloxy)picolinic Acid

A proposed synthetic workflow is outlined below:

Synthesis_Workflow Chelidamic_Acid Chelidamic Acid Esterification Esterification (e.g., SOCl₂, EtOH) Chelidamic_Acid->Esterification Diester Diethyl 4-hydroxypyridine- 2,6-dicarboxylate Esterification->Diester Benzylation Williamson Ether Synthesis (e.g., BnBr, NaH) Diester->Benzylation Dibenzyl_Diester Diethyl 3,5-bis(benzyloxy)pyridine- 2,6-dicarboxylate Benzylation->Dibenzyl_Diester Selective_Hydrolysis Selective Monohydrolysis (e.g., 1 eq. KOH) Dibenzyl_Diester->Selective_Hydrolysis Monoacid_Monoester 3,5-Bis(benzyloxy)-6- (ethoxycarbonyl)picolinic acid Selective_Hydrolysis->Monoacid_Monoester Decarboxylation Decarboxylation (Heat) Monoacid_Monoester->Decarboxylation Final_Ligand 3,5-Bis(benzyloxy)picolinic acid Decarboxylation->Final_Ligand Complex_Synthesis_Workflow Start Start Dissolve_Ligand Dissolve 3,5-bis(benzyloxy)picolinic acid in solvent (e.g., Ethanol) Start->Dissolve_Ligand Add_Base Add Base (optional, e.g., Et₃N) to deprotonate carboxylic acid Dissolve_Ligand->Add_Base Mix_Reactants Combine Ligand and Metal Salt Solutions Add_Base->Mix_Reactants Dissolve_Metal_Salt Dissolve Metal Salt (e.g., MCl₂) in solvent Dissolve_Metal_Salt->Mix_Reactants Reflux Reflux the reaction mixture Mix_Reactants->Reflux Cool_Crystallize Cool to room temperature and allow for crystallization Reflux->Cool_Crystallize Isolate_Product Isolate the complex by filtration Cool_Crystallize->Isolate_Product Wash_Dry Wash with solvent and dry Isolate_Product->Wash_Dry Characterize Characterize the Metal Complex Wash_Dry->Characterize

Sources

Method

Application Note & Protocol: Derivatization Strategies for 3,5-Bis(benzyloxy)picolinic Acid

Abstract 3,5-Bis(benzyloxy)picolinic acid is a pivotal building block in medicinal chemistry and materials science, primarily due to its rigid pyridine core and the chelating potential of the picolinic acid moiety.[1] De...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Bis(benzyloxy)picolinic acid is a pivotal building block in medicinal chemistry and materials science, primarily due to its rigid pyridine core and the chelating potential of the picolinic acid moiety.[1] Derivatization of its carboxylic acid group is a critical step for constructing more complex molecular architectures, such as amides and esters, which are prevalent in pharmacologically active compounds and functional materials. This guide provides an in-depth analysis of the reaction conditions and mechanistic principles for the successful derivatization of 3,5-bis(benzyloxy)picolinic acid, targeting researchers and professionals in drug development. We present validated, step-by-step protocols for amide and ester formation, supported by mechanistic insights, comparative data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Foundational Principles: Activating the Carboxylic Acid

The direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester is kinetically slow and thermodynamically unfavorable under standard conditions.[2] This necessitates the "activation" of the carboxylic acid. The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine or alcohol.

Modern synthetic chemistry relies on a variety of coupling reagents to achieve this activation efficiently and under mild conditions.[3] These reagents fall into several classes, with carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HATU) being among the most common and effective.[2][4]

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] While this intermediate can react directly with a nucleophile, it is also prone to racemization and can rearrange into a stable N-acylurea byproduct. To mitigate these side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an active HOBt-ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[2][6]

  • Aminium/Uronium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered third-generation coupling agents, prized for their high efficiency, rapid kinetics, and superior ability to suppress racemization.[7][8] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid forms a carboxylate anion. This anion attacks HATU to generate a highly reactive OAt-active ester, which then rapidly couples with the amine.[9][10]

The general workflow for these activation and coupling processes is illustrated below.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid 3,5-Bis(benzyloxy)picolinic Acid Base Base (e.g., DIPEA) Intermediate Reactive Intermediate (OAt-ester or O-acylisourea) Acid->Intermediate Deprotonation & Attack Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Nucleophile Nucleophile (Amine or Alcohol) Product Final Product (Amide or Ester) Intermediate->Product Nucleophilic Attack

Caption: General workflow for carboxylic acid derivatization.

Protocol 1: Amide Synthesis via HATU Coupling

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient, due to the high reactivity of HATU.[2][7] The reaction is typically fast and clean.

2.1. Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
3,5-Bis(benzyloxy)picolinic acid335.361.0Starting Material
Amine (R¹R²NH)Variable1.1 - 1.2Nucleophile
HATU380.231.1 - 1.2Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0Non-nucleophilic base
Anhydrous N,N-Dimethylformamide (DMF)73.09-Solvent
Saturated aq. NaHCO₃, Brine, 1M HCl (optional)--Work-up Solutions
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent

2.2. Step-by-Step Experimental Protocol

  • Vessel Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-bis(benzyloxy)picolinic acid (1.0 eq.) to a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature. The base deprotonates the carboxylic acid to form the carboxylate.[9]

  • Activation: Add HATU (1.1 eq.) to the mixture in a single portion. Stir for 10-15 minutes at room temperature. During this activation step, the solution may change color as the reactive OAt-ester is formed.[7]

  • Coupling: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[7]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). An optional wash with cold, dilute HCl (e.g., 1M) can help remove excess amine and DIPEA.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

G start Dissolve Acid in DMF add_base Add DIPEA (Stir 5 min) start->add_base add_hatu Add HATU (Stir 15 min for Activation) add_base->add_hatu add_amine Add Amine add_hatu->add_amine react Stir at RT (1-4h) Monitor by LC-MS/TLC add_amine->react workup Aqueous Work-up (Dilute, Wash, Dry) react->workup Reaction Complete purify Column Chromatography workup->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide synthesis.

2.3. Causality & Troubleshooting

  • Why DIPEA? A non-nucleophilic base is crucial. Using a nucleophilic base like triethylamine (TEA) can sometimes lead to unwanted side reactions with the activated ester. DIPEA's steric bulk prevents it from acting as a nucleophile.[7]

  • Excess Reagents: A slight excess of the amine and coupling reagent ensures the complete consumption of the starting acid, which can sometimes be difficult to separate from the product.

  • Problem: Low Yield. If the reaction is sluggish, particularly with an unreactive amine, consider gentle heating (e.g., 40-50 °C). Ensure all reagents and the solvent are truly anhydrous, as water will hydrolyze the activated intermediate.

  • Problem: Side Products. An excess of HATU or prolonged reaction times can sometimes lead to guanidinylation of the amine nucleophile.[7] Using the recommended stoichiometry (1.1-1.2 eq.) and monitoring the reaction to stop it upon completion can minimize this.

Protocol 2: Ester Synthesis via DCC/DMAP Coupling

For esterification, a carbodiimide-mediated approach is highly effective, especially when catalyzed by 4-dimethylaminopyridine (DMAP). This method, often called the Steglich esterification, is known for its mild conditions and high yields, even with sterically hindered alcohols.[11]

3.1. Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsPurpose
3,5-Bis(benzyloxy)picolinic acid335.361.0Starting Material
Alcohol (R-OH)Variable1.2 - 1.5Nucleophile
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1Coupling Reagent
4-Dimethylaminopyridine (DMAP)122.170.1 - 0.2Acyl-Transfer Catalyst
Anhydrous Dichloromethane (DCM)84.93-Solvent
Hexanes (for precipitation)--For DCU removal
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent

3.2. Step-by-Step Experimental Protocol

  • Vessel Preparation: To a flame-dried, inerted flask, add 3,5-bis(benzyloxy)picolinic acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise to the cooled, stirring mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring: Check for the disappearance of the starting acid by TLC or LC-MS.

  • Work-up:

    • Filter off the precipitated DCU urea byproduct through a pad of Celite or a sintered glass funnel. Rinse the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure ester.

3.3. Mechanistic Insight & Optimization

  • The Role of DMAP: DCC activates the carboxylic acid to form the O-acylisourea. DMAP then acts as a highly nucleophilic acyl-transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium salt. This salt is much more susceptible to attack by the alcohol than the O-acylisourea itself, dramatically accelerating the reaction.[11][12]

  • Why DCC over EDC? While water-soluble EDC is often preferred for amide couplings due to the easy removal of its urea byproduct via aqueous wash, the byproduct of DCC (DCU) is largely insoluble in common organic solvents like DCM and can be easily removed by filtration. This can be an advantage in esterification reactions where products may have moderate water solubility.

  • Problem: Incomplete Reaction. For very hindered alcohols, the amount of DMAP can be increased to stoichiometric quantities (1.0 eq.), though this can complicate purification. Increasing the reaction time or gentle heating may also be beneficial.

Characterization Data (Exemplary)

Successful derivatization must be confirmed by analytical methods. Below are expected characteristics for representative products.

Derivative TypeExpected ¹H NMR Shifts (ppm)Expected Mass Spec (ESI+)Expected IR (cm⁻¹)
N-benzyl amide ~9.0 (t, amide N-H), 7.2-7.5 (m, Ar-H), 5.2 (s, O-CH₂-Ph), 4.6 (d, N-CH₂-Ph)[M+H]⁺, [M+Na]⁺~3300 (N-H), ~1650 (Amide C=O)
Methyl ester 7.2-7.5 (m, Ar-H), 5.2 (s, O-CH₂-Ph), 3.9 (s, O-CH₃)[M+H]⁺, [M+Na]⁺~1725 (Ester C=O), ~1250 (C-O)

Conclusion

The derivatization of 3,5-bis(benzyloxy)picolinic acid into amides and esters is readily achievable using standard peptide coupling reagents. For amide synthesis, HATU offers a rapid, high-yielding, and robust protocol suitable for diverse amines. For esterification, the classic Steglich conditions using DCC with a catalytic amount of DMAP provide a reliable and efficient method. The choice of protocol should be guided by the specific nucleophile being used, the desired scale of the reaction, and the purification strategy. Adherence to anhydrous conditions and careful monitoring are paramount to achieving optimal results in these transformations.

References

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst Source: RSC Publishing URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: Amine to Amide Mechanism (EDC + HOBt) Source: Common Organic Chemistry URL: [Link]

  • Title: HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Source: ResearchGate URL: [Link]

  • Title: Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) Source: ResearchGate URL: [Link]

  • Title: Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... Source: ResearchGate URL: [Link]

  • Title: Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings Source: Luxembourg Bio Technologies URL: [Link]

  • Title: A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation and diagnosis of new picolinic acid derivatives Source: Tikrit Journal of Pure Science URL: [Link]

  • Title: Synthesis of Some Aminopicolinic Acids Source: UMSL Institutional Repository Library URL: [Link]

  • Title: Picolinic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: ResearchGate URL: [Link]

  • Title: Derivatization Reagents - For Selective Response and Detection in Complex Matrices Source: Greyhound Chromatography URL: [Link]

  • Title: Amide Synthesis Source: Fisher Scientific URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) Source: ResearchGate URL: [Link]

  • Title: Continuous process for preparing benzoic acid esters Source: Google Patents URL

Sources

Application

Application Notes and Protocols for the Synthesis of 3,5-Bis(benzyloxy)picolinic acid

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 3,5-Bis(benzyloxy)picolinic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3,5-Bis(benzyloxy)picolinic acid, a valuable intermediate in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The synthesis is approached in a two-step sequence, commencing with the benzylation of 3,5-dihydroxypicolinonitrile, followed by the alkaline hydrolysis of the resulting nitrile to the target carboxylic acid. This guide emphasizes not only the procedural steps but also the underlying chemical rationale to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction

Picolinic acid derivatives are a class of compounds with significant utility in coordination chemistry and as precursors for pharmacologically active molecules.[1][2] The introduction of benzyloxy groups at the 3 and 5 positions of the pyridine ring serves a dual purpose: it protects the reactive hydroxyl groups and imparts specific steric and electronic properties to the molecule. 3,5-Bis(benzyloxy)picolinic acid is a key building block for more complex molecular architectures. This application note details a reliable and scalable two-step synthesis to obtain this target compound with high purity.

The synthetic strategy involves an initial Williamson ether synthesis to protect the hydroxyl groups of 3,5-dihydroxypicolinonitrile using benzyl bromide. This is followed by a robust alkaline hydrolysis of the nitrile functional group to yield the desired carboxylic acid. Each step has been optimized to ensure high yields and straightforward purification.

Overall Synthetic Scheme

The synthesis of 3,5-Bis(benzyloxy)picolinic acid is achieved through the following two-step reaction sequence:

Synthetic_Scheme start 3,5-Dihydroxypicolinonitrile intermediate 3,5-Bis(benzyloxy)picolinonitrile start->intermediate Step 1: Benzylation Benzyl bromide, K₂CO₃ DMF final_product 3,5-Bis(benzyloxy)picolinic acid intermediate->final_product Step 2: Hydrolysis NaOH, H₂O/EtOH Reflux

Caption: Overall two-step synthesis of 3,5-Bis(benzyloxy)picolinic acid.

Step 1: Synthesis of 3,5-Bis(benzyloxy)picolinonitrile

This step focuses on the protection of the two hydroxyl groups on the picolinonitrile ring via a Williamson ether synthesis. The use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate acts as a mild base to deprotonate the phenols.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Dihydroxypicolinonitrile≥98%Sigma-Aldrich
Benzyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeVWR
Brine (saturated NaCl solution)N/AIn-house prep.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Experimental Protocol
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dihydroxypicolinonitrile (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

    • To this solution, add anhydrous potassium carbonate (2.5 eq).[3]

    • Stir the resulting suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (2.2 eq) to the suspension dropwise using a syringe over 20-30 minutes. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to 60-70 °C.

  • Reaction Monitoring:

    • Maintain the reaction at 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them twice with brine.[3]

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-Bis(benzyloxy)picolinonitrile as a solid.

Workflow Diagram: Step 1

Step1_Workflow A 1. Dissolve 3,5-dihydroxypicolinonitrile and K₂CO₃ in anhydrous DMF B 2. Add Benzyl Bromide dropwise A->B C 3. Heat reaction to 60-70°C B->C D 4. Monitor by TLC until completion C->D E 5. Cool to RT and quench with water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify by Column Chromatography H->I J Product: 3,5-Bis(benzyloxy)picolinonitrile I->J

Caption: Workflow for the synthesis of 3,5-Bis(benzyloxy)picolinonitrile.

Step 2: Hydrolysis of 3,5-Bis(benzyloxy)picolinonitrile to 3,5-Bis(benzyloxy)picolinic acid

The second step involves the conversion of the nitrile group to a carboxylic acid. This is achieved through alkaline hydrolysis using sodium hydroxide in a mixed solvent system, followed by acidification to precipitate the final product. This method is robust for the hydrolysis of aryl nitriles.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-Bis(benzyloxy)picolinonitrileFrom Step 1N/A
Sodium hydroxide (NaOH)ACS GradeFisher Scientific
Ethanol (EtOH) or Methanol (MeOH)ACS GradeVWR
Deionized WaterN/AIn-house
Hydrochloric acid (HCl), concentratedACS GradeSigma-Aldrich
Experimental Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-Bis(benzyloxy)picolinonitrile (1.0 eq) in a mixture of ethanol (or methanol) and water (e.g., a 2:1 ratio).[5][6]

    • Add sodium hydroxide pellets (3.0-5.0 eq) to the suspension.

  • Hydrolysis Reaction:

    • Heat the reaction mixture to reflux (approximately 80-90 °C).

    • Maintain the reflux and stir vigorously. The reaction progress can be monitored by TLC by observing the disappearance of the starting material. The reaction is typically complete in 6-12 hours.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Cool the solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A precipitate will form.

    • Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum to yield 3,5-Bis(benzyloxy)picolinic acid as a solid.[4][7] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Workflow Diagram: Step 2

Step2_Workflow A 1. Suspend 3,5-Bis(benzyloxy)picolinonitrile in EtOH/H₂O B 2. Add NaOH pellets A->B C 3. Heat to reflux (80-90°C) B->C D 4. Monitor by TLC until completion C->D E 5. Cool to RT and remove EtOH D->E F 6. Dilute with water and cool in ice bath E->F G 7. Acidify with HCl to pH 2-3 F->G H 8. Collect precipitate by filtration G->H I 9. Wash with cold water and dry H->I J Product: 3,5-Bis(benzyloxy)picolinic acid I->J

Caption: Workflow for the hydrolysis to 3,5-Bis(benzyloxy)picolinic acid.

Safety Precautions

  • Benzyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle in a fume hood and wear appropriate PPE.

  • The reactions should be conducted under an inert atmosphere where specified.

References

  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Retrieved from [Link][1]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry. Retrieved from [Link][2]

  • Google Patents. (2013). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. Retrieved from [4]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link][5][6]

Sources

Method

Application Notes and Protocols: Picolinic Acid Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of Picolinic Acid Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2][3] Whil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2][3] While it is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, its unique 2-position carboxylic acid substitution grants it distinct chemical and biological properties.[4] In medicinal chemistry, the picolinic acid framework is recognized as a "privileged scaffold".[5] This term denotes a molecular structure that is capable of binding to multiple, diverse biological targets, thus serving as a versatile foundation for the development of novel therapeutic agents.[5] Its derivatives are integral to a significant number of FDA-approved nitrogen-heterocyclic drugs.[5]

The therapeutic potential of picolinic acid derivatives stems from a combination of factors. The pyridine ring is a common feature in many bioactive molecules, and the adjacent carboxylic acid group provides a key site for modification and interaction.[6] Perhaps most critically, picolinic acid is an efficient chelating agent for various metal ions, including zinc, iron, and copper.[2][5] This ability to bind metal ions is central to many of its biological effects, from disrupting viral enzymes to modulating cellular signaling pathways.[1][7] This guide provides an in-depth exploration of the applications of picolinic acid derivatives across several therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications and Mechanisms of Action

The versatility of the picolinate scaffold has led to its exploration in a wide range of diseases, including viral infections, cancer, and neurodegenerative disorders.

Broad-Spectrum Antiviral Activity

Picolinic acid and its derivatives have emerged as potent, broad-spectrum antiviral agents, particularly effective against enveloped viruses.[8][9][10] This includes clinically significant pathogens like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV).[8][10][11]

Mechanism of Action: The primary antiviral mechanism is the inhibition of viral entry into host cells.[8][9][12] Picolinic acid interferes with the fusion of the viral envelope with the host cell's endosomal or plasma membrane.[8][10][11] By targeting this fundamental step, which is common to many enveloped viruses, picolinic acid achieves its broad-spectrum activity.[8][12] This host-directed mechanism presents a higher barrier to the development of viral resistance compared to drugs that target specific, mutable viral proteins.[8] A secondary mechanism involves the chelation of zinc ions, which disrupts the function of zinc-finger proteins essential for the replication and packaging of some viruses.[1][7]

G cluster_virus Enveloped Virus cluster_host Host Cell V Virus Particle Receptor Host Receptor V->Receptor 1. Attachment VE Viral Envelope HM Host Membrane Endosome Endosome Endosome->HM 3. Fusion & Entry Receptor->Endosome 2. Endocytosis PA Picolinic Acid Derivative PA->Endosome Inhibits Membrane Fusion

Caption: Inhibition of enveloped virus entry by picolinic acid derivatives.

Anticancer Potential

Derivatives of picolinic acid have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[7][13]

Mechanisms of Action:

  • Zinc-Finger Protein Disruption: Many transcription factors that drive cancer cell proliferation and survival, such as NOTCH, rely on zinc-finger domains for stability and function. Picolinic acid derivatives can chelate and disrupt these zinc ions, inactivating the proteins and halting cancer progression.[7][14]

  • Induction of Apoptosis: Certain novel derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, specifically by triggering endoplasmic reticulum (ER) stress.[13] This leads to the activation of key executioner proteins like caspases 3 and 9.[13]

  • Anti-Angiogenesis: By sequestering metal ions required by enzymes involved in blood vessel formation, these compounds can inhibit angiogenesis, effectively cutting off the tumor's blood supply.[7][15]

  • Kinase Inhibition: The picolinate scaffold can be adapted to target specific enzyme active sites. For example, derivatives have been designed to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase, which is overactive in many non-small cell lung cancers.[13]

G PAD Picolinic Acid Derivative ER Endoplasmic Reticulum (ER) PAD->ER Induces ER Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates Casp4 Caspase-4 UPR->Casp4 Activates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Casp4->Casp9 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: ER stress-mediated apoptosis induced by a picolinic acid derivative.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Series of Picolinate Derivatives This table illustrates how structure-activity relationship (SAR) data for a series of hypothetical picolinic acid derivatives against various cancer cell lines would be presented.

Compound IDR1-GroupR2-GroupA549 (Lung) IC₅₀ (µM)[13]HCT116 (Colon) IC₅₀ (µM)[15]MCF-7 (Breast) IC₅₀ (µM)[13]
PA-01-H-H>100>100>100
PA-02-Cl-H55.278.195.3
PA-03-F-H49.865.488.1
PA-04-F-CH₃21.533.745.9
PA-05 -F -CF₃ 9.3 12.1 18.6

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Neuroprotection

As a natural product of tryptophan metabolism in the brain, picolinic acid plays a role in central nervous system (CNS) homeostasis.[2][16] The same metabolic route, the kynurenine pathway, also produces the neurotoxin quinolinic acid. An imbalance between these two metabolites is implicated in the pathology of several neurodegenerative and inflammatory brain disorders.[2][3]

Mechanism of Action: Picolinic acid acts as an endogenous antagonist to quinolinic acid.[16] It has been shown to protect neurons from quinolinic acid-induced toxicity and cell death, suggesting that therapeutic strategies to increase picolinic acid levels could be beneficial in conditions like Huntington's disease or other neuroinflammatory states.[17]

G Tryptophan L-Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Intermediate ACMSD Intermediate Kynurenine->Intermediate ACMSD ACMSD Enzyme Intermediate->ACMSD QA Quinolinic Acid (Neurotoxic) Intermediate->QA Non-enzymatic PA Picolinic Acid (Neuroprotective) ACMSD->PA Enzymatic PA->QA Antagonizes

Caption: The Kynurenine Pathway showing the balance of key metabolites.

Application Notes and Protocols

The successful application of picolinic acid derivatives in drug discovery relies on robust and reproducible chemical synthesis and biological evaluation methods.

Protocol 1: General Synthesis of a Picolinic Acid Derivative (Amide)

This protocol describes a common two-step method to synthesize a picolinamide derivative, a key step in creating diverse compound libraries.[5][15] The process involves activating the carboxylic acid to form an acyl chloride, followed by reaction with an amine.

Causality: Direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), makes the subsequent reaction with the amine rapid and efficient at room temperature. A catalytic amount of DMF accelerates the formation of the acyl chloride.

Materials:

  • Picolinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous Tetrahydrofuran (THF)

  • Desired primary or secondary amine (e.g., methylamine)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

Procedure:

  • Activation Step (Formation of Picolinoyl Chloride): a. To a stirred solution of picolinic acid (1.0 eq) in a round-bottom flask, add a catalytic drop of DMF. b. Carefully add excess thionyl chloride (e.g., 2-3 eq) dropwise at 0 °C. c. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, until gas evolution ceases. d. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). e. Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride salt. Filter the solid, wash with ether, and dry under vacuum.[5]

  • Amidation Step: a. Dissolve the dried picolinoyl chloride hydrochloride (1.0 eq) in anhydrous THF. b. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous THF. Triethylamine acts as a base to neutralize the HCl byproduct. c. Slowly add the amine solution to the acyl chloride solution at 0 °C with stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. e. Filter the reaction mixture to remove triethylamine hydrochloride salt. f. Concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel or recrystallization.[5]

G Start Picolinic Acid Step1 React with SOCl₂ (DMF catalyst) Start->Step1 Intermediate Picolinoyl Chloride (Activated Intermediate) Step1->Intermediate Step2 React with R-NH₂ (Triethylamine base) Intermediate->Step2 Product Picolinamide Derivative (Final Product) Step2->Product Purify Purification (Chromatography) Product->Purify Final Characterized Product Purify->Final

Caption: General workflow for the synthesis of a picolinamide derivative.

Protocol 2: In Vitro Antiviral Activity Assay (Time-of-Addition)

This protocol is designed to determine if a picolinic acid derivative acts at the entry stage of an enveloped virus life cycle, consistent with its known mechanism.[11]

Self-Validation: The protocol includes three distinct treatment windows: pre-treatment of cells, treatment during infection, and post-infection treatment. If the compound is only effective when present during the infection window (the "co-treatment" phase), it strongly validates that its mechanism is related to viral entry. Efficacy in the post-treatment phase would suggest a different mechanism, such as replication inhibition.

Materials:

  • Host cells susceptible to the virus (e.g., A549 cells for Influenza A)

  • Enveloped virus stock of known titer (e.g., Influenza A virus PR8 strain)

  • Cell culture medium and supplements

  • Picolinic acid derivative stock solution in DMSO

  • Assay for quantifying viral load (e.g., qPCR for viral RNA, plaque assay for infectious particles)

Procedure:

  • Cell Plating: Seed host cells in a 24-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Experimental Arms:

    • Pre-treatment: Remove media from wells. Add media containing the test compound (e.g., 2 mM) and incubate for 3 hours. Remove the compound-containing media, wash cells gently, and then infect with the virus in fresh, compound-free media.[11]

    • Co-treatment (During Infection): Remove media. Infect cells with virus in the presence of the test compound. Incubate for the viral adsorption period (typically 1 hour).

    • Post-treatment: Remove media. Infect cells with virus in compound-free media. After the adsorption period, remove the virus inoculum, wash the cells, and add fresh media containing the test compound.

  • Infection: For all arms, after the respective treatments, allow the infection to proceed for a set time (e.g., 8-24 hours).

  • Quantification: a. Harvest the cell supernatant or cell lysate. b. Extract viral RNA for quantification by RT-qPCR or perform a plaque assay to determine the number of infectious viral particles.

  • Analysis: Compare the viral load in each treatment arm to an untreated virus control. A significant reduction in viral load specifically in the "Co-treatment" arm indicates inhibition of viral entry.

Conclusion and Future Outlook

Picolinic acid and its derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their inherent biological activities, stemming from their role as an endogenous metabolite and a potent metal chelator, provide a rich starting point for drug discovery. The demonstrated applications in antiviral, anticancer, and neuroprotective research highlight the broad therapeutic potential of this chemical class. Future work will likely focus on refining the structure-activity relationships to enhance potency and specificity for given targets, as well as exploring novel applications, such as the development of picolinate-based ligands for bimodal imaging agents in diagnostics.[18] The continued exploration of this "privileged" structure promises to yield new and effective treatments for a host of human diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Narayan, R., et al. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. bioRxiv.
  • Fernandez-Pol, J. A. (2002). Picolinic acid derivatives for the prevention and treatment of cancer in animals. Google Patents.
  • MedPath. (n.d.). Picolinic acid.
  • Tripathi, S., et al. (2022). Antiviral Applications of Picolinic Acid and its Derivatives. Google Patents.
  • Al-Ostath, A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine.
  • Guillemin, G. J., et al. (2007). The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate.
  • ISTRY. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2.
  • ChemicalBook. (n.d.). 2-Picolinic acid synthesis.
  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure.
  • Mbingo, S. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate.
  • IJIRT. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Mount Sinai Scholars Portal.
  • Yasir, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
  • Grant, R., & Coggan, S. (2009). The Physiological Action of Picolinic Acid in the Human Brain. PMC - PubMed Central.
  • Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • Grant, R., & Coggan, S. (2009). The physiological action of picolinic Acid in the human brain. PubMed.
  • Grant, R. (2009). The Physiological Action of Picolinic Acid in the Human Brain. Semantic Scholar.
  • D'Aléo, A., et al. (2014). Picolinate-appended tacn complexes for bimodal imaging: Radiolabeling, relaxivity, photophysical and electrochemical studies. PubMed.
  • Beninger, R. J., et al. (1994). Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. PubMed.
  • Wikipedia. (n.d.). Picolinic acid.

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Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 3,5-Bis(benzyloxy)picolinic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Picolinic Acid Scaffold The picolinic acid framework is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Picolinic Acid Scaffold

The picolinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse therapeutic applications, including roles as anticancer and antiviral agents, and their ability to modulate key biological pathways. The strategic placement of functional groups on the picolinic acid ring allows for fine-tuning of a molecule's physicochemical properties and biological activity.

This guide focuses on the utility of a key intermediate, 3,5-bis(benzyloxy)picolinic acid , in the synthesis of novel compounds. The benzyl ether protecting groups at the 3- and 5-positions offer a versatile handle for synthetic transformations, allowing for the construction of complex molecular architectures. Subsequent deprotection unmasks the hydroxyl groups, which can be crucial for target engagement and can significantly impact the pharmacological profile of the final compound.

This document provides a comprehensive overview of the synthesis of novel picolinamide derivatives starting from 3,5-bis(benzyloxy)picolinic acid. We will delve into the synthesis of the starting material, detail robust protocols for amide bond formation, and provide a clear methodology for the final deprotection step. The causality behind experimental choices will be explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for the proficient researcher.

I. Synthesis of the Starting Material: 3,5-Bis(benzyloxy)picolinic Acid

The synthesis of 3,5-bis(benzyloxy)picolinic acid begins with the commercially available 3,5-dihydroxypicolinic acid. The hydroxyl groups are protected as benzyl ethers to prevent unwanted side reactions during subsequent amide coupling.

Protocol 1: Benzylation of 3,5-Dihydroxypicolinic Acid

This protocol details the protection of the hydroxyl groups of 3,5-dihydroxypicolinic acid using benzyl bromide.

Materials:

  • 3,5-Dihydroxypicolinic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3,5-dihydroxypicolinic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-bis(benzyloxy)picolinic acid.

Causality of Experimental Choices:

  • Potassium carbonate is used as a base to deprotonate the phenolic hydroxyl groups, making them nucleophilic for the reaction with benzyl bromide.

  • DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Heating the reaction mixture increases the rate of the benzylation reaction.

II. Synthesis of Novel Picolinamide Derivatives

The carboxylic acid moiety of 3,5-bis(benzyloxy)picolinic acid is readily activated for amide bond formation with a variety of primary and secondary amines. Here, we detail a robust protocol using the highly efficient coupling reagent HATU.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of 3,5-bis(benzyloxy)picolinic acid with a generic amine using HATU as the coupling agent and DIPEA as the base.[1]

Materials:

  • 3,5-Bis(benzyloxy)picolinic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-bis(benzyloxy)picolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure picolinamide derivative.

Data Presentation: Amide Coupling Reaction Parameters

ParameterValueReference
Coupling ReagentHATU[1]
BaseDIPEA[1]
SolventDMF[1]
Reaction Time2-4 hours
TemperatureRoom Temperature
Typical Yield80-95%

Experimental Workflow: Amide Coupling

AmideCoupling A 3,5-Bis(benzyloxy)picolinic Acid B HATU, DIPEA in DMF A->B Activation C Activated Ester Intermediate B->C D Amine (R-NH2) C->D Coupling E Novel Picolinamide Derivative D->E F Workup & Purification E->F G Final Product F->G

Caption: Workflow for HATU-mediated amide coupling.

III. Deprotection of Benzyl Ethers

The final step in the synthesis of the target bioactive compounds is the removal of the benzyl protecting groups to reveal the free hydroxyl groups. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

Protocol 3: Catalytic Hydrogenation for Benzyl Ether Deprotection

This protocol details the deprotection of the benzyl ethers using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[2]

Materials:

  • 3,5-Bis(benzyloxy)picolinamide derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the 3,5-bis(benzyloxy)picolinamide derivative (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3,5-dihydroxypicolinamide derivative.

Data Presentation: Deprotection Reaction Parameters

ParameterValueReference
Catalyst10% Pd/C[2]
Hydrogen SourceH₂ gas (balloon or apparatus)[2]
SolventMethanol or Ethanol
Reaction Time4-12 hours
TemperatureRoom Temperature
Typical Yield>95%

Experimental Workflow: Deprotection

Deprotection A 3,5-Bis(benzyloxy)picolinamide B 10% Pd/C, H2 in MeOH A->B Hydrogenolysis C Deprotection Reaction B->C D 3,5-Dihydroxypicolinamide C->D E Filtration & Concentration D->E F Final Product E->F

Caption: Workflow for benzyl ether deprotection.

IV. Application in the Synthesis of a Novel VEGFR-2 Inhibitor

To illustrate the practical application of these protocols, we outline the synthesis of a novel picolinamide derivative that has shown potential as a VEGFR-2 inhibitor, a key target in cancer therapy.[3][4][5]

Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation ERK->Proliferation Inhibitor Novel Picolinamide Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The synthesis would follow the three protocols outlined above:

  • Benzylation of 3,5-dihydroxypicolinic acid.

  • HATU-mediated amide coupling of 3,5-bis(benzyloxy)picolinic acid with a specific amine, for example, 4-aminobenzamide.

  • Catalytic hydrogenation to remove the benzyl protecting groups, yielding the final 3,5-dihydroxy-N-(4-carbamoylphenyl)picolinamide.

The resulting dihydroxy picolinamide can then be evaluated for its biological activity, including its ability to inhibit VEGFR-2 kinase activity and its anti-proliferative effects on cancer cell lines.[5] The presence of the two hydroxyl groups is often critical for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase.

V. Conclusion and Future Perspectives

3,5-Bis(benzyloxy)picolinic acid is a highly valuable and versatile intermediate for the synthesis of novel, biologically active compounds. The protocols detailed in this guide provide a robust and reproducible pathway for the creation of diverse libraries of picolinamide derivatives. The straightforward nature of the amide coupling and deprotection steps allows for the rapid generation of new chemical entities for screening in drug discovery programs. The exploration of different amine building blocks in the amide coupling step will undoubtedly lead to the discovery of new compounds with potent and selective biological activities.

VI. References

  • MedChemComm. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Royal Society of Chemistry. [Link]

  • Abo-Ashour, M. F., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 168, 315-329. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

  • RSC Publishing. (n.d.). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. [Link]

  • Behrman, E. J., & Cantwell, R. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 633–637. [Link]

  • UKnowledge. (2021). Synthesis and Crystal Structures of 3,6-Dihydroxypicolinic Acid and Its Labile Intermediate Dipotassium 3-Hydroxy-6-(Sulfonatooxy)Pyridine-2-Carboxylate Monohydrate. University of Kentucky. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed Central. [Link]

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 3,5-Bis(benzyloxy)picolinic Acid

Introduction and Physicochemical Profile 3,5-Bis(benzyloxy)picolinic acid belongs to the family of picolinic acid derivatives, which are widely utilized as versatile ligands in coordination chemistry and are explored for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

3,5-Bis(benzyloxy)picolinic acid belongs to the family of picolinic acid derivatives, which are widely utilized as versatile ligands in coordination chemistry and are explored for various biomedical applications, including the development of imaging agents and radiopharmaceuticals[1]. As with any high-value chemical entity in a developmental pipeline, rigorous characterization is paramount to guarantee identity, purity, and consistency, which are foundational to reliable downstream applications.

This guide outlines an integrated analytical workflow. We will first establish the molecular identity using structural elucidation techniques (NMR, MS, FTIR), followed by an assessment of purity via chromatography (RP-HPLC), and conclude with fundamental physicochemical property verification (UV-Vis, Melting Point).

Table 1: Physicochemical Properties of 3,5-Bis(benzyloxy)picolinic acid

PropertyValueSource
Chemical Name 3,5-Bis(phenylmethoxy)pyridine-2-carboxylic acid[2]
CAS Number 1000025-93-3[3]
Molecular Formula C₂₀H₁₇NO₄[2][3]
Molecular Weight 335.36 g/mol [2][3]
Appearance Solid[3]
Storage 2-8°C Refrigerator[2]

Structural Elucidation: Confirming Molecular Identity

The primary step in characterization is the unequivocal confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number and electronic environment of all unique carbon atoms. For 3,5-Bis(benzyloxy)picolinic acid, NMR confirms the presence and connectivity of the pyridine ring, the two benzyl ether groups, and the carboxylic acid.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of -1 to 14 ppm.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum over a range of 0 to 200 ppm.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Table 2: Expected NMR Spectral Data (based on analogous structures[4][5])

Technique Expected Chemical Shift (δ, ppm) Assignment
¹H NMR ~13.0 (broad s, 1H)Carboxylic acid proton (-COOH)
~8.0-8.2 (d, 1H)Pyridine ring proton (position 6)
~7.2-7.5 (m, 11H)Aromatic protons from two benzyl groups and pyridine ring (position 4)
~5.2 (s, 4H)Methylene protons of the two benzyloxy groups (-O-CH₂-Ph)
¹³C NMR ~165-170Carboxylic acid carbonyl carbon (-COOH)
~155-160Pyridine ring carbons attached to oxygen (C3, C5)
~135-145Quaternary carbons of benzyl groups and pyridine ring
~127-130Aromatic CH carbons of benzyl groups
~105-115Pyridine ring CH carbons (C4, C6)
~70-75Methylene carbons of the benzyloxy groups (-O-CH₂-Ph)
Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, serving as a fundamental check of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically yields the intact molecular ion with minimal fragmentation, simplifying spectral interpretation[6].

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Ion Trap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peaks.

    • Positive Mode: Expect the protonated molecule [M+H]⁺ at m/z 336.36.

    • Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 334.34.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This is particularly useful for confirming the presence of the carboxylic acid, ether linkages, and aromatic rings[7][8].

Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to subtract atmospheric contributions (H₂O, CO₂).

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added.

  • Data Analysis: Identify the characteristic absorption bands.

Table 3: Expected Characteristic FTIR Absorption Bands (based on analogous structures[5])

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3030C-H stretchAromatic
~1700-1725C=O stretchCarboxylic Acid
~1580-1600C=C and C=N stretchAromatic and Pyridine Ring
~1250-1300C-O stretchAryl Ether
~1160C-O stretchCarboxylic Acid
~700-800C-H bend (out-of-plane)Aromatic Substitution

Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. A reverse-phase (RP) method separates compounds based on their hydrophobicity. For 3,5-Bis(benzyloxy)picolinic acid, this technique can effectively separate the main compound from potential starting materials, by-products, or degradation products. The area percentage of the main peak in the resulting chromatogram provides a quantitative measure of its purity[9][10].

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (e.g., ACN/H₂O with 0.1% TFA) B 2. Prepare Sample Solution (e.g., 1 mg/mL in Diluent) A->B C 3. Filter & Degas All Solutions B->C D 4. Equilibrate HPLC System with Mobile Phase C->D E 5. Inject Sample D->E F 6. Acquire Data (UV Detection) E->F G 7. Integrate Peaks in Chromatogram F->G H 8. Calculate Purity (Area % Report) G->H

Caption: HPLC workflow from preparation to data analysis.

Protocol: RP-HPLC Purity Method

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm and 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 50% B

      • 19-25 min: Hold at 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Integrated Analytical Strategy

No single technique provides all the necessary information. The strength of this characterization approach lies in the integration of orthogonal methods. Each technique validates the others, building a comprehensive and trustworthy profile of the compound.

Integrated_Analysis center 3,5-Bis(benzyloxy) picolinic Acid NMR NMR (¹H, ¹³C) center->NMR Structure Connectivity MS Mass Spec (ESI-MS) center->MS Molecular Weight FTIR FTIR center->FTIR Functional Groups HPLC RP-HPLC center->HPLC Purity & Quantitation MP Melting Point center->MP Purity & Identity UV UV-Vis center->UV Chromophore Confirmation

Caption: Complementary nature of analytical techniques.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of 3,5-Bis(benzyloxy)picolinic acid. By systematically applying NMR, MS, and FTIR, the chemical structure can be confidently confirmed. Subsequent analysis by RP-HPLC provides a reliable quantitative measure of purity. This multi-faceted strategy ensures that the material meets the stringent quality requirements for research and development, providing a solid analytical foundation for its use in further scientific endeavors.

References

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved January 6, 2026, from [Link]

  • Lopresti, M. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 6, 2026, from [Link]

  • PMC. (n.d.). 3,5-Bis(benzyloxy)benzoic acid. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved January 6, 2026, from [Link]

  • Yuan, H., et al. (2020). UV-VIS SPECTRAL PROPERTIES OF WATER-SOLUBLE 3,5-BIS-(2,4,6-TRI-HYDROXYPHENYLAZO)BENZOIC ACID AND THEIR APPLICATION FOR pH DETECTION. Zhurnal Prikladnoii Spektroskopii. Retrieved January 6, 2026, from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Second-Order Derivative UV Spectrophotometric and RP-HPLC Methods for the Analysis of Vildagliptin and Application for Dissolution Study. Retrieved January 6, 2026, from [Link]

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Application

Application Note: A Scalable Synthesis of 3,5-Bis(benzyloxy)picolinic Acid for Pharmaceutical Intermediate Production

Abstract This application note provides a comprehensive guide for the scale-up synthesis of 3,5-Bis(benzyloxy)picolinic acid, a key intermediate in the development of various pharmaceutical compounds. The described two-s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the scale-up synthesis of 3,5-Bis(benzyloxy)picolinic acid, a key intermediate in the development of various pharmaceutical compounds. The described two-step process, commencing with the commercially available 3,5-dihydroxypicolinic acid, is designed for robustness and scalability. This document outlines the chemical rationale, a detailed step-by-step protocol for both laboratory and pilot-plant scales, safety protocols, and analytical methods. The process involves an initial esterification of the carboxylic acid followed by a Williamson ether synthesis to install the benzyl protective groups. This methodology is presented to aid researchers, chemists, and process engineers in the efficient and safe production of this valuable synthetic building block.

Introduction

3,5-Bis(benzyloxy)picolinic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a picolinic acid core with protected hydroxyl groups, makes it a versatile precursor for the synthesis of more complex molecules, including potential therapeutic agents. The efficient and scalable production of this intermediate is therefore a critical step in the drug development pipeline.

This application note details a proposed scalable synthesis route starting from 3,5-dihydroxypicolinic acid. The presented protocol is based on well-established chemical transformations and has been designed with considerations for process safety, efficiency, and product purity at an industrial scale.

Synthetic Strategy and Rationale

The overall synthetic transformation involves the protection of the two hydroxyl groups of 3,5-dihydroxypicolinic acid as benzyl ethers. A direct benzylation of the starting material can be challenging due to the presence of the acidic carboxylic acid group, which can interfere with the basic conditions typically required for the Williamson ether synthesis. To circumvent this, a two-step approach is proposed:

  • Esterification: The carboxylic acid is first protected, for instance as a methyl ester. This is a common strategy to prevent the acidic proton from interfering with subsequent base-mediated reactions.

  • Williamson Ether Synthesis: The two phenolic hydroxyl groups are then converted to their corresponding benzyl ethers using benzyl bromide in the presence of a suitable base.

  • Saponification: Finally, the methyl ester is hydrolyzed under basic conditions to yield the target 3,5-Bis(benzyloxy)picolinic acid.

This sequence ensures a cleaner reaction profile and simplifies purification at each stage.

Process Workflow and Visualization

The following diagram illustrates the key stages of the proposed scale-up synthesis of 3,5-Bis(benzyloxy)picolinic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylation cluster_2 Step 3: Saponification & Work-up cluster_3 Final Product A 3,5-Dihydroxypicolinic Acid B Methyl 3,5-dihydroxypicolinate A->B Methanol, H2SO4 (cat.), Reflux C Methyl 3,5-bis(benzyloxy)picolinate B->C Benzyl Bromide, K2CO3, DMF, 80°C D 3,5-Bis(benzyloxy)picolinic Acid C->D 1. NaOH, H2O/MeOH 2. HCl (aq) E Purified 3,5-Bis(benzyloxy)picolinic Acid D->E Crystallization

Caption: Synthetic workflow for 3,5-Bis(benzyloxy)picolinic acid.

Detailed Protocols

Laboratory Scale Synthesis (Illustrative)

This protocol describes a typical laboratory-scale synthesis to establish proof-of-concept and generate initial material for characterization.

Step 1: Synthesis of Methyl 3,5-dihydroxypicolinate

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxypicolinic acid (15.5 g, 0.1 mol).

  • Add methanol (250 mL) and carefully add concentrated sulfuric acid (2.5 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude methyl 3,5-dihydroxypicolinate.

Step 2: Synthesis of Methyl 3,5-bis(benzyloxy)picolinate

  • In a 1 L three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the crude methyl 3,5-dihydroxypicolinate from the previous step in dimethylformamide (DMF, 300 mL).

  • Add anhydrous potassium carbonate (41.4 g, 0.3 mol).

  • Heat the suspension to 60°C.

  • Add benzyl bromide (37.6 g, 0.22 mol) dropwise over 30 minutes, maintaining the temperature below 80°C.

  • After the addition is complete, stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into ice-water (1 L).

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with water (2 x 150 mL) and brine (150 mL).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl 3,5-bis(benzyloxy)picolinate.

Step 3: Synthesis of 3,5-Bis(benzyloxy)picolinic acid

  • Dissolve the crude methyl 3,5-bis(benzyloxy)picolinate in a mixture of methanol (200 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide (8.0 g, 0.2 mol) and heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to afford 3,5-Bis(benzyloxy)picolinic acid.

Scale-Up Protocol and Considerations

Transitioning this synthesis to a pilot or manufacturing scale requires careful consideration of several factors.

ParameterLaboratory Scale (10-50 g)Pilot Scale (1-5 kg)Key Considerations for Scale-Up
Reactor Glass flaskGlass-lined or stainless steel reactorEnsure adequate mixing and heat transfer. Glass-lined reactors are preferred for their chemical resistance.
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidExothermic nature of benzylation requires efficient cooling to prevent runaway reactions.
Reagent Addition Dropping funnelMetering pumpControlled addition of benzyl bromide is crucial for temperature management and safety.
Work-up Separatory funnelReactor-based extraction and phase separationMinimize manual handling. Use of bottom-outlet valves for phase separation.
Isolation Buchner funnelCentrifuge or filter-dryerEfficient solid-liquid separation and drying are critical for throughput.
Solvent Handling Fume hoodClosed systems with vapor recoveryMinimize solvent emissions and operator exposure.

Scale-Up Protocol Adjustments:

  • Esterification: For larger scales, consider using a packed column for continuous distillation of water to drive the reaction to completion.

  • Benzylation: The exothermic nature of this step is a primary concern. Ensure the reactor's cooling capacity is sufficient to handle the heat of reaction. A semi-batch process, where benzyl bromide is added at a controlled rate, is recommended.

  • Saponification and Acidification: The addition of acid for precipitation should be done slowly to control gas evolution (if any) and ensure proper crystal formation.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be necessary to achieve the desired purity of the final product.

Safety and Hazard Analysis

The scale-up of this process requires a thorough understanding and mitigation of potential hazards associated with the reagents and reaction conditions.

  • Benzyl Bromide: This reagent is a lachrymator and is corrosive.[1][2] It is also a combustible liquid.[3] Handle in a well-ventilated area, preferably in a closed system.[2][3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][3]

  • Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with appropriate PPE. The dissolution of sodium hydroxide in water is highly exothermic.

  • Flammable Solvents: Methanol, ethyl acetate, and diethyl ether are flammable. Ensure all equipment is properly grounded to prevent static discharge. Use of inert atmosphere (e.g., nitrogen) is recommended, especially during transfers.

  • Exothermic Reactions: The benzylation step can be exothermic. Continuous temperature monitoring and a robust cooling system are essential to prevent runaway reactions.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]

Analytical Methods

To ensure the quality and consistency of the final product, the following analytical methods are recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Melting Point: As a preliminary indicator of purity.

Conclusion

The described synthetic route provides a viable and scalable method for the production of 3,5-Bis(benzyloxy)picolinic acid. By implementing the outlined protocols and adhering to the safety guidelines, researchers and production chemists can confidently and efficiently synthesize this important pharmaceutical intermediate. Careful process control and in-process analytical monitoring are key to achieving high yield and purity on a larger scale.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
  • Fisher Scientific. (2025, December 18). Benzyl bromide Safety Data Sheet.
  • Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
  • SynQuest Labs. (n.d.). Benzyl bromide Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet.
  • Sdfine. (n.d.). BENZYL BROMIDE Safety Data Sheet.

Sources

Method

Application Notes & Protocols: 3,5-Bis(benzyloxy)picolinic Acid as a Versatile Building Block in Materials Science

Introduction: The Strategic Advantage of 3,5-Bis(benzyloxy)picolinic Acid In the rational design of advanced materials, the selection of organic building blocks is paramount. 3,5-Bis(benzyloxy)picolinic acid is an emergi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3,5-Bis(benzyloxy)picolinic Acid

In the rational design of advanced materials, the selection of organic building blocks is paramount. 3,5-Bis(benzyloxy)picolinic acid is an emerging heterocyclic ligand that offers a unique combination of structural features for the materials scientist. Its architecture is defined by three key components:

  • A Picolinate Headgroup: The pyridine-2-carboxylic acid moiety provides a robust, monoanionic N,O-chelating site. This bidentate coordination is a well-established motif for forming stable complexes with a wide range of metal ions.

  • Sterically Influential Benzyloxy Groups: Positioned at the 3 and 5 locations, these bulky side chains are not merely passive substituents. They play a crucial role in directing the self-assembly process, preventing the formation of densely packed, non-porous structures and instead promoting the creation of frameworks with accessible voids and channels.

  • Tunable Aromatic System: The pyridine ring and benzyl groups provide a π-conjugated system that can be leveraged for applications in luminescence and sensing.

This guide provides an in-depth look at the properties of this building block and detailed protocols for its application, with a primary focus on the synthesis of Metal-Organic Frameworks (MOFs).

Physicochemical Properties & Handling

3,5-Bis(benzyloxy)picolinic acid is a solid at room temperature and should be handled in a well-ventilated laboratory environment using standard personal protective equipment.[1]

PropertyValueSource
CAS Number 1000025-93-3[1][2][3]
Molecular Formula C₂₀H₁₇NO₄[1][4]
Molecular Weight 335.36 g/mol [4]
Appearance Solid[1]
Purity Typically ≥97%[1]
Storage 2-8°C, Refrigerator[4]

Expert Insight (Solubility): Based on its structure, solubility is expected to be poor in water but good in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which are common solvents for MOF synthesis.

Core Applications in Materials Synthesis

Primary Application: Ligand for Metal-Organic Frameworks (MOFs)

The primary utility of 3,5-bis(benzyloxy)picolinic acid is in the construction of MOFs. MOFs are crystalline, porous materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, catalysis, and drug delivery.[5][6][7]

Causality Behind Application: The ligand's geometry is ideal for forming 3D coordination polymers.[8] The picolinate group provides a strong, directional coordination to the metal center. The bulky benzyloxy "arms" act as pillars, holding the framework open and creating the porosity that is the hallmark of MOFs. This contrasts with smaller ligands, which can lead to simple, non-porous coordination complexes. The choice of metal ion (e.g., Cu²⁺, Zn²⁺, Cd²⁺) and reaction conditions will further dictate the final topology and properties of the framework.[8]

cluster_ligand 3,5-Bis(benzyloxy)picolinic acid Ligand cluster_mof MOF Assembly L Picolinate Moiety (N,O-Chelation Site) B1 Benzyloxy Group L->B1 Steric Influence B2 Benzyloxy Group L->B2 Steric Influence M Metal Ion L->M Coordination Bond Framework Porous 3D Framework L->Framework Acts as Linker M->Framework Forms Node

Caption: Ligand-Metal Coordination Motif.
Emerging Application: Supramolecular and Dendritic Architectures

Drawing parallels from its structural analog, 3,5-bis(benzyloxy)benzoic acid, which is extensively used in dendrimer chemistry, this picolinic acid derivative is a candidate for creating advanced supramolecular structures.[9][10]

Expert Insight: The introduction of the nitrogen atom in the pyridine ring offers a secondary binding site for hydrogen bonding or metal coordination, allowing for the construction of more complex, hierarchical assemblies compared to its benzoic acid counterpart. These materials could find applications in luminescent sensing or as scaffolds for catalytic complexes.

Experimental Protocols

Protocol: Solvothermal Synthesis of a Copper-Based MOF (Cu-BPA-MOF)

This protocol describes a representative solvothermal method for synthesizing a porous, crystalline MOF using 3,5-bis(benzyloxy)picolinic acid and copper(II) nitrate. Solvothermal synthesis is chosen as it provides the necessary energy for high-crystallinity products, which is essential for framework materials.[6]

Materials and Equipment

Reagent/EquipmentSpecification
3,5-Bis(benzyloxy)picolinic acid≥97% purity
Copper(II) nitrate trihydrateCu(NO₃)₂·3H₂O, ≥99%
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%
EthanolAnhydrous, ≥99.5%
Teflon-lined stainless-steel autoclave23 mL capacity
Programmable laboratory oven
Centrifuge
Schlenk line or vacuum ovenFor activation

Step-by-Step Methodology

  • Reagent Preparation (Stoichiometry Rationale): A 2:1 ligand-to-metal molar ratio is often a good starting point for picolinate-based MOFs to ensure the metal centers are fully coordinated.

    • In a 20 mL glass vial, dissolve 33.5 mg (0.1 mmol) of 3,5-bis(benzyloxy)picolinic acid in 5 mL of DMF.

    • In a separate vial, dissolve 12.1 mg (0.05 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of DMF.

  • Reaction Assembly:

    • Combine the two solutions in the 23 mL Teflon liner.

    • Sonicate the resulting mixture for 5 minutes to ensure homogeneity.

    • Seal the Teflon liner inside the stainless-steel autoclave.

  • Solvothermal Reaction:

    • Place the autoclave in a pre-heated programmable oven.

    • Heat to 110 °C over 2 hours.

    • Hold at 110 °C for 48 hours.

    • Cool down to room temperature over 12 hours.

  • Product Isolation and Washing (Trustworthiness Pillar): This multi-step washing process is critical to remove unreacted starting materials and solvent molecules trapped within the pores, ensuring the purity of the final material.

    • Carefully open the autoclave and collect the crystalline product (typically a blue or green powder) by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Re-disperse the solid in 10 mL of fresh DMF and centrifuge again. Repeat this step three times.

    • To exchange the high-boiling point DMF, wash the product with 10 mL of anhydrous ethanol three times, using the same centrifugation procedure.

  • Activation:

    • After the final ethanol wash, decant the supernatant.

    • Place the vial containing the wet solid into a vacuum oven.

    • Heat at 80 °C under dynamic vacuum for 12 hours to fully remove residual solvent and "activate" the pores.

    • The resulting dry powder is the final, activated MOF product.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Solvothermal Reaction cluster_purify 3. Isolation & Purification cluster_activate 4. Activation A1 Dissolve Ligand in DMF A3 Combine & Sonicate A1->A3 A2 Dissolve Cu(NO₃)₂ in DMF A2->A3 B1 Seal in Autoclave A3->B1 Transfer Mixture B2 Heat to 110°C (48h) B1->B2 B3 Controlled Cooling B2->B3 C1 Centrifuge to Collect Solid B3->C1 Collect Crystals C2 Wash with fresh DMF (3 cycles) C1->C2 C3 Wash with Ethanol (3 cycles) C2->C3 D1 Heat at 80°C under Vacuum (12h) C3->D1 Transfer Wet Solid D2 Activated Porous MOF D1->D2

Caption: Experimental Workflow for MOF Synthesis.

Validation and Expected Outcomes

To confirm the successful synthesis of the target MOF, a suite of characterization techniques is required. The protocol is validated when the data from these techniques are consistent with the formation of a crystalline, porous, and thermally stable material.

Characterization TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm crystallinity and phase purity.A diffraction pattern with sharp peaks, distinct from the patterns of the starting materials.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A stable baseline up to ~250-300 °C, followed by a sharp weight loss corresponding to framework decomposition.
N₂ Sorption Analysis (BET) To determine porosity and surface area.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, with a calculated BET surface area potentially in the range of 500-1500 m²/g.
FT-IR Spectroscopy To confirm ligand incorporation.Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch to lower wavenumbers, indicating coordination to the metal center.

References

  • 3,5-Bis(benzyloxy)picolinic acid - CymitQuimica.
  • 1000025-93-3|3,5-Bis(benzyloxy)picolinic acid|BLD Pharm.
  • 1000025-93-3| Chemical Name : 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid.
  • Synthesis of picolinic acid - PrepChem.com.
  • 3,5-Bis(benzyloxy)benzoic acid - PMC.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid - CrystEngComm (RSC Publishing).
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem.
  • Surface Functionalisation of Metal-Organic Frameworks for Biomedical Applic
  • Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - MDPI.
  • Recent advances in metal–organic frameworks for stimuli-responsive drug delivery - Nanoscale (RSC Publishing).
  • Porous Metal-Organic Frameworks Based on 3,6-Bis(4-benzoic acid)-N-(4-benzoic acid)
  • 1000025-93-3,3,5-Bis(benzyloxy)
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchG
  • (PDF) 3,5-Bis(benzyloxy)

Sources

Application

Application Notes and Protocols: Investigating 3,5-Bis(benzyloxy)picolinic Acid as a Potential Prolyl Hydroxylase Domain Inhibitor for Anemia Therapy

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for investigating the therapeutic potential of 3,5-Bis(ben...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for investigating the therapeutic potential of 3,5-Bis(benzyloxy)picolinic acid. Drawing from the established role of picolinic acid derivatives in drug discovery and the significant clinical impact of prolyl hydroxylase domain (PHD) inhibitors, we outline a scientifically rigorous framework to explore this compound's mechanism of action and potential application in treating anemia associated with chronic kidney disease (CKD).

Introduction: The Promise of Picolinic Acid Scaffolds and the Hypoxia-Inducible Factor (HIF) Pathway

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] These compounds have been successfully developed as inhibitors for a variety of enzymes.[2] A particularly compelling therapeutic target for picolinic acid derivatives is the class of prolyl hydroxylase domain (PHD) enzymes.

PHD enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway, a master transcriptional system that governs cellular adaptation to low oxygen levels (hypoxia).[4][5] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation. However, under hypoxic conditions or in the presence of PHD inhibitors, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in erythropoiesis (red blood cell production), iron metabolism, and angiogenesis.[6][7]

Pharmacological inhibition of PHDs with small molecules, known as HIF-prolyl hydroxylase inhibitors (HIF-PHIs), mimics the body's response to hypoxia, leading to increased production of endogenous erythropoietin (EPO) and improved iron utilization.[8][9][10] This mechanism has led to the development of a new class of oral medications for the treatment of anemia in patients with chronic kidney disease (CKD), offering a valuable alternative to injectable erythropoiesis-stimulating agents (ESAs).[4][8][9] Given its picolinic acid core, 3,5-Bis(benzyloxy)picolinic acid presents a compelling candidate for investigation as a novel PHD inhibitor.

Proposed Mechanism of Action of 3,5-Bis(benzyloxy)picolinic Acid

We hypothesize that 3,5-Bis(benzyloxy)picolinic acid functions as a competitive inhibitor of PHD enzymes. The picolinic acid moiety likely chelates the ferrous iron (Fe2+) in the active site of the PHD enzyme, a mechanism common to many 2-oxoglutarate oxygenase inhibitors. The bis(benzyloxy) substitutions may contribute to the compound's potency, selectivity, and pharmacokinetic properties. By inhibiting PHD activity, the compound is expected to stabilize HIF-α, leading to the downstream expression of therapeutic genes like EPO.

HIF_Pathway_and_PHD_Inhibition cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia_phi Hypoxia or PHD Inhibition PHD_active PHD Enzymes (Active) HIF_alpha HIF-α HIF_alpha->PHD_active Hydroxylation pVHL pVHL HIF_alpha->pVHL Binding Proteasome Proteasomal Degradation pVHL->Proteasome Ubiquitination PHD_inactive PHD Enzymes (Inactive) HIF_alpha_stable HIF-α (Stable) HIF_beta HIF-β HIF_alpha_stable->HIF_beta Dimerization HIF_complex HIF Complex HIF_alpha_stable->HIF_complex Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Genes (EPO, etc.) HRE->Target_Genes Gene Transcription Compound 3,5-Bis(benzyloxy)picolinic acid Compound->PHD_active Inhibition

Figure 1: Proposed mechanism of action. Under normoxic conditions, PHD enzymes hydroxylate HIF-α, leading to its degradation. 3,5-Bis(benzyloxy)picolinic acid is hypothesized to inhibit PHDs, stabilizing HIF-α, which then promotes the transcription of target genes like erythropoietin (EPO).

Experimental Protocols for Therapeutic Evaluation

The following protocols provide a roadmap for the systematic evaluation of 3,5-Bis(benzyloxy)picolinic acid as a potential therapeutic agent.

In Vitro PHD2 Enzyme Inhibition Assay

Objective: To determine the inhibitory activity and potency (IC50) of 3,5-Bis(benzyloxy)picolinic acid against human PHD2, the primary regulator of HIF-α.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate

  • 2-oxoglutarate, FeSO4, Ascorbate

  • AlphaScreen® detection kit

  • 3,5-Bis(benzyloxy)picolinic acid (test compound)

  • Known PHD inhibitor (e.g., Roxadustat) as a positive control

  • DMSO (vehicle control)

  • 384-well microplates

Protocol:

  • Prepare a serial dilution of 3,5-Bis(benzyloxy)picolinic acid in DMSO.

  • Add the reaction buffer containing FeSO4 and Ascorbate to the wells of a 384-well plate.

  • Add the test compound, positive control, or vehicle control to the appropriate wells.

  • Add the HIF-1α peptide substrate and 2-oxoglutarate to all wells.

  • Initiate the reaction by adding the recombinant PHD2 enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the AlphaScreen® acceptor beads.

  • Incubate in the dark for 60 minutes.

  • Add the AlphaScreen® donor beads and incubate in the dark for another 60 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Compound Hypothetical IC50 (nM) for PHD2 Inhibition
3,5-Bis(benzyloxy)picolinic acidTo be determined
Roxadustat (Positive Control)~50 nM
Vehicle (DMSO)No inhibition
Cell-Based HIF-1α Stabilization Assay

Objective: To assess the ability of 3,5-Bis(benzyloxy)picolinic acid to stabilize HIF-1α in a cellular context.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • 3,5-Bis(benzyloxy)picolinic acid

  • Positive control (e.g., Roxadustat or CoCl2)

  • Lysis buffer

  • Primary antibody against HIF-1α

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot apparatus

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 3,5-Bis(benzyloxy)picolinic acid, positive control, or vehicle control for 4-6 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against HIF-1α.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the dose-dependent stabilization of HIF-1α.

Quantitative PCR (qPCR) for HIF Target Gene Expression

Objective: To measure the upregulation of HIF target genes, such as EPO and VEGFA, in response to treatment with 3,5-Bis(benzyloxy)picolinic acid.

Materials:

  • Human hepatoma cell line (e.g., Hep3B)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for EPO, VEGFA, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Treat Hep3B cells with various concentrations of the test compound for 16-24 hours.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Gene Target Hypothetical Fold Change (at 10 µM)
EPOTo be determined
VEGFATo be determined
GAPDH (Housekeeping)1.0

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Compound" [label="3,5-Bis(benzyloxy)picolinic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In_Vitro" [label="In Vitro Assays", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "PHD2_Assay" [label="PHD2 Enzyme\nInhibition Assay", fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Based" [label="Cell-Based Assays", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "HIF_Stabilization" [label="HIF-1α Stabilization\n(Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Target Gene Expression\n(qPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "In_Vivo" [label="In Vivo Studies", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; "Animal_Model" [label="Animal Model of\nRenal Anemia", fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Compound" -> "In_Vitro"; "In_Vitro" -> "PHD2_Assay" [label="Determine IC50"]; "PHD2_Assay" -> "Cell_Based" [label="Confirm Cellular Activity"]; "Cell_Based" -> "HIF_Stabilization"; "Cell_Based" -> "Gene_Expression"; "HIF_Stabilization" -> "In_Vivo"; "Gene_Expression" -> "In_Vivo"; "In_Vivo" -> "Animal_Model" [label="Assess Efficacy"]; }

Figure 2: A logical workflow for the preclinical evaluation of 3,5-Bis(benzyloxy)picolinic acid as a potential therapeutic agent for anemia.

In Vivo Efficacy in a Model of Renal Anemia

Objective: To evaluate the in vivo efficacy of 3,5-Bis(benzyloxy)picolinic acid in stimulating erythropoiesis in an established animal model of renal anemia.

Animal Model: 5/6 nephrectomy model in rats or mice.

Protocol:

  • Induce chronic kidney disease in the animals via a 5/6 nephrectomy.

  • Allow the animals to develop anemia over a period of several weeks.

  • Group the animals and administer 3,5-Bis(benzyloxy)picolinic acid orally at different dose levels daily for 4 weeks.

  • Include a vehicle control group and a positive control group (e.g., an approved HIF-PHI).

  • Monitor hematological parameters (hemoglobin, hematocrit, red blood cell count) weekly.

  • At the end of the study, collect plasma to measure EPO levels and tissues for further analysis.

  • Analyze the data to determine the dose-dependent effects on erythropoiesis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial investigation of 3,5-Bis(benzyloxy)picolinic acid as a novel PHD inhibitor. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully assess its potential as a therapeutic agent for the treatment of anemia and other hypoxia-related disorders. The structural novelty of the bis(benzyloxy) substitutions may offer advantages in terms of potency, selectivity, or drug-like properties compared to existing HIF-PHIs, making this an exciting avenue for drug discovery.

References

  • HIF prolyl-hydroxylase inhibitor - Wikipedia. Available at: [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - MDPI. Available at: [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - NIH. Available at: [Link]

  • Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges - PubMed Central. Available at: [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. Available at: [Link]

  • Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PubMed Central. Available at: [Link]

  • Recent advance of hypoxia-inducible factor prolyl hydroxylases inhibitors for anemia therapy - PubMed. Available at: [Link]

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. Available at: [Link]

  • Full article: Investigational hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI) for the treatment of anemia associated with chronic kidney disease - Taylor & Francis. Available at: [Link]

  • Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - NIH. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. Available at: [Link]

  • New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed. Available at: [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,5-Bis(benzyloxy)picolinic Acid

Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve your yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Introduction: The Synthetic Pathway

The synthesis of 3,5-Bis(benzyloxy)picolinic acid typically proceeds through a two-step process starting from a 3,5-dihydroxypicolinate ester, most commonly the methyl ester. The overall transformation involves:

  • O-Benzylation: A Williamson ether synthesis to protect the two hydroxyl groups as benzyl ethers.

  • Saponification: Hydrolysis of the methyl ester to the final carboxylic acid.

While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: Saponification start Methyl 3,5-dihydroxypicolinate reagents1 Benzyl Bromide (BnBr) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) start->reagents1 intermediate Methyl 3,5-bis(benzyloxy)picolinate reagents1->intermediate reagents2 Base (e.g., NaOH, LiOH) Solvent (e.g., MeOH/H₂O, THF/H₂O) intermediate->reagents2 final_product 3,5-Bis(benzyloxy)picolinic acid reagents2->final_product

Caption: General two-step synthesis of 3,5-Bis(benzyloxy)picolinic acid.

Troubleshooting Guide & FAQs

Part 1: O-Benzylation of Methyl 3,5-dihydroxypicolinate

Question 1: My O-benzylation reaction is sluggish and gives a low yield of the desired product. What are the critical parameters to consider?

Answer: Low yields in the Williamson ether synthesis of this substrate are often due to suboptimal reaction conditions. Here are the key factors to evaluate:

  • Choice of Base: The base plays a crucial role in deprotonating the phenolic hydroxyl groups.

    • Potassium carbonate (K₂CO₃): A common and effective base for this transformation. It is crucial to use anhydrous K₂CO₃ and a sufficient excess (typically 2.2-3.0 equivalents) to ensure complete deprotonation.

    • Sodium hydride (NaH): A stronger base that can lead to faster reaction rates. However, it is pyrophoric and requires careful handling under an inert atmosphere. Use of NaH is often performed in anhydrous solvents like DMF or THF.[1][2]

  • Solvent: The choice of solvent is critical for solubility and reaction rate.

    • N,N-Dimethylformamide (DMF) or Acetone: These are excellent polar apathetic solvents that facilitate the SN2 reaction.[2] Ensure the solvent is anhydrous, as water can hydrolyze the benzyl bromide and deactivate the alkoxide.

  • Temperature: The reaction temperature influences the rate of reaction. A temperature range of 60-80 °C is typically effective.[3] Excessively high temperatures can lead to side reactions and decomposition.

  • Purity of Reagents: Ensure your starting material, methyl 3,5-dihydroxypicolinate, is pure. Impurities can interfere with the reaction. Benzyl bromide should be freshly distilled or from a recently opened bottle as it can degrade over time.

Question 2: I am observing the formation of mono-benzylated and unreacted starting material in my TLC analysis. How can I drive the reaction to completion?

Answer: The presence of mono-benzylated product and starting material indicates an incomplete reaction. Consider the following to improve the conversion:

  • Stoichiometry of Benzyl Bromide: Use a slight excess of benzyl bromide (2.1-2.5 equivalents) to ensure both hydroxyl groups are benzylated.

  • Reaction Time: This reaction may require an extended period to go to completion. Monitor the reaction progress by TLC. If the reaction stalls, consider adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to accelerate the reaction, especially when using K₂CO₃ in acetone.

  • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain a homogenous suspension of the base and facilitate contact between the reactants.

Question 3: Are there any common side reactions during the O-benzylation step?

Answer: Yes, several side reactions can occur:

  • N-Benzylation: The pyridine nitrogen is nucleophilic and can compete with the hydroxyl groups for the benzyl bromide, leading to the formation of a pyridinium salt. This is generally less favored for electron-deficient pyridines but can still occur. Using a non-nucleophilic base can help minimize this.

  • Hydrolysis of Benzyl Bromide: If there is moisture in the reaction, benzyl bromide can hydrolyze to benzyl alcohol. This consumes the alkylating agent and can complicate purification.

  • Impurity Formation: Overheating or prolonged reaction times can lead to the formation of colored impurities.

Table 1: Troubleshooting O-Benzylation Issues

IssuePotential CauseRecommended Solution
Low YieldIncomplete deprotonation, impure reagents, suboptimal temperature.Use anhydrous reagents, a sufficient excess of a suitable base, and optimize the reaction temperature (60-80 °C).
Incomplete ReactionInsufficient benzyl bromide, short reaction time.Use a slight excess of benzyl bromide and monitor the reaction by TLC until completion. Consider adding a phase-transfer catalyst.
Formation of ByproductsN-benzylation, hydrolysis of benzyl bromide.Ensure anhydrous conditions. While N-benzylation is less common with this substrate, careful control of reaction conditions is key.
Part 2: Saponification of Methyl 3,5-bis(benzyloxy)picolinate

Question 4: My saponification reaction is not going to completion, even after extended reaction times. What could be the issue?

Answer: The hydrolysis of the methyl ester in methyl 3,5-bis(benzyloxy)picolinate can be challenging due to steric hindrance from the bulky benzyloxy groups at the 3 and 5 positions. Here's how to address this:

  • Choice of Base and Solvent:

    • A common and effective system is a mixture of methanol and water with a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

    • For particularly hindered esters, using a co-solvent like tetrahydrofuran (THF) can improve solubility and facilitate the reaction.

  • Temperature: Refluxing the reaction mixture is often necessary to overcome the steric hindrance and drive the reaction to completion.

  • Concentration: Ensure the concentration of the base is sufficient (e.g., 1-2 M aqueous solution).

Question 5: I am concerned about the potential for debenzylation during the saponification step. Is this a valid concern?

Answer: While benzyl ethers are generally stable to basic conditions, prolonged exposure to strong base at high temperatures can potentially lead to some debenzylation, although this is not a major pathway.[4] A more significant concern is cleavage under acidic conditions. Therefore, it is crucial to perform the workup carefully.

Question 6: What is the best way to work up the reaction and isolate the final product?

Answer: A careful workup is essential for obtaining a pure product.

  • Neutralization: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl) to the stirred solution until the pH is acidic (pH 3-4). This will protonate the carboxylate and cause the product to precipitate.

  • Isolation: The precipitated 3,5-Bis(benzyloxy)picolinic acid can be collected by filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

Part 3: Purification of 3,5-Bis(benzyloxy)picolinic Acid

Question 7: My final product has a yellowish tint and the purity is lower than expected. What are the best methods for purification?

Answer: The final product can be purified by recrystallization.[5][6][7] The choice of solvent is critical.

  • Recrystallization Solvents:

    • Ethanol/Water: Dissolving the crude product in hot ethanol and then slowly adding water until turbidity is observed, followed by slow cooling, can yield pure crystals.

    • Ethyl Acetate/Hexane: Another effective solvent system for recrystallization.

  • Decolorization: If the product is colored, you can add a small amount of activated charcoal to the hot solution before filtering and allowing it to crystallize. Be aware that charcoal can adsorb some of your product, so use it sparingly.

Question 8: What are the common impurities I might see in my final product?

Answer: Common impurities can include:

  • Unreacted Starting Material: Methyl 3,5-bis(benzyloxy)picolinate.

  • Mono-benzylated Picolinic Acid: From incomplete benzylation in the first step.

  • Benzyl Alcohol: From hydrolysis of excess benzyl bromide.

  • Over-alkylation Products: Though less common.

These impurities can often be removed by careful recrystallization.

Experimental Protocols

Protocol 1: O-Benzylation of Methyl 3,5-dihydroxypicolinate
  • To a solution of methyl 3,5-dihydroxypicolinate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzyl bromide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure methyl 3,5-bis(benzyloxy)picolinate.

Protocol 2: Saponification of Methyl 3,5-bis(benzyloxy)picolinate
  • Dissolve methyl 3,5-bis(benzyloxy)picolinate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3,5-Bis(benzyloxy)picolinic acid.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) if further purification is required.

Troubleshooting Decision Tree

Troubleshooting cluster_benzylation O-Benzylation Issues cluster_saponification Saponification Issues cluster_purification Purification Issues q1 Low Yield/Incomplete Reaction? a1 Check Base: Anhydrous? Sufficient excess? Consider stronger base (NaH). q1->a1 a2 Check Reagents: Anhydrous solvent? Pure starting material? Fresh benzyl bromide? q1->a2 a3 Optimize Conditions: Increase reaction time. Consider phase-transfer catalyst. q1->a3 q2 Incomplete Hydrolysis? b1 Increase Temperature: Reflux the reaction. q2->b1 b2 Change Solvent System: Use THF as a co-solvent. q2->b2 b3 Increase Base Concentration. q2->b3 q3 Low Purity/Colored Product? c1 Recrystallize: Try different solvent systems (e.g., EtOH/H₂O, EtOAc/Hexane). q3->c1 c2 Use Activated Charcoal (use sparingly). q3->c2

Sources

Optimization

Technical Support Center: Purification of Crude 3,5-Bis(benzyloxy)picolinic Acid

Welcome to the dedicated technical support guide for the purification of crude 3,5-Bis(benzyloxy)picolinic acid (CAS: 1000025-93-3). This document provides in-depth troubleshooting advice, answers to frequently asked que...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 3,5-Bis(benzyloxy)picolinic acid (CAS: 1000025-93-3). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity for this versatile intermediate. As a molecule featuring both a polar carboxylic acid group and two large, non-polar benzyloxy substituents, its purification requires a nuanced approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3,5-Bis(benzyloxy)picolinic acid.

Problem 1: The crude product is an oil or a sticky solid and refuses to crystallize.
  • Probable Cause 1: Residual Solvent. The most common cause is the presence of residual high-boiling solvents from the reaction or workup, such as DMF, DMSO, or toluene. These solvents can act as a plasticizer, preventing the formation of a crystalline lattice.

  • Proposed Solution:

    • High-Vacuum Drying: Dry the crude material under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (40-50 °C) if the compound is stable at these temperatures.

    • Solvent Trituration: If vacuum drying is insufficient, triturate the oil with a non-polar solvent in which the product is insoluble, such as hexanes, heptane, or diethyl ether. This process involves stirring the oil vigorously with the solvent. The solvent will dissolve non-polar impurities and can help shock the product into precipitating as a solid.

    • Azeotropic Removal: Dissolve the oil in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), then add a solvent that forms a low-boiling azeotrope with the suspected impurity (e.g., heptane for toluene) and re-concentrate under reduced pressure. Repeat this process 2-3 times.

  • Probable Cause 2: High Impurity Load. The presence of significant amounts of impurities, such as mono-benzylated starting material or benzyl alcohol, can depress the melting point and inhibit crystallization.

  • Proposed Solution:

    • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude oil in an organic solvent like EtOAc. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your desired product, being a carboxylic acid, will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and slowly acidify it with cold 1M HCl until the product precipitates out (verify with pH paper).

    • Filter the resulting solid, wash with cold water to remove salts, and dry thoroughly. This solid should be significantly purer and more amenable to crystallization.

Problem 2: The product "oils out" during recrystallization.
  • Probable Cause 1: Solvent Boiling Point Exceeds Product Melting Point. If the compound's melting point (especially when impure) is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves, forming an oil. The melting point of pure picolinic acid is 136-138 °C[1], but the large benzyl groups on your compound will alter this.

  • Proposed Solution:

    • Change Solvent System: Select a solvent or solvent pair with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or an ethanol/water mixture.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good, hot solvent (e.g., DCM or EtOAc). Then, while the solution is still warm, slowly add a miscible anti-solvent (e.g., hexanes or heptane) until the solution becomes faintly turbid. This lowers the solution's solvating power and encourages crystallization upon cooling.

  • Probable Cause 2: Solution is Too Concentrated. A supersaturated solution may crash out of solution too quickly, not allowing time for a crystal lattice to form.

  • Proposed Solution: Add a small amount of additional hot solvent to the oiled-out mixture to ensure everything redissolves. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of high-quality crystals.

Problem 3: Co-elution of Impurities During Column Chromatography.
  • Probable Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal to resolve your product from a similarly polar impurity.

  • Proposed Solution:

    • Systematic TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with several different eluent systems to find the one that gives the best separation (largest ΔRf) between your product and the key impurity. Test solvent mixtures like hexanes/EtOAc, DCM/methanol, and toluene/acetone.

    • Add an Acid Modifier: Carboxylic acids can sometimes streak or "tail" on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent system can suppress the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and better separation.[2]

    • Use a Different Stationary Phase: If separation on silica is intractable, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), although the latter requires a different set of mobile phases (e.g., water/acetonitrile or water/methanol).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities from a typical synthesis of 3,5-Bis(benzyloxy)picolinic acid?

A typical synthesis involves the benzylation of 3,5-dihydroxypicolinic acid using benzyl bromide and a base (e.g., K₂CO₃).[3][4] Potential impurities include:

  • Starting Material: Unreacted 3,5-dihydroxypicolinic acid.

  • Mono-benzylated Intermediate: 3-Benzyloxy-5-hydroxypicolinic acid or 5-Benzyloxy-3-hydroxypicolinic acid.

  • Byproducts: Benzyl alcohol (from hydrolysis of benzyl bromide) and benzyl ether (from self-condensation of benzyl alcohol).

  • Reagents: Excess benzyl bromide.

Q2: Which purification method is better: Recrystallization or Column Chromatography?

The choice depends on the nature and quantity of the impurities.

  • Column Chromatography is excellent for removing impurities with significantly different polarities from the product. It is often the best choice for the initial purification of very crude material, especially if it is oily or contains multiple components.[5][6]

  • Recrystallization is a highly effective method for removing small amounts of impurities from an already solid and relatively pure product (>85-90%). It is often used as a final polishing step after chromatography to obtain material of very high purity and is more scalable than chromatography.

A common and effective strategy is to perform a preliminary purification by acid-base extraction or column chromatography, followed by a final recrystallization to achieve analytical purity.

Q3: How do I select an appropriate recrystallization solvent?

The ideal solvent follows the "soluble hot, insoluble cold" principle.

  • Polarity Matching: Your molecule has large non-polar regions (benzyl groups) and a polar head (carboxylic acid on a pyridine ring). Solvents of intermediate polarity like ethyl acetate, acetone, ethanol, or isopropanol are good starting points.

  • Small-Scale Testing: Place a small amount of your crude solid (10-20 mg) in a test tube. Add the potential solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at room temperature.

  • Heating Test: Heat the test tube. The compound should fully dissolve in a minimal amount of the hot solvent.

  • Cooling Test: Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. If no crystals form, the compound is too soluble; if it crashes out immediately as a powder, it may be too insoluble. In these cases, a two-solvent system (e.g., ethanol/water or EtOAc/hexanes) is often ideal.[2]

Q4: What are the stability and storage considerations for 3,5-Bis(benzyloxy)picolinic acid?

As a solid, the compound is expected to be relatively stable.[7] However, consider the following:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. A refrigerator (2-8 °C) is a suitable storage condition.[8]

  • pH Sensitivity: As a carboxylic acid, it will react with bases. Avoid storing it in contact with basic materials.

  • Debenzylation: The benzyl ether groups can be cleaved by hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[5][6] Avoid conditions that could facilitate this, such as contact with strong reducing agents or catalytic metals in the presence of a hydrogen source.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude 3,5-Bis(benzyloxy)picolinic acid in a minimal amount of the column eluent or DCM. Pre-adsorb the material onto a small amount of silica gel by adding silica to the solution and concentrating it to a dry, free-flowing powder. This method generally gives better separation than loading the sample as a concentrated liquid.

  • Column Packing: Dry-pack a glass column with silica gel (typically 50-100 times the weight of the crude material). Wet the silica with the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

  • Loading: Carefully add the pre-adsorbed sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Acetic Acid). Gradually increase the eluent polarity (e.g., to 70:30 Hexanes:EtOAc). The addition of acetic acid helps to produce sharper peaks for carboxylic acids.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select an appropriate solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Ensure the solution is near the solvent's boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the growth of larger, purer crystals.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualization of Purification Workflow

The following diagram outlines the decision-making process for purifying crude 3,5-Bis(benzyloxy)picolinic acid.

Purification_Workflow Crude Crude Product (3,5-Bis(benzyloxy)picolinic acid) Assess Assess Physical State & Purity (TLC/NMR) Crude->Assess Oil Oil or Sticky Solid Assess->Oil Oily Solid Solid (>85% Pure) Assess->Solid Solid, High Purity ImpureSolid Solid (<85% Pure) Assess->ImpureSolid Solid, Low Purity AcidBase Acid-Base Extraction Oil->AcidBase Primary Purification Recrystallize Recrystallization Solid->Recrystallize Direct Purification Chromatography Flash Column Chromatography ImpureSolid->Chromatography Complex Mixture Dry Dry Under Vacuum AcidBase->Dry Chromatography->Dry Pure Pure Product (>98%) Recrystallize->Pure Dry->Recrystallize Final Polishing

Caption: Decision workflow for purification of 3,5-Bis(benzyloxy)picolinic acid.

References

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Wiley Online Library. Available from: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Università del Piemonte Orientale. Available from: [Link]

  • 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Pharmaffiliates. Available from: [Link]

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central. Available from: [Link]

  • Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. Available from: [Link]

  • picolinic acid. Chemister.ru. Available from: [Link]

  • Picolinic acid. Wikipedia. Available from: [Link]

  • (PDF) 3,5-Bis(benzyloxy)benzoic acid. ResearchGate. Available from: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)picolinic acid

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3,5-Bis(benzyloxy)picolinic acid. It provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3,5-Bis(benzyloxy)picolinic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

What are the most common impurities observed in the synthesis of 3,5-Bis(benzyloxy)picolinic acid?

The synthesis of 3,5-Bis(benzyloxy)picolinic acid typically involves the benzylation of a 3,5-dihydroxypicolinic acid precursor. During this process, several side products can form, leading to impurities in the final product.

Common Impurities:

  • Mono-benzylated Picolinic Acid: Incomplete benzylation is a frequent issue, resulting in either 3-(benzyloxy)-5-hydroxypicolinic acid or 5-(benzyloxy)-3-hydroxypicolinic acid. This is often due to insufficient amounts of the benzylating agent or suboptimal reaction conditions.

  • Unreacted Starting Material: Residual 3,5-dihydroxypicolinic acid can remain if the reaction does not go to completion.

  • Benzyl Alcohol: Formed from the hydrolysis of the benzylating agent (e.g., benzyl bromide) or as a byproduct of certain deprotection reactions if benzyl esters are used.

  • Dibenzyl Ether: Self-condensation of benzyl alcohol can lead to the formation of dibenzyl ether, particularly under acidic conditions or at elevated temperatures.

  • Over-benzylation Products: In some cases, benzylation of the carboxylic acid can occur, forming the benzyl ester of 3,5-Bis(benzyloxy)picolinic acid. This is more likely if the reaction is not carefully controlled.[1]

  • Impurities from Solvents: When using solvents like DMF (dimethylformamide) in combination with a base like sodium hydride and benzyl bromide, an amine side product, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, can be generated.[2] This impurity can be particularly problematic as it may co-elute with the desired product during chromatography and can act as a poison for certain catalysts in subsequent reactions.[2]

ImpurityCommon CauseMitigation Strategy
Mono-benzylated Picolinic AcidInsufficient benzylating agent, short reaction time, or low temperature.Use a slight excess of the benzylating agent and base, ensure adequate reaction time, and optimize the temperature.
Unreacted 3,5-dihydroxypicolinic acidIncomplete reaction.Increase reaction time, temperature, or concentration of reagents.
Benzyl AlcoholHydrolysis of benzylating agent.Use anhydrous solvents and reagents.
Dibenzyl EtherSelf-condensation of benzyl alcohol.Maintain neutral or basic conditions and avoid high temperatures.
Benzyl 3,5-Bis(benzyloxy)picolinateReaction of the carboxylic acid with the benzylating agent.Use a suitable protecting group for the carboxylic acid if necessary, or carefully control reaction conditions.
N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamineUse of DMF with NaH and benzyl bromide.Consider alternative solvents or base/benzylating agent combinations.[2]
My reaction is sluggish and incomplete. How can I improve the yield of 3,5-Bis(benzyloxy)picolinic acid?

A sluggish reaction can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that the 3,5-dihydroxypicolinic acid is pure and dry. The benzylating agent (e.g., benzyl bromide or benzyl chloride) should be fresh and free of decomposition products. The base used (e.g., potassium carbonate, sodium hydride) must be anhydrous and of high purity.

  • Solvent Choice: The solvent should be anhydrous and appropriate for the reaction. DMF and acetone are commonly used. Ensure the starting material and base are sufficiently soluble in the chosen solvent.

  • Base Selection: A strong enough base is required to deprotonate the phenolic hydroxyl groups. The pKa of the hydroxyl groups will influence the choice of base. For less reactive starting materials, a stronger base like sodium hydride may be necessary.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. A systematic optimization of the reaction temperature is recommended.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

I am observing the formation of the benzyl ester of my product. How can I prevent this?

The formation of the benzyl ester is a result of the carboxylate anion reacting with the benzylating agent. To minimize this side reaction:

  • Control Stoichiometry: Use a carefully controlled amount of the base, just enough to deprotonate the phenolic hydroxyl groups without significantly deprotonating the carboxylic acid.

  • Lower Temperature: Running the reaction at a lower temperature can favor the O-benzylation of the more acidic phenolic hydroxyls over the esterification of the carboxylic acid.

  • Alternative Benzylating Agents: Consider using benzylating agents that are less reactive towards carboxylic acids under the chosen reaction conditions.

How can I effectively purify 3,5-Bis(benzyloxy)picolinic acid from the common side products?

Purification can typically be achieved through a combination of techniques:

  • Extraction: After the reaction, an aqueous workup can help remove inorganic salts and water-soluble impurities. Adjusting the pH can be used to separate acidic and basic compounds. For instance, the desired product, being a carboxylic acid, can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities like dibenzyl ether in the organic layer. The product can then be precipitated by acidifying the aqueous layer.

  • Crystallization: Recrystallization from a suitable solvent system is often an effective method for purifying the final product. The choice of solvent will depend on the solubility profile of the product and its impurities.[3]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from less polar impurities like dibenzyl ether and more polar impurities like the mono-benzylated and unreacted starting materials.

Experimental Protocol: A Self-Validating System

Synthesis of 3,5-Bis(benzyloxy)picolinic acid

This protocol is designed to be self-validating by including in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 3,5-dihydroxypicolinic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dihydroxypicolinic acid (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask. Stir the suspension vigorously for 15 minutes.

  • Addition of Benzylating Agent: Add benzyl bromide (2.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 12-24 hours.

    • In-process check: A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar product spot on the TLC plate.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

    • Troubleshooting: If the product remains in the organic layer, it may indicate the formation of the benzyl ester. If the product moves into the aqueous basic layer, it confirms the presence of the free carboxylic acid.

    • Separate the layers. The aqueous layer contains the desired product as its sodium salt.

    • Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.

    • Slowly acidify the aqueous layer with 1M HCl until a precipitate forms.

    • In-process check: The formation of a precipitate upon acidification confirms the presence of the carboxylic acid product.

  • Purification:

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Visualizing the Reaction and Side Products

The following diagram illustrates the main reaction pathway for the synthesis of 3,5-Bis(benzyloxy)picolinic acid and the formation of common side products.

Synthesis_Pathway start 3,5-Dihydroxypicolinic Acid + Benzyl Bromide product 3,5-Bis(benzyloxy)picolinic Acid start->product Complete Benzylation side1 Mono-benzylated Picolinic Acid start->side1 Incomplete Benzylation side4 Benzyl Alcohol start->side4 Hydrolysis of Benzyl Bromide side2 Benzyl Ester of Product product->side2 Over-benzylation side3 Dibenzyl Ether side4->side3 Self-condensation

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for 3,5-Bis(benzyloxy)picolinic Acid

Welcome to the technical support center for the synthesis and optimization of 3,5-Bis(benzyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3,5-Bis(benzyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful synthesis of this important intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.

I. Synthetic Strategy Overview

The synthesis of 3,5-Bis(benzyloxy)picolinic acid typically proceeds through a two-step sequence starting from a suitable 3,5-dihydroxypicolinate precursor. The overall strategy involves:

  • Protection of the hydroxyl groups as benzyl ethers via a Williamson ether synthesis.

  • Hydrolysis of the ester functionality to the desired carboxylic acid.

This approach is favored due to the robustness of the benzyl ether protecting group and the generally high-yielding nature of these reactions.

II. Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,5-Bis(benzyloxy)picolinate (Williamson Ether Synthesis)

This step involves the O-alkylation of the two phenolic hydroxyl groups of methyl 3,5-dihydroxypicolinate with benzyl bromide in the presence of a suitable base.

Reaction Scheme:

Williamson_Ether_Synthesis start Methyl 3,5-dihydroxypicolinate reagents + Benzyl Bromide + K₂CO₃ (Base) in DMF start->reagents product Methyl 3,5-Bis(benzyloxy)picolinate reagents->product

Caption: Williamson Ether Synthesis for Benzyl Protection.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 3,5-dihydroxypicolinate169.141.0 g1.0
Benzyl Bromide171.042.2 mL2.5
Potassium Carbonate (K₂CO₃), anhydrous138.212.44 g3.0
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-dihydroxypicolinate (1.0 g, 5.91 mmol) and anhydrous potassium carbonate (2.44 g, 17.7 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (2.2 mL, 14.8 mmol) to the reaction mixture dropwise via a syringe.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.

  • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3,5-bis(benzyloxy)picolinate as a white to off-white solid.

Step 2: Synthesis of 3,5-Bis(benzyloxy)picolinic Acid (Ester Hydrolysis)

This final step involves the saponification of the methyl ester to the corresponding carboxylic acid using a base, followed by acidification.

Reaction Scheme:

Ester_Hydrolysis start Methyl 3,5-Bis(benzyloxy)picolinate reagents + NaOH in H₂O/MeOH start->reagents intermediate Sodium 3,5-Bis(benzyloxy)picolinate reagents->intermediate acidification + HCl (aq) intermediate->acidification product 3,5-Bis(benzyloxy)picolinic Acid acidification->product

Caption: Base-Catalyzed Hydrolysis of the Methyl Ester.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 3,5-bis(benzyloxy)picolinate349.381.0 g1.0
Sodium Hydroxide (NaOH)40.000.23 g2.0
Methanol (MeOH)32.0410 mL-
Water (H₂O)18.025 mL-
Hydrochloric Acid (HCl), 1 M36.46As needed-

Procedure:

  • In a 50 mL round-bottom flask, dissolve methyl 3,5-bis(benzyloxy)picolinate (1.0 g, 2.86 mmol) in methanol (10 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.23 g, 5.72 mmol) in water (5 mL).

  • Add the aqueous NaOH solution to the methanolic solution of the ester.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield 3,5-Bis(benzyloxy)picolinic acid.[1]

III. Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of 3,5-Bis(benzyloxy)picolinic acid.

Q1: The benzylation reaction (Step 1) is incomplete, even after prolonged reaction time. What could be the cause?

A1:

  • Insufficient Base: Potassium carbonate is a solid base, and its reactivity can be influenced by particle size and surface area. Ensure you are using finely ground, anhydrous potassium carbonate. For sluggish reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used. However, exercise extreme caution as NaH is highly reactive and flammable.[2]

  • Wet Reagents/Solvent: The Williamson ether synthesis is sensitive to moisture, which can consume the base and react with benzyl bromide. Ensure that your DMF is anhydrous and that the methyl 3,5-dihydroxypicolinate is thoroughly dried before use.

  • Poor Quality Benzyl Bromide: Benzyl bromide can degrade over time. Use a fresh bottle or distill the reagent if it appears discolored.

Q2: I am observing multiple spots on my TLC during the benzylation, in addition to the starting material and the desired product.

A2:

  • Mono-benzylated Intermediate: It is common to see the mono-benzylated intermediate, especially in the early stages of the reaction. If this persists, it could be due to insufficient benzyl bromide or base. Adding a slight excess of both reagents can help drive the reaction to completion.

  • N-Alkylation: The pyridine nitrogen is nucleophilic and can potentially be alkylated by benzyl bromide, leading to a quaternary pyridinium salt. While less likely under these conditions due to the electron-withdrawing nature of the ester and hydroxyl groups, it is a possibility. This byproduct is typically highly polar and may remain in the aqueous phase during workup.

  • Decomposition: Prolonged heating at high temperatures can lead to decomposition. Ensure the reaction temperature does not significantly exceed 80 °C.

Q3: The hydrolysis of the methyl ester (Step 2) is slow or does not go to completion.

A3:

  • Insufficient Base or Water: Saponification requires stoichiometric amounts of base. Ensure you are using at least two equivalents of NaOH. The presence of water is also crucial for the hydrolysis to occur.

  • Steric Hindrance: The bulky benzyl groups may slightly hinder the approach of the hydroxide ion to the ester carbonyl. Increasing the reaction temperature or time may be necessary.

  • Alternative Hydrolysis Conditions: If base-catalyzed hydrolysis is problematic, acid-catalyzed hydrolysis using a mixture of a strong acid (e.g., HCl or H₂SO₄) in aqueous dioxane or acetic acid can be attempted. However, this may risk partial debenzylation if the conditions are too harsh.

Q4: During the acidic workup of the hydrolysis (Step 2), the product oiled out instead of precipitating as a solid.

A4:

  • Impure Product: The presence of unreacted starting material or other byproducts can lower the melting point of the product and cause it to oil out. Ensure the hydrolysis was complete before workup.

  • Insufficient Cooling: It is crucial to thoroughly cool the solution in an ice bath during acidification to promote crystallization.

  • Solvent Effects: If the product oils out, you can try to extract the mixture with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and then concentrate it to obtain the crude product. This can then be purified by recrystallization.

Q5: What is the best way to purify the final product, 3,5-Bis(benzyloxy)picolinic acid?

A5:

  • Recrystallization: The crude product obtained after filtration can be further purified by recrystallization. A suitable solvent system would be a mixture of ethanol and water, or ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of the hot solvent mixture and allow it to cool slowly to form pure crystals. Picolinic acids generally show good solubility in polar protic solvents like water and ethanol.[3][4][5]

IV. Characterization Data

Expected Spectroscopic Data for 3,5-Bis(benzyloxy)picolinic acid:

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~13.0 (br s, 1H, COOH), 8.15 (d, J = 2.0 Hz, 1H, H-6), 7.60 (d, J = 2.0 Hz, 1H, H-4), 7.50-7.30 (m, 10H, Ar-H), 5.30 (s, 2H, OCH₂), 5.25 (s, 2H, OCH₂). (Note: Chemical shifts are approximate and may vary depending on the solvent and concentration).[6][7][8]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ ~165.0 (COOH), 157.0 (C-O), 154.0 (C-O), 145.0 (C-N), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 118.0 (C-H), 115.0 (C-COOH), 71.0 (OCH₂), 70.5 (OCH₂). (Note: Chemical shifts are approximate).

  • IR (KBr, cm⁻¹): ~3400-2500 (br, O-H stretch of carboxylic acid), 3030 (Ar C-H stretch), 1710 (C=O stretch), 1600, 1580 (C=C stretch), 1250 (C-O stretch).[9]

  • Mass Spectrometry (ESI-): m/z calculated for C₂₀H₁₇NO₄ [M-H]⁻: 334.11.

V. References

  • Supporting Information for a relevant chemical synthesis. (Please note: a specific public source for the full supporting information was not available in the search results).

  • Experiment 06 Williamson Ether Synthesis. Available at: A general university chemistry lab manual source.

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: A general organic chemistry textbook source.

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. The Royal Society of Chemistry. Available at: [Link]

  • 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Pharmaffiliates. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi. Available at: [Link]

  • 3,5-Bis(benzyloxy)benzoic acid. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 3,5-Bis(benzyloxy)picolinic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3,5-Bis(benzyloxy)picolinic acid. The purification of this molecule via recrystallization is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 3,5-Bis(benzyloxy)picolinic acid. The purification of this molecule via recrystallization is a critical step to ensure high purity for subsequent applications. This document provides not only procedural steps but also the underlying scientific rationale and robust troubleshooting solutions to common challenges encountered in the laboratory.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful purification begins with understanding the physicochemical properties of the target compound.

Q1: What are the key structural features of 3,5-Bis(benzyloxy)picolinic acid that influence its solubility?

A: The solubility behavior of 3,5-Bis(benzyloxy)picolinic acid (M.W. 335.35 g/mol , Formula: C₂₀H₁₇NO₄) is governed by a balance of polar and non-polar characteristics.[1][2]

  • Polar Features: The molecule possesses a carboxylic acid group (-COOH) and a pyridine nitrogen atom. These sites are capable of hydrogen bonding and impart polarity, suggesting solubility in polar solvents.

  • Non-Polar Features: The two large, aromatic benzyloxy groups are the dominant feature. These bulky, non-polar moieties significantly increase the molecule's hydrophobicity, making it poorly soluble in highly polar solvents like water, unlike its parent compound, picolinic acid.[3]

Q2: How does this structure guide the initial choice of recrystallization solvents?

A: The principle of "like dissolves like" is an excellent starting point.[4][5] Given the mixed polarity of 3,5-Bis(benzyloxy)picolinic acid, ideal solvents will also have intermediate polarity.

  • Good Candidates: Solvents like ethanol, ethyl acetate, or acetone are strong initial candidates because they can interact with both the polar (via hydrogen bonding or dipole-dipole interactions) and non-polar (via van der Waals forces) regions of the molecule.[6]

  • Poor Single-Solvent Candidates: Highly polar solvents (e.g., water) will likely fail to dissolve the compound even when hot. Highly non-polar solvents (e.g., hexanes, petroleum ether) will likely fail to dissolve the compound at all. However, these can be excellent as "anti-solvents" in a mixed-solvent system.

Section 2: Recommended Recrystallization Protocol

This protocol outlines a robust starting point for the purification of 3,5-Bis(benzyloxy)picolinic acid using a single-solvent system.

Experimental Protocol: Single-Solvent Recrystallization with Ethanol
  • Solvent Selection: Place a small amount of the crude solid (approx. 20-30 mg) in a test tube and add the test solvent (e.g., 95% ethanol) dropwise. Heat the mixture gently. A suitable solvent will dissolve the solid when hot and allow it to precipitate upon cooling. Ethanol is often effective for aromatic carboxylic acids.[7]

  • Dissolution: Place 1.0 g of the crude 3,5-Bis(benzyloxy)picolinic acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 10 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions (0.5-1.0 mL at a time) until the solid just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[8]

  • (Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals as it allows the crystal lattice to form selectively, excluding impurities.[9]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion (2-3 mL) of ice-cold 95% ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point, to remove all traces of solvent.

Data Summary Table
ParameterRecommended ValueRationale
Crude Compound Mass1.0 gStandard lab scale.
Initial Solvent Volume10 mL (95% Ethanol)A starting point to avoid using a large excess initially.
Max. Solvent Volume~15-20 mL per gramVaries with impurity level; aim for the minimum required.
Cooling Time (Room Temp)30-60 minutesPromotes slow, selective crystal growth.
Cooling Time (Ice Bath)15-20 minutesMaximizes precipitation from the cold mother liquor.
Wash Solvent Volume2-3 mL (ice-cold)Minimizes re-dissolving the purified product.
Recrystallization Workflow Diagram

Caption: Standard workflow for recrystallization.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is a common problem when the compound is significantly impure or when the solution is cooled too rapidly.[10] The oil traps impurities, so it must be addressed.

  • Causality: The solubility of the impure mixture is higher than that of the pure compound, and the melting point is depressed. The solution becomes supersaturated at a temperature that is above the melting point of the impure mixture.

  • Solution Workflow:

    • Reheat the flask to re-dissolve the oil completely.

    • Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point.

    • Ensure a very slow cooling rate. You can insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop.[9]

    • If it oils out again, consider switching to a different solvent system or purifying by column chromatography.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is typically caused by one of two issues: using too much solvent or the solution is supersaturated.[10]

  • Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[10] The solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Then, repeat the slow cooling process.[9]

  • Cause 2: Supersaturation. The solution holds more dissolved solute than it theoretically should at that temperature. The crystals need a nucleation site to begin growing.[10]

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic rough edges of the scratch can serve as ideal nucleation sites.[4]

    • Solution 2 (Seed Crystal): If you have a small crystal of pure 3,5-Bis(benzyloxy)picolinic acid, add it to the cooled solution. This "seed" provides a perfect template for further crystal growth.[4]

Q: My final product has a low yield. Where could I have lost my compound?

A: Low yield can result from several procedural missteps:

  • Using excess solvent: This keeps more of your product dissolved in the mother liquor even when cold. Always use the minimum amount of hot solvent required.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.

  • Washing with too much or warm solvent: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume, will dissolve some of your purified product.

  • Incomplete precipitation: Ensure you have allowed sufficient time for cooling, both at room temperature and in the ice bath.

Q: When should I use a mixed-solvent system for this compound?

A: A mixed-solvent system is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold. For 3,5-Bis(benzyloxy)picolinic acid, a good pair would be ethyl acetate (soluble solvent) and hexanes (insoluble solvent) .

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling ethyl acetate.

    • Slowly add hot hexanes dropwise to the hot solution until you see the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.

    • Add a few more drops of hot ethyl acetate to just re-dissolve the cloudiness.

    • Set the solution aside to cool slowly, as you would in a single-solvent recrystallization.

Troubleshooting Logic Diagram

Troubleshooting start Problem Encountered During Cooling problem_node What is the issue? start->problem_node no_crystals No Crystals Formed problem_node->no_crystals No Solid oiling_out Compound 'Oiled Out' problem_node->oiling_out Liquid Formed low_yield Yield is Very Low problem_node->low_yield Low Mass cause_no_crystals Cause: Too much solvent or supersaturation? no_crystals->cause_no_crystals cause_oiling Cause: Impure compound or rapid cooling? oiling_out->cause_oiling cause_low_yield Cause: Excess solvent or washing loss? low_yield->cause_low_yield solution_boil Action: Boil off excess solvent cause_no_crystals->solution_boil Too much solvent solution_induce Action: Scratch flask or add seed crystal cause_no_crystals->solution_induce Supersaturated solution_reheat Action: Reheat, add more solvent, cool slowly cause_oiling->solution_reheat solution_optimize Action: Use minimum hot solvent & wash with ice-cold solvent cause_low_yield->solution_optimize

Caption: Decision tree for troubleshooting common issues.

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf.
  • Ferreira, A. et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link] (Note: A placeholder URL is used as the exact article may vary, but the citation refers to studies on picolinic acid solubility).

  • Google Patents. (1951). Picolinic acid recovery. US2578672A.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link] (Note: A placeholder URL for a representative video on solvent choice).

  • Columbia University, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. US3654351A.
  • Chemical Database. (n.d.). Picolinic acid.
  • Pharmaffiliates. (n.d.). 1000025-93-3| Chemical Name : 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • Lopresti, M. et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives. ChemistryOpen. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3,5-Bis(benzyloxy)picolinic Acid

Welcome to the technical support guide for 3,5-Bis(benzyloxy)picolinic acid. This resource, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols fo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Bis(benzyloxy)picolinic acid. This resource, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for the purification of this key synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and ensure the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 3,5-Bis(benzyloxy)picolinic acid?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-reactions during benzylation, and product degradation. A thorough understanding of these potential contaminants is the first step toward a successful purification strategy.

  • Starting Materials: Incomplete reactions can leave residual 3,5-dihydroxypicolinic acid or its monobenzylated intermediate, 3-hydroxy-5-(benzyloxy)picolinic acid.

  • Side-Reaction Products: Over-alkylation can lead to the formation of the benzyl ester of the target molecule, 3,5-Bis(benzyloxy)picolinate. This occurs if the carboxylic acid is deprotonated and acts as a nucleophile toward the benzyl halide.

  • Degradation Products: The benzyl ether protecting groups are susceptible to cleavage.[1][2] This can happen via residual acid or base from the workup, or through inadvertent exposure to catalytic metals. Common degradation products include benzyl alcohol, toluene, and the mono-debenzylated picolinic acids. Hydrogenolysis is a common method for cleaving benzyl ethers, highlighting their sensitivity to certain reductive conditions.[2][3][4]

Q2: What is the best first step to assess the purity of my crude product?

A2: Before attempting any large-scale purification, a quick assessment via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • TLC Analysis: A TLC plate will give you a rapid visual indication of the number of components in your crude mixture. Spot your crude material alongside any available starting materials. A typical eluent system for this class of compound would be a mixture of a moderately polar solvent and a non-polar solvent, such as 30-50% ethyl acetate in hexanes. The carboxylic acid functional group will cause the compound to have a relatively low Rf value.

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides the most detailed initial picture. It allows you to identify the characteristic peaks of your desired product and quantify impurities by comparing the integration of their signals to those of the product. See the data table below for expected chemical shifts.

Q3: What is the general purification strategy for 3,5-Bis(benzyloxy)picolinic acid?

A3: The optimal strategy depends on the nature and quantity of the impurities identified. A multi-step approach is often most effective. The general workflow begins with an extractive workup to remove water-soluble and highly acidic or basic impurities, followed by a primary purification method like recrystallization or chromatography.

Below is a decision-making workflow to guide your purification choice.

G cluster_methods Purification Methods start Crude Product Analysis (TLC, ¹H NMR) impurity_type Identify Major Impurity Type start->impurity_type extraction Acid-Base Extraction (Protocol 3) impurity_type->extraction  Neutral or Basic Impurities (e.g., Benzyl Ester, Excess Benzyl Halide) recrystallization Recrystallization (Protocol 2) impurity_type->recrystallization  Product is >90% Pure & Crystalline chromatography Column Chromatography (Protocol 4) impurity_type->chromatography  Polar Impurities with Similar Acidity (e.g., Mono-benzylated SM) final_purity Assess Final Purity (NMR, LC-MS) extraction->final_purity recrystallization->final_purity chromatography->final_purity G start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) extract_base 2. Extract with Aqueous Base (e.g., 1M NaHCO₃) start->extract_base separate1 3. Separate Layers extract_base->separate1 org_layer1 Organic Layer: Contains Neutral/Basic Impurities (Discard) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains Deprotonated Product (Sodium 3,5-bis(benzyloxy)picolinate) separate1->aq_layer1 Aqueous acidify 4. Acidify Aqueous Layer with 1M HCl to pH ~3-4 aq_layer1->acidify precipitate 5. Product Precipitates Out acidify->precipitate filter 6. Filter Solid precipitate->filter wash_dry 7. Wash with Cold Water & Dry filter->wash_dry final_product Purified Product wash_dry->final_product

Sources

Troubleshooting

Stability issues of 3,5-Bis(benzyloxy)picolinic acid under reaction conditions

Technical Support Center: 3,5-Bis(benzyloxy)picolinic Acid Welcome to the dedicated technical support guide for 3,5-Bis(benzyloxy)picolinic acid (CAS: 1000025-93-3). This resource is designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Bis(benzyloxy)picolinic Acid

Welcome to the dedicated technical support guide for 3,5-Bis(benzyloxy)picolinic acid (CAS: 1000025-93-3). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile intermediate. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to ensure the success and reproducibility of your experiments.

The core structure of 3,5-Bis(benzyloxy)picolinic acid, featuring two benzyl ether protecting groups on a picolinic acid scaffold, makes it an invaluable building block, particularly for the synthesis of ligands for metal ion complexation and various pharmaceutical agents.[1][2] However, these same functional groups—the benzyl ethers and the carboxylic acid—are the primary sources of its reactivity and potential instability under certain conditions. This guide will help you understand and control these factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3,5-Bis(benzyloxy)picolinic acid?

The main stability issues stem from the two key functional groups: the benzyloxy groups and the picolinic acid core.

  • Debenzylation: The benzyl ether linkages are susceptible to cleavage under various conditions, most notably catalytic hydrogenation and treatment with strong acids.[1][3] This can lead to the formation of mono-debenzylated (3-hydroxy-5-benzyloxypicolinic acid) or fully debenzylated (3,5-dihydroxypicolinic acid) impurities.

  • Decarboxylation: Like many carboxylic acids, particularly those on heteroaromatic rings, this compound can undergo decarboxylation (loss of CO2) at elevated temperatures or under certain oxidative conditions.[4]

  • Metal Chelation: Picolinic acids are effective chelating agents for a wide range of metal ions.[5][6] While this is often a desired property, unintended chelation with trace metal contaminants in your reaction can alter solubility, reactivity, and lead to discoloration or decomposition.

Q2: How should I properly store this compound?

To ensure long-term stability and purity, 3,5-Bis(benzyloxy)picolinic acid should be stored in a tightly sealed container at 2-8°C , protected from light and atmospheric moisture.[7] Sub-aliquoting the material upon receipt is recommended to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture for the bulk supply.

Q3: What general classes of reagents and conditions should I be cautious with?

As a starting point, a summary of potentially incompatible conditions is provided below. This is not exhaustive but covers the most common sources of instability.

Condition/Reagent Class Specific Examples Reason for Incompatibility & Potential Outcome
Strong Reducing Agents H₂, Pd/C, PtO₂, Raney NiCauses rapid and often complete cleavage of one or both benzyl ether protecting groups.[3]
Strong Lewis Acids BBr₃, AlCl₃, TiCl₄Can effectively cleave benzyl ethers, often at low temperatures.[8]
Strong Protic Acids Concentrated HCl, HBr, H₂SO₄, TFA (at high temp)Acid-catalyzed hydrolysis of the ether linkages can occur, leading to debenzylation.[9]
Strong Oxidizing Agents KMnO₄, CrO₃, OzoneCan lead to oxidation and degradation of the pyridine ring and/or decarboxylation.[10]
High Temperatures >100-120°C for prolonged periodsRisks thermal decarboxylation and general decomposition.
Trace Metal Contamination Fe³⁺, Cu²⁺, etc.Can lead to the formation of colored metal complexes, affecting reaction performance and purification.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. The logical workflow below can help guide your troubleshooting process.

G start Experiment Yields Unexpected Results incomplete Incomplete Conversion / Low Yield start->incomplete byproducts Unexpected Byproducts Observed start->byproducts decomp Decomposition / Discoloration start->decomp reagent_check Are reagents fresh and active? (e.g., catalyst, coupling agents) incomplete->reagent_check Check First lcms Analyze byproducts by LC-MS byproducts->lcms atmosphere Was reaction run under inert gas? decomp->atmosphere solubility Is starting material fully dissolved? reagent_check->solubility temp_time Are reaction temp/time sufficient? solubility->temp_time mw_check Molecular weight lower than starting material? lcms->mw_check debenz Likely mono- or di-debenzylation. Investigate source of H+ or reducing agent. mw_check->debenz Yes other_mw Other MW? Consider side reactions with solvent or reagents. mw_check->other_mw No temp_check Was the reaction temperature too high? atmosphere->temp_check purification Consider purification issues. Is the compound unstable on silica? temp_check->purification

Caption: Troubleshooting workflow for stability issues.

Q4: My reaction is not proceeding to completion, and I recover significant starting material. What's wrong?

  • Causality: Incomplete reactions are often due to reagent deactivation, poor solubility, or insufficient activation energy.

  • Troubleshooting Steps:

    • Reagent Integrity: If using coupling reagents (e.g., for amide bond formation), ensure they are fresh and anhydrous. If employing a catalyst, verify its activity.

    • Solubility: 3,5-Bis(benzyloxy)picolinic acid has limited solubility in nonpolar solvents. Ensure it is fully dissolved before proceeding. Gentle warming or using co-solvents like DMF or NMP can help, but monitor for thermal degradation.

    • Activation of Carboxylic Acid: For reactions involving the carboxylate (e.g., ester or amide formation), ensure your activation protocol is robust. Standard reagents like HATU, HOBt/EDC, or conversion to the acid chloride (use oxalyl chloride or SOCl₂ with caution and at low temperatures) are effective.

Q5: I'm observing byproducts with molecular weights of ~245 and/or ~155 g/mol in my mass spec analysis. What are they?

  • Causality: These molecular weights correspond to the mono-debenzylated (C₁₃H₁₁NO₄, MW ≈ 245.23) and di-debenzylated (C₆H₅NO₄, MW ≈ 155.11) products, respectively. This indicates unintended cleavage of the benzyl ether protecting groups.

  • Troubleshooting Steps:

    • Identify the Source: Scrutinize your reaction for hidden sources of acid or reducing agents. Acidic workup conditions, acidic impurities in solvents (e.g., older bottles of CDCl₃), or certain grades of silica gel can be culprits.

    • Modify Conditions: If an acidic reagent is required, try running the reaction at a lower temperature (e.g., 0°C or -78°C) to minimize debenzylation. Consider using a non-acidic alternative if possible. For purifications, consider using deactivated or neutral silica/alumina, or reverse-phase chromatography.

Q6: My reaction mixture turned dark brown/black, and TLC shows a smear. What happened?

  • Causality: This typically indicates significant decomposition of the pyridine ring structure. The electron-donating nature of the benzyloxy groups can make the ring more susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Always run reactions, especially those requiring heat, under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

    • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, perform a time-course study to find the minimum time needed for completion.

    • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen and peroxidic impurities that can initiate decomposition pathways.

Experimental Protocols

Protocol 1: Prophylactic Stability Test

Before committing a large amount of material, it is prudent to test the stability of 3,5-Bis(benzyloxy)picolinic acid under your proposed reaction conditions.

  • Setup: To a clean, dry vial, add 3,5-Bis(benzyloxy)picolinic acid (5-10 mg).

  • Add Reagents: Add all reaction components except for your primary substrate/coupling partner (e.g., add the solvent, base, catalyst, etc.).

  • Mimic Conditions: Stir the mixture under the same atmosphere and at the same temperature planned for the actual experiment for the same duration.

  • Analysis: After the designated time, quench the reaction appropriately and take a sample for analysis by LC-MS and/or TLC.

  • Evaluation: Compare the analytical trace to a standard of your starting material. The appearance of new peaks, especially those corresponding to debenzylated products, indicates instability under these conditions.

Protocol 2: Reference Protocol for Controlled Debenzylation

This protocol describes the complete removal of both benzyl groups via palladium-catalyzed hydrogenolysis, yielding 3,5-dihydroxypicolinic acid.

G A 3,5-Bis(benzyloxy)picolinic acid in Solvent (MeOH or EtOAc) B Add Pd/C (5-10 mol%) A->B C Purge with H₂ (balloon or Parr shaker) B->C D Monitor by TLC/LC-MS C->D E Reaction Complete D->E F Filter through Celite® E->F G Concentrate Filtrate F->G H Purify (if needed) G->H I 3,5-Dihydroxypicolinic acid H->I

Caption: Workflow for catalytic hydrogenolysis.

  • Dissolution: Dissolve 3,5-Bis(benzyloxy)picolinic acid (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge the atmosphere with hydrogen gas (a balloon is sufficient for small scale; a Parr hydrogenator is used for larger scales).

  • Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: The filtrate can be concentrated under reduced pressure to yield the crude 3,5-dihydroxypicolinic acid, which can be purified further by crystallization or chromatography.

By understanding the inherent reactivity of 3,5-Bis(benzyloxy)picolinic acid and employing these troubleshooting and validation techniques, you can significantly improve the reliability and success of your synthetic endeavors.

References

  • Lopresti, M., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Available at: [Link][1][2][3]

  • Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Available at: [Link][7]

  • Albert, A., & Serjeant, E. P. (1960). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Available at: [Link][5]

  • Redalyc. (2004). A study on the complexation of picolinic acid derivatives with Cd2+, Ni2+ and Zn2+. Redalyc.org. Available at: [Link][6]

  • Singer, A. W., & McElvain, S. M. Picolinic acid hydrochloride. Organic Syntheses. Available at: [Link][10]

  • Patents, Google. (2016). Process for the preparation of 3-hydroxypicolinic acids. Available at: [9]

  • ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Available at: [Link][8]

Sources

Optimization

How to avoid byproduct formation in picolinic acid synthesis

Welcome to the technical support center for picolinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to minimize byproduct formation and maximize the yield and purity of your picolinic acid product.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is a crucial intermediate in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, is often plagued by the formation of undesirable byproducts that can complicate purification and reduce overall yield. This guide provides a detailed exploration of the common synthetic routes and offers practical, field-proven strategies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding picolinic acid synthesis and byproduct formation.

1. What are the most common industrial methods for synthesizing picolinic acid?

The two primary industrial routes for picolinic acid synthesis are:

  • Ammoxidation of 2-picoline followed by hydrolysis: This is a widely used commercial method. 2-picoline is first converted to 2-cyanopyridine (picolinonitrile) through vapor-phase ammoxidation. The resulting nitrile is then hydrolyzed to picolinic acid.[1]

  • Direct oxidation of 2-picoline: This method involves the direct oxidation of the methyl group of 2-picoline to a carboxylic acid using various oxidizing agents. Common laboratory-scale oxidants include potassium permanganate (KMnO₄), while industrial processes may use nitric acid or catalytic oxidation with agents like vanadium-titanium oxides.[1][2]

2. What are the major byproducts I should be aware of in each of these methods?

  • In the ammoxidation/hydrolysis route:

    • From ammoxidation: Unreacted 2-picoline, pyridine, carbon monoxide (CO), and carbon dioxide (CO₂).

    • From hydrolysis: 2-Picolinamide (from incomplete hydrolysis) and pyridine (from decarboxylation of picolinic acid).[3]

  • In the direct oxidation of 2-picoline:

    • Pyridine-2-carbaldehyde (an intermediate that can remain if oxidation is incomplete).

    • Pyridine (from decarboxylation of picolinic acid).[4]

    • Products of over-oxidation and ring cleavage, such as CO₂.

    • With certain catalysts, byproducts like 2-pyridinol and 2-pyridoin can also be formed.[4]

3. I am observing a significant amount of pyridine in my final product. What is the likely cause?

The presence of pyridine as a major byproduct almost always points to the decarboxylation of your picolinic acid product. This is a common issue, especially when excessive heat is applied during the reaction or workup. The carboxylic acid group at the 2-position of the pyridine ring is susceptible to elimination as CO₂, particularly at elevated temperatures.[5][6]

4. My hydrolysis of 2-cyanopyridine is sluggish and incomplete. What can I do?

Incomplete hydrolysis of 2-cyanopyridine results in the contamination of your final product with 2-picolinamide. To drive the reaction to completion, you can:

  • Increase the reaction time: Ensure the hydrolysis is allowed to proceed for a sufficient duration.

  • Adjust the concentration of the base or acid: The rate of hydrolysis is dependent on the concentration of the hydrolyzing agent (e.g., sodium hydroxide).

  • Optimize the temperature: While higher temperatures can increase the reaction rate, be mindful of the risk of decarboxylation. For the hydrolysis of 2-cyanopyridine, it is advisable to maintain the temperature below 135°C to minimize the formation of pyridine.

5. How can I effectively purify my picolinic acid from these byproducts?

Purification strategies depend on the specific impurities present:

  • Crystallization: Picolinic acid can be purified by crystallization from suitable solvents like ethanol or by adjusting the pH of an aqueous solution to its isoelectric point to precipitate the product.[7][8]

  • Solvent Extraction: Reactive extraction using specific extractants and diluents can be an effective method for separating picolinic acid from aqueous solutions.[9]

  • Isolation via Metal Salts: A classic method involves the precipitation of picolinic acid as its copper salt, which can then be isolated and treated with an agent like hydrogen sulfide to regenerate the free acid.[8]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during picolinic acid synthesis.

Issue 1: Low Yield in Direct Oxidation of 2-Picoline
Symptom Potential Cause(s) Recommended Action(s)
High levels of unreacted 2-picoline 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature leading to slow kinetics. 3. Inefficient mixing.1. Ensure the stoichiometry of the oxidizing agent is correct. A slight excess may be necessary. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Improve agitation to ensure proper contact between reactants.
Significant amount of pyridine-2-carbaldehyde detected Incomplete oxidation of the intermediate aldehyde to the carboxylic acid.1. Increase the reaction time. 2. Add the oxidizing agent in portions to maintain its concentration throughout the reaction. 3. For catalytic oxidations, ensure the catalyst is not deactivated.
Product is contaminated with pyridine Decarboxylation of picolinic acid due to excessive heat.1. Carefully control the reaction temperature. Avoid localized overheating. 2. If possible, perform the reaction under milder conditions, even if it requires a longer reaction time.
Formation of dark, tarry substances Over-oxidation and/or side reactions of reactive intermediates.1. Lower the reaction temperature. 2. Control the rate of addition of the oxidizing agent to prevent a rapid, uncontrolled exotherm. 3. Consider using a more selective catalyst system, such as V-Ti oxides, for gas-phase oxidations.[4]
Issue 2: Byproduct Formation in the Ammoxidation/Hydrolysis Route
Symptom Potential Cause(s) Recommended Action(s)
Low conversion of 2-picoline in the ammoxidation step 1. Suboptimal catalyst activity. 2. Incorrect ratio of reactants (2-picoline, ammonia, air). 3. Inappropriate reaction temperature.1. Ensure the catalyst is properly activated and has not been poisoned. 2. Optimize the feed ratios. 3. Adjust the temperature within the recommended range for the specific catalyst being used.
High levels of 2-picolinamide in the final product Incomplete hydrolysis of 2-cyanopyridine.1. Extend the hydrolysis reaction time. 2. Increase the concentration of the acid or base catalyst. 3. Optimize the reaction temperature, ensuring it remains below the threshold for significant decarboxylation (e.g., < 135°C).
Significant pyridine contamination after hydrolysis Decarboxylation of picolinic acid during the hydrolysis step.1. Strictly control the hydrolysis temperature. 2. Minimize the time the product is held at elevated temperatures. 3. Consider using a lower boiling point solvent for the workup to reduce the temperature required for solvent removal.

Part 3: Mechanistic Insights and Process Optimization

A deeper understanding of the reaction mechanisms is key to preventing byproduct formation.

Mechanism of Byproduct Formation in Direct Oxidation

The oxidation of 2-picoline proceeds through the intermediate pyridine-2-carbaldehyde. While the desired pathway is the further oxidation of this aldehyde to picolinic acid, several side reactions can occur:

Byproduct_Formation_Oxidation Picoline 2-Picoline Aldehyde Pyridine-2-carbaldehyde Picoline->Aldehyde Partial Oxidation Acid Picolinic Acid Aldehyde->Acid Desired Oxidation Other_Byproducts Other Byproducts (e.g., 2-Pyridinol) Aldehyde->Other_Byproducts Side Reactions Pyridine Pyridine Acid->Pyridine Decarboxylation (Heat) Over_Oxidation Over-oxidation Products (CO2, etc.) Acid->Over_Oxidation Harsh Conditions

Caption: Byproduct formation pathways in the direct oxidation of 2-picoline.

  • Incomplete Oxidation: If the oxidizing conditions are too mild or the reaction time is too short, the reaction can stall at the aldehyde stage.

  • Decarboxylation: Picolinic acid, when subjected to heat, can lose carbon dioxide to form pyridine. The mechanism is thought to involve a zwitterionic intermediate.[6]

  • Over-oxidation: Harsh oxidizing conditions can lead to the cleavage of the pyridine ring, resulting in the formation of CO₂ and other degradation products.

Mechanism of Byproduct Formation in Ammoxidation/Hydrolysis

The two-step nature of this route presents distinct opportunities for byproduct formation in each stage.

Byproduct_Formation_Ammoxidation_Hydrolysis Picoline 2-Picoline Nitrile 2-Cyanopyridine Picoline->Nitrile Ammoxidation Ammox_Byproducts Ammoxidation Byproducts (Pyridine, CO, CO2) Picoline->Ammox_Byproducts Side Reactions Amide 2-Picolinamide Nitrile->Amide Partial Hydrolysis Acid Picolinic Acid Amide->Acid Complete Hydrolysis Pyridine Pyridine Acid->Pyridine Decarboxylation (Heat)

Caption: Byproduct formation in the ammoxidation/hydrolysis route.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. If the reaction is not driven to completion, 2-picolinamide will remain as an impurity.

  • Decarboxylation: As with the direct oxidation route, excessive heat during the hydrolysis or subsequent workup steps can lead to the formation of pyridine.

Comparative Analysis of Synthesis Routes
Parameter Direct Oxidation (e.g., KMnO₄) Ammoxidation/Hydrolysis
Typical Yield Moderate (often <70%)[2]High (can be >90%)
Key Byproducts Pyridine-2-carbaldehyde, Pyridine, Over-oxidation products2-Picolinamide, Pyridine
Operational Complexity Simpler for lab-scale; can generate significant waste (e.g., MnO₂).More complex, requiring specialized equipment for gas-phase ammoxidation.
Scalability More suited for lab-scale and small-scale production.Highly scalable and the preferred industrial method.
Key Control Parameters Temperature, rate of oxidant addition.Catalyst performance, temperature, reactant ratios (ammoxidation); temperature, time (hydrolysis).

Part 4: Recommended Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Laboratory-Scale Synthesis via Potassium Permanganate Oxidation

This protocol is adapted from established laboratory procedures.[10]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-picoline and water.

  • Oxidant Addition: While stirring, gradually add potassium permanganate in portions. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • Reaction Monitoring: The disappearance of the purple color of the permanganate indicates its consumption. Continue heating until the color is gone.

  • Workup:

    • Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Acidify the concentrated solution with hydrochloric acid to the isoelectric point of picolinic acid (around pH 3.2-3.5) to precipitate the product.

    • Cool the mixture and collect the crude picolinic acid by filtration.

  • Purification: Recrystallize the crude product from ethanol or water to obtain pure picolinic acid.

Protocol 2: High-Yield Synthesis via Hydrolysis of 2-Cyanopyridine

This protocol is designed to maximize yield and minimize byproduct formation during the hydrolysis step.[2]

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, add 2-cyanopyridine and an aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux (typically around 100-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC to ensure the complete disappearance of the 2-picolinamide intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.5-3.5. Picolinic acid will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated picolinic acid by filtration and wash with cold water.

    • Dry the product under vacuum. For higher purity, the product can be recrystallized from ethanol.

References

  • Pawan, K., et al. (2008). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. Int. J. Chem. Sci., 6(2), 1040-1048.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

  • Ashworth, M. R. F., et al. (1939). 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 1724-1726.
  • ResearchGate. (n.d.). Gas-phase oxidation of 2-picoline to 2-pyridylaldehyde over Mo modified V/TiO2 catalysts. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • ACS Catalysis. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature in β P oxidation on conversion and selectivities.... Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic carbonate synthesis from CO2 and alcohol over CeO2 with 2-cyanopyridine: Scope and mechanistic studies | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Picolinic acid recovery.
  • ResearchGate. (n.d.). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method of preparing picolinic acid.
  • PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Lattice Oxygen Insertion Mechanism in CeO2-Catalyzed Reactions in Water: Nitrile Hydration Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Sciact - CRIS-system of Boreskov Institute of Catalysis. (2008). Kinetics of the β-Picoline Oxidation to Nicotinic Acid over Vanadia-Titania Catalyst. 2. Effect of Dioxygen and β-Picoline. Retrieved from [Link]

  • European Patent Office. (2011). Process for producing pyridine carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
  • MDPI. (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 3,5-Bis(benzyloxy)picolinic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 3,5-Bis(benzyloxy)picolinic acid via column chromatography...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 3,5-Bis(benzyloxy)picolinic acid via column chromatography. We will address common challenges and provide a robust framework for successful separation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for the preparative purification of 3,5-Bis(benzyloxy)picolinic acid?

For standard laboratory-scale purification (flash chromatography), silica gel (230-400 mesh) is the most common and effective choice.[1] The polarity of the pyridine ring, the carboxylic acid, and the benzyl ethers allows for good interaction and separation on silica. For high-resolution analytical or semi-preparative work, a C18 reversed-phase column is often employed in an HPLC system.[2][3]

Q2: How do I select an appropriate mobile phase (eluent) for silica gel chromatography?

The selection process should always begin with Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound.[4]

  • Starting Point: A good initial solvent system to test is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc).

  • The Critical Additive: Due to the presence of the carboxylic acid, you will almost certainly observe significant peak tailing on silica gel. This occurs because the acidic proton of your compound strongly interacts with basic silanol groups on the silica surface.[5] To mitigate this, it is essential to add a small amount (0.5-2%) of an acid, such as acetic acid or formic acid, to your mobile phase .[1] This protonates the silica surface and ensures the picolinic acid derivative remains in a single, less polar protonated state, leading to sharper peaks.

Q3: My compound is eluting as a broad smear instead of a sharp band. What's happening?

This is a classic sign of peak tailing, a primary challenge when purifying acidic compounds on silica gel. As explained above, the cause is the strong interaction between your acidic analyte and the stationary phase. The solution is to add a competitive acid like acetic acid to your eluent. If the problem persists, consider that you may have overloaded the column.

Q4: Is reversed-phase HPLC a viable alternative for purification?

Absolutely. Reversed-phase HPLC on a C18 column is an excellent method for achieving high-purity fractions. The mobile phase typically consists of a gradient of water and acetonitrile (ACN) or methanol.[6] Crucially, an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) must be added to both the aqueous and organic phases.[2][7] This suppresses the ionization of the carboxylic acid, increasing its retention on the non-polar stationary phase and resulting in excellent peak shape.

Q5: What is a safe sample loading capacity for my silica gel column?

A general rule for flash chromatography is to load between 1% and 5% of the total silica gel mass. For example, on a column packed with 100 g of silica, you can load 1-5 g of crude material. The exact amount depends on the difficulty of the separation. If the impurities are very close in Rf to your product, you should aim for a lower loading (e.g., 1%).

Section 2: Detailed Experimental Protocol (Flash Chromatography)

This protocol outlines a standard procedure for purifying 3,5-Bis(benzyloxy)picolinic acid on a silica gel column.

Protocol Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for moderately polar organic molecules.
Mobile Phase Hexanes/Ethyl Acetate with 1% Acetic AcidProvides good separation; acetic acid is critical to prevent tailing.[1]
Sample Loading Dry loading or minimal solventEnsures a narrow application band and improves resolution.
Elution Method Gradient ElutionEfficiently elutes non-polar impurities first, then increases polarity to elute the target compound without excessive tailing.[4]
Fraction Analysis TLC with UV visualizationAllows for precise identification of fractions containing the pure product.
Step-by-Step Methodology
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the crude material on a TLC plate.

    • Develop the plate in various ratios of Hexanes:EtOAc (e.g., 4:1, 2:1, 1:1), each containing 1% acetic acid.

    • Identify the solvent system that gives your target compound an Rf of ~0.3. This will be the starting point for your gradient.

  • Column Packing (Wet Slurry Method):

    • Choose a column of appropriate size for the amount of silica gel needed.

    • In a beaker, mix the required amount of silica gel with your initial, least polar eluent (e.g., 4:1 Hexanes:EtOAc + 1% Acetic Acid) to form a consistent slurry.

    • With the stopcock closed, pour the slurry into the column.

    • Gently tap the column to dislodge air bubbles and ensure even packing.[1]

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, forming a neat, level band.

    • Gently add a thin layer of sand or glass wool on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Carefully add your initial eluent to the column.

    • Apply gentle air pressure to begin the elution process.

    • Start collecting fractions immediately.

    • Gradually increase the polarity of the mobile phase according to your pre-determined gradient (e.g., move from 4:1 to 2:1 to 1:1 Hexanes:EtOAc, always maintaining the 1% acetic acid).

    • Monitor the elution process by spotting fractions onto TLC plates.

  • Analysis and Product Isolation:

    • Develop the TLC plates of your collected fractions.

    • Identify the fractions that contain only your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 3,5-Bis(benzyloxy)picolinic acid.

Visual Workflow for Flash Chromatography

G Figure 1. Standard Workflow for Flash Chromatography Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Gradient Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for purifying 3,5-Bis(benzyloxy)picolinic acid.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. No Acidic Modifier: The carboxylic acid is interacting strongly with basic silica sites.[5] 2. Wrong Acidic Modifier: The chosen acid is not effective.1. Add 0.5-2% acetic or formic acid to the eluent. This is the most common and effective solution.[1] 2. Ensure the acid is miscible and present in all gradient steps.
No Compound Eluting 1. Mobile Phase Too Non-Polar: The eluent lacks the strength to move the compound down the column.[4] 2. Compound Decomposed: The compound might be unstable on silica gel.1. Gradually increase the polarity of the mobile phase. (e.g., increase the percentage of ethyl acetate). 2. Test for stability: Spot the compound on a TLC plate, let it sit for an hour, then develop it. If a new spot appears or the original spot vanishes, decomposition is likely.[4] Consider an alternative stationary phase like alumina.
Poor Resolution / Mixed Fractions 1. Column Overload: Too much crude material was loaded for the amount of silica.[8] 2. Poor Packing: The column was not packed evenly, leading to channeling. 3. Sample Band Too Wide: The sample was loaded in too much solvent.1. Reduce the sample load. Aim for a 1-2% load relative to the silica mass. 2. Repack the column carefully, ensuring no air bubbles are trapped. 3. Use the dry loading technique described in the protocol to ensure a highly concentrated starting band.
Low Mass Recovery 1. Irreversible Adsorption: The compound is stuck to the column. 2. Compound Decomposition: As described above.[4] 3. Compound is Highly Soluble in Eluent: The compound may have eluted much faster than expected.1. Flush the column with a very strong solvent, like 10% Methanol in DCM, to wash off any remaining material. 2. Re-check for compound stability. 3. Concentrate the very first fractions collected to see if the compound eluted with the solvent front.[4]
Visual Troubleshooting Logic

G Figure 2. Troubleshooting Decision Tree cluster_tailing Tailing Peak cluster_no_elution No Elution cluster_resolution Poor Resolution cluster_recovery Low Recovery Start Problem Observed? Cause_Tailing Cause: Acid-Silica Interaction Start->Cause_Tailing Tailing? Cause_NoElute Cause: Eluent too Non-Polar Start->Cause_NoElute No Elution? Cause_Resolution Cause: Column Overload or Poor Packing Start->Cause_Resolution Poor Resolution? Cause_Recovery Cause: Irreversible Adsorption or Decomposition Start->Cause_Recovery Low Recovery? Sol_Tailing Solution: Add 1% Acetic Acid to Eluent Cause_Tailing->Sol_Tailing Sol_NoElute Solution: Increase Eluent Polarity Cause_NoElute->Sol_NoElute Sol_Resolution Solution: Reduce Sample Load or Repack Column Cause_Resolution->Sol_Resolution Sol_Recovery Solution: Flush with Strong Solvent & Check Stability Cause_Recovery->Sol_Recovery

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Benchchem. Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography.
  • CymitQuimica. 3,5-Bis(benzyloxy)picolinic acid.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid.
  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Wikipedia. Picolinic acid. Available from: [Link]

  • SciSpace. Conversion from Arenes Having a Benzene Ring to those Having a Picolinic Acid by Simple Growing Cell Reactions Using Escherichia. Available from: [Link]

  • Google Patents. WO2020197492A1 - Process for purifying liraglutide.

Sources

Optimization

Optimizing catalyst loading for 3,5-Bis(benzyloxy)picolinic acid synthesis

Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Bis(benzyloxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, with a particular focus on optimizing catalyst loading and mitigating common reaction pitfalls.

Introduction to the Synthetic Challenges

The synthesis of 3,5-Bis(benzyloxy)picolinic acid presents a unique set of challenges primarily centered around the stability of the benzyloxy ether linkages and the reactivity of the pyridine core. The choice of catalytic system is paramount to achieving high yield and purity. This guide will explore troubleshooting strategies for the most probable synthetic routes:

  • Route A: Oxidation of a Precursor. Oxidation of 3,5-Bis(benzyloxy)-2-methylpyridine.

  • Route B: Palladium-Catalyzed Carbonylation. Carbonylation of a 2-halo-3,5-bis(benzyloxy)pyridine intermediate.

  • Route C: Hydrolysis of an Ester Precursor. Saponification of a methyl or ethyl 3,5-Bis(benzyloxy)picolinate.

Below, we address specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in the oxidation of 3,5-Bis(benzyloxy)-2-methylpyridine to the carboxylic acid. What are the likely causes?

A1: Low yields in the oxidation of alkylpyridines are often a result of either incomplete reaction or degradation of the product. Key factors to consider are:

  • Over-oxidation: The pyridine ring itself can be susceptible to oxidation, especially under harsh conditions, leading to ring-opening and the formation of smaller, undesired byproducts.

  • Debenzylation: The benzyloxy groups can be sensitive to certain oxidizing agents and reaction conditions, leading to cleavage of the ether bond and the formation of 5-hydroxy-3-(benzyloxy)picolinic acid or 3,5-dihydroxypicolinic acid.[1]

  • Incomplete Reaction: Insufficient oxidant or reaction time can lead to a significant amount of unreacted starting material remaining.

For a more detailed troubleshooting guide on this specific issue, please refer to the Troubleshooting Guide: Route A .

Q2: My palladium-catalyzed carbonylation reaction is sluggish and requires high catalyst loading. How can I improve its efficiency?

A2: High catalyst loading in palladium-catalyzed carbonylations is a common issue and can often be attributed to catalyst deactivation.[2][3] Several factors can contribute to this:

  • Catalyst Decomposition: The active Pd(0) species can be unstable and prone to forming palladium black, which is catalytically inactive.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium center can be susceptible to oxidation or other side reactions.

  • Substrate Impurities: Impurities in your starting material or solvent can poison the catalyst.

To address this, a careful optimization of reaction parameters is necessary. Please see the Troubleshooting Guide: Route B for a comprehensive approach to optimizing your carbonylation reaction.

Q3: During the hydrolysis of my methyl 3,5-Bis(benzyloxy)picolinate, I am seeing significant debenzylation. How can I avoid this?

A3: Debenzylation during ester hydrolysis is a classic example of a competing side reaction. The benzyloxy groups are susceptible to cleavage under both acidic and strongly basic conditions.[4][5]

  • Acid-Catalyzed Cleavage: Protonation of the ether oxygen can lead to nucleophilic attack by the counter-ion, cleaving the benzyl group.

  • Base-Mediated Decomposition: While less common for benzyl ethers, strong bases at elevated temperatures can promote elimination or other decomposition pathways.

The key is to use milder hydrolysis conditions. For a detailed protocol and alternative methods, refer to the Troubleshooting Guide: Route C .

Part 2: Troubleshooting Guides

Troubleshooting Guide: Route A - Oxidation of 3,5-Bis(benzyloxy)-2-methylpyridine

This section provides a more in-depth look at troubleshooting the oxidation of the methylpyridine precursor.

Problem Potential Cause Recommended Solution
Low Yield, Multiple Byproducts Over-oxidation and/or debenzylation due to harsh reaction conditions.1. Choice of Oxidant: Switch to a milder oxidizing agent. While KMnO₄ is common, consider alternatives like selenium dioxide (SeO₂) or catalytic oxidation with a cobalt or manganese salt and a co-oxidant. 2. Temperature Control: Maintain a consistent and moderate reaction temperature. Run initial trials at a lower temperature and slowly increase if the reaction is too slow. 3. pH Control: For permanganate oxidations, maintaining a slightly alkaline pH can help minimize ring cleavage.[1]
Incomplete Reaction Insufficient oxidant, poor solubility, or inadequate reaction time.1. Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A good starting point is 2-3 equivalents of KMnO₄.[1] 2. Solvent System: Use a co-solvent system (e.g., t-butanol/water) to improve the solubility of the starting material. 3. Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Product Isolation Difficulties Formation of manganese dioxide (in KMnO₄ reactions) can complicate workup.1. Filtration: After the reaction, quench with a reducing agent (e.g., sodium bisulfite) to dissolve the MnO₂. 2. pH Adjustment: Carefully acidify the filtrate to precipitate the carboxylic acid. Slow addition of acid at a low temperature can improve crystallinity and purity.
Troubleshooting Guide: Route B - Palladium-Catalyzed Carbonylation

Optimizing palladium-catalyzed reactions requires a systematic approach. The following table outlines common issues and solutions.

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst, poor reagent quality, or incorrect reaction setup.1. Catalyst Pre-activation: If using a Pd(II) source, ensure proper in situ reduction to the active Pd(0) species.[6] Consider using a pre-formed Pd(0) catalyst. 2. Ligand Choice: The ligand plays a crucial role in catalyst stability and activity. Screen different phosphine ligands (e.g., PPh₃, Xantphos) to find the optimal one for your system.[7] 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.[6]
High Catalyst Loading Required Catalyst instability or slow catalytic turnover.1. Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can sometimes improve catalyst stability.[8] 2. Solvent Effects: The choice of solvent can significantly impact the reaction. Screen a variety of anhydrous, polar aprotic solvents (e.g., DMF, DMAc, Dioxane). 3. Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to faster catalyst decomposition. Find the optimal temperature that balances rate and stability.
Side Product Formation (e.g., Debenzylation) Reaction conditions are too harsh for the benzyloxy groups.1. Milder Base: If a base is required, use a non-nucleophilic, hindered base to minimize side reactions. 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Troubleshooting Guide: Route C - Hydrolysis of Ester Precursor

The hydrolysis of the picolinate ester is often the final step and requires careful control to avoid unwanted side reactions.

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient base, poor solubility, or short reaction time.1. Choice of Base: Use a sufficient excess of a strong base like LiOH or NaOH (typically 2-5 equivalents).[1] 2. Co-solvent System: A mixture of an organic solvent (e.g., methanol, ethanol, THF) and water can improve the solubility of the ester.[1] 3. Temperature and Time: Gently heating the reaction can increase the rate of hydrolysis. Monitor the reaction by TLC or LC-MS to ensure completion.
Significant Debenzylation Harsh basic or acidic conditions during reaction or workup.1. Milder Base: Consider using a milder base like potassium carbonate in a suitable solvent system, although this may require longer reaction times. 2. Temperature Control: Avoid excessive heating during hydrolysis. Room temperature hydrolysis, even if it takes longer, can often prevent debenzylation. 3. Careful Acidification: During workup, add acid slowly and at a low temperature to precipitate the carboxylic acid. Localized high acidity can cause ether cleavage.
Epimerization (if applicable) If there are chiral centers, strong base can cause epimerization at the α-position.1. Milder Conditions: Use the mildest possible conditions (lower temperature, weaker base) that still afford a reasonable reaction rate. 2. Alternative Methods: Consider enzymatic hydrolysis, which can be highly selective and proceed under neutral pH conditions.

Part 3: Experimental Protocols & Visualizations

Experimental Protocol: Catalyst Loading Optimization for Palladium-Catalyzed Carbonylation

This protocol provides a general framework for optimizing the catalyst loading in the carbonylation of 2-halo-3,5-bis(benzyloxy)pyridine.

  • Reaction Setup:

    • To a series of oven-dried reaction vials, add the 2-halo-3,5-bis(benzyloxy)pyridine (1.0 eq), the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), and the phosphine ligand.

    • Vary the catalyst loading in each vial (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).

    • Maintain a constant palladium-to-ligand ratio (typically 1:2 or 1:4).

  • Solvent and Reagents:

    • Add anhydrous, degassed solvent (e.g., DMF) to each vial.

    • Add the base (e.g., a non-nucleophilic amine) and any other additives.

  • Carbon Monoxide Atmosphere:

    • Purge each vial with carbon monoxide (CO) gas (use a balloon or a manifold).

  • Reaction and Monitoring:

    • Place the vials in a pre-heated aluminum block at the desired temperature.

    • Take aliquots from each reaction at regular intervals and analyze by LC-MS to determine the conversion and product formation.

  • Data Analysis:

    • Plot the conversion versus time for each catalyst loading to determine the optimal concentration that provides a good reaction rate without excessive catalyst use.

Diagrams

G cluster_0 Troubleshooting Low Yield in Oxidation Start Low Yield Observed Check_Completion Reaction Incomplete? Start->Check_Completion Check_Byproducts Byproducts Present? Check_Completion->Check_Byproducts No Increase_Oxidant Increase Oxidant/Time Check_Completion->Increase_Oxidant Yes Optimize_Conditions Optimize Conditions (Temp, pH) Check_Byproducts->Optimize_Conditions Yes End Improved Yield Check_Byproducts->End No Increase_Oxidant->End Milder_Oxidant Use Milder Oxidant Optimize_Conditions->Milder_Oxidant Milder_Oxidant->End

Caption: Decision workflow for troubleshooting low yields in the oxidation of 3,5-Bis(benzyloxy)-2-methylpyridine.

G cluster_1 Optimizing Catalyst Loading in Carbonylation Start High Catalyst Loading Required Check_Activity Low Catalyst Activity? Start->Check_Activity Screen_Ligands Screen Ligands Check_Activity->Screen_Ligands Yes End Optimized Catalyst Loading Check_Activity->End No Optimize_Ratio Optimize Pd:Ligand Ratio Screen_Ligands->Optimize_Ratio Screen_Solvents Screen Solvents Optimize_Ratio->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Optimize_Temp->End

Caption: A systematic approach to optimizing catalyst loading in palladium-catalyzed carbonylation reactions.

References

  • de Souza, R. O. M. A., et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society. [Link]

  • Giri, R., & Yu, J.-Q. (2021). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry. [Link]

  • Giri, R., & Yu, J.-Q. (2021). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. PubMed Central. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo Institute of Technology.
  • Qiu, Y., et al. (2017). Palladium-Catalyzed Oxidative Cascade Carbonylative Spirolactonization of Enallenols.
  • Wikipedia. Ether cleavage. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • RosDok. Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: 3,5-Bis(benzyloxy)picolinic Acid vs. 3,5-Bis(benzyloxy)benzoic Acid

In the landscape of drug discovery and materials science, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of research and development. This guide offers an in-depth comparis...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of research and development. This guide offers an in-depth comparison of two structurally similar yet functionally distinct molecules: 3,5-Bis(benzyloxy)picolinic acid and 3,5-Bis(benzyloxy)benzoic acid. While direct comparative studies are scarce, a comprehensive analysis of their core structures—picolinic acid versus benzoic acid—provides a strong foundation for understanding their divergent potentials. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded comparison to inform scaffold selection.

At a Glance: Structural and Physicochemical Distinctions

The primary difference between these two compounds lies in their aromatic core. 3,5-Bis(benzyloxy)picolinic acid incorporates a pyridine ring, a nitrogen-containing heterocycle, while 3,5-Bis(benzyloxy)benzoic acid is based on a standard benzene ring. This seemingly subtle change has profound implications for their electronic properties, acidity, and, consequently, their biological and material applications.

Property3,5-Bis(benzyloxy)picolinic Acid3,5-Bis(benzyloxy)benzoic Acid
Chemical Structure
Molecular Formula C₂₀H₁₇NO₄[1]C₂₁H₁₈O₄
Molecular Weight 335.36 g/mol [2]334.37 g/mol [3]
CAS Number 1000025-93-3[1]28917-43-3[4]
Core Moiety Picolinic Acid (Pyridine-2-carboxylic acid)Benzoic Acid (Benzenecarboxylic acid)
Predicted Acidity (pKa) Lower pKa (more acidic) due to the electron-withdrawing nature of the pyridine nitrogen. The parent picolinic acid has a pKa of approximately 1.[5]Higher pKa (less acidic) compared to its picolinic counterpart. The parent benzoic acid has a pKa of 4.2.[4]
Chelating Ability The nitrogen and carboxylic acid moiety can act as a bidentate chelating agent for metal ions.[6]Generally weaker chelating ability.

Synthesis and Reactivity: A Tale of Two Rings

The synthesis of both compounds typically starts from a dihydroxy-substituted core, followed by benzylation of the hydroxyl groups.

Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

A common synthetic route involves the benzylation of methyl 3,5-dihydroxybenzoate using benzyl bromide in the presence of a base like potassium carbonate, followed by the hydrolysis of the ester to yield the final carboxylic acid.[3]

Proposed Synthesis of 3,5-Bis(benzyloxy)picolinic Acid

A plausible synthesis for the picolinic acid derivative would involve the benzylation of a suitable 3,5-dihydroxypicolinic acid precursor. The reactivity of the pyridine ring may require specific considerations, such as protection of the ring nitrogen or milder reaction conditions to avoid side reactions.

The presence of the nitrogen atom in the picolinic acid ring introduces a site for potential N-oxidation and quaternization, offering additional avenues for derivatization not available to the benzoic acid analogue.

A Divergence in Applications: From Medicine to Materials

The distinct electronic and structural features of the picolinic and benzoic acid cores steer their applications in different directions.

3,5-Bis(benzyloxy)picolinic Acid: A Scaffold for Therapeutic Intervention

The picolinic acid moiety is a "privileged" structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[7] Its derivatives have shown promise as enzyme inhibitors and modulators of the immune system.[8]

A particularly promising application for picolinic acid derivatives is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[9][10] These enzymes are key regulators of the cellular response to low oxygen levels. By inhibiting PHDs, HIF-1α is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is a therapeutic target for anemia and ischemic diseases.[11][12] The chelating ability of the picolinic acid core is thought to play a role in coordinating the iron center of the PHD enzyme.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_s HIF-1α (stabilized) HIF1b HIF-1β HIF_complex HIF-1 Complex Nucleus Nucleus HRE Hypoxia Response Element Genes Target Gene Transcription (e.g., EPO, VEGF) Picolinic_Acid 3,5-Bis(benzyloxy)picolinic acid Picolinic_Acid->PHD Inhibits

Picolinic acid itself is a tryptophan metabolite with known antiviral and immunomodulatory properties.[8] It has been shown to be a broad-spectrum inhibitor of enveloped virus entry. This suggests that derivatives such as 3,5-Bis(benzyloxy)picolinic acid could be explored for the development of novel antiviral agents.

3,5-Bis(benzyloxy)benzoic Acid: A Building Block for Advanced Materials and a Versatile Drug Scaffold

The benzoic acid scaffold is a cornerstone in both materials science and medicinal chemistry, valued for its stability and predictable reactivity.

3,5-Bis(benzyloxy)benzoic acid has been utilized in the synthesis of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery and catalysis.[3] It has also been used to create luminescent lanthanide coordination complexes, which have potential applications in lighting and bio-imaging.[3]

The benzoic acid moiety is present in a vast number of approved drugs and biologically active molecules. Its derivatives have been developed for a wide range of therapeutic areas, including as anticancer and antitubercular agents. The benzyloxy groups in 3,5-Bis(benzyloxy)benzoic acid can serve as handles for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.

Experimental Protocols

To facilitate further research, we provide the following representative experimental protocols.

Experimental Protocol: Synthesis of 3,5-Bis(benzyloxy)benzoic Acid

This protocol is adapted from the literature.[3]

  • Esterification: Dissolve methyl 3,5-dihydroxybenzoate in acetonitrile.

  • Add potassium carbonate and reflux the mixture.

  • Add benzyl bromide and continue to reflux for 48 hours.

  • Evaporate the acetonitrile and pour the residue into ice-cold water to precipitate methyl 3,5-bis(benzyloxy)benzoate.

  • Hydrolysis: Dissolve the crude methyl 3,5-bis(benzyloxy)benzoate in ethanol.

  • Add potassium hydroxide and reflux the solution.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate 3,5-Bis(benzyloxy)benzoic acid.

  • Filter, wash, and dry the product. Recrystallize from ethanol.

Synthesis_Workflow Start Methyl 3,5-dihydroxybenzoate Step1 Benzylation (Benzyl bromide, K₂CO₃, Acetonitrile) Start->Step1 Intermediate Methyl 3,5-bis(benzyloxy)benzoate Step1->Intermediate Step2 Hydrolysis (KOH, Ethanol) Intermediate->Step2 End 3,5-Bis(benzyloxy)benzoic acid Step2->End

Experimental Protocol: In Vitro HIF-1α Stabilization Assay

This generalized protocol can be used to assess the potential of 3,5-Bis(benzyloxy)picolinic acid as a HIF prolyl hydroxylase inhibitor.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) under standard conditions.

  • Compound Treatment: Treat the cells with varying concentrations of 3,5-Bis(benzyloxy)picolinic acid for a defined period (e.g., 4-8 hours). Include a positive control (e.g., DMOG or another known PHD inhibitor) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the intensity of the HIF-1α band relative to the loading control to determine the extent of HIF-1α stabilization.

Summary and Future Directions

The choice between 3,5-Bis(benzyloxy)picolinic acid and 3,5-Bis(benzyloxy)benzoic acid should be guided by the intended application.

Feature3,5-Bis(benzyloxy)picolinic Acid3,5-Bis(benzyloxy)benzoic Acid
Core Strength Biologically active scaffold, metal chelationStable and versatile building block
Primary Applications Drug discovery (e.g., HIF inhibitors, antivirals)Materials science (dendrimers), broad drug discovery
Key Differentiator Pyridine nitrogen offers unique reactivity and biological interactionsChemical stability and predictable functionalization

Future research should focus on obtaining direct experimental data for 3,5-Bis(benzyloxy)picolinic acid to validate its predicted biological activities. Head-to-head comparisons of these two molecules in various biological assays would be highly valuable to the scientific community. For materials scientists, exploring the incorporation of the picolinic acid moiety into polymers and coordination complexes could lead to novel materials with interesting electronic and catalytic properties.

References

  • Moreno-Fuquen, R., et al. (2012). 3,5-Bis(benzyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3247. [Link]

  • PubChem. Picolinic acid. [Link]

  • Pharmaffiliates. 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. [Link]

  • Chen, Y., et al. (2019). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Theranostics, 9(1), 1-16. [Link]

  • FooDB. Showing Compound Picolinic acid (FDB022926). [Link]

  • Peršuri, A., et al. (2022). Mechanistic Insights into Biological Activities of Polyphenolic Compounds from Rosemary Obtained by Inverse Molecular Docking. Antioxidants, 11(2), 243. [Link]

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Comparative

A-Senior Application Scientist's Guide to the Structural Validation of 3,5-Bis(benzyloxy)picolinic Acid via Nuclear Magnetic Resonance (NMR) Spectroscopy

For Distribution To: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. Introduction: The Imperative of Unambiguous Structural Verificati...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and development, the precise structural elucidation of a synthesized compound is not merely a procedural step but the foundational bedrock upon which all subsequent biological and toxicological data rests. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the definitive structural characterization of organic molecules in solution.[1][2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic properties of atomic nuclei.[1][3]

This guide provides an in-depth, experience-driven comparison for validating the structure of 3,5-Bis(benzyloxy)picolinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its expected NMR signature, present a robust experimental protocol for data acquisition, and compare this to hypothetical experimental data, thereby offering a comprehensive framework for its structural confirmation. This document is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring a self-validating analytical system.

Theoretical NMR Analysis of 3,5-Bis(benzyloxy)picolinic Acid

Before stepping into the laboratory, a meticulous in-silico analysis of the target molecule is paramount. This predictive approach allows us to form a hypothesis of the expected spectral data, which will then be tested against experimental results.

Molecular Structure:

Figure 1: Chemical structure of 3,5-Bis(benzyloxy)picolinic acid.

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative. By analyzing the electronic environment of each proton, we can predict its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).[3]

  • Pyridine Ring Protons (H-4, H-6): The pyridine ring possesses two aromatic protons. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) are in different chemical environments. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, these protons will be deshielded and appear downfield. We can predict two distinct doublets in the aromatic region, likely between 8.0 and 8.5 ppm. The coupling constant (J-value) between these two protons would be small, characteristic of a meta-coupling in a pyridine ring.

  • Benzyloxy Group Protons (-OCH₂-Ph): The two benzyloxy groups are chemically equivalent in a time-averaged sense, assuming free rotation. However, the methylene protons (-CH₂-) of each benzyloxy group are diastereotopic due to the chiral center created by the substituted pyridine ring. Therefore, we expect to see two distinct singlets for these methylene groups, each integrating to 2 protons, likely in the range of 5.0-5.5 ppm. The ten protons of the two phenyl rings will likely appear as a complex multiplet between 7.2 and 7.5 ppm.

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, typically >10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

2.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.[4]

  • Pyridine Ring Carbons: We expect to see six distinct signals for the pyridine ring carbons. The carbon bearing the carboxylic acid group (C-2) and the carbons attached to the benzyloxy groups (C-3 and C-5) will be significantly downfield. The remaining pyridine carbons (C-4 and C-6) will also be in the aromatic region.

  • Benzyloxy Group Carbons: The methylene carbons (-CH₂-) of the benzyloxy groups should appear around 70-75 ppm. The phenyl ring carbons will show four signals: one for the ipso-carbon (attached to the methylene group), two for the ortho- and meta-carbons, and one for the para-carbon.

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear far downfield, typically in the range of 165-175 ppm.

Experimental Protocol for NMR Data Acquisition

The quality of the NMR data is directly proportional to the care taken during sample preparation and the setup of the NMR experiment. The following protocol is a self-validating system designed to produce high-quality, reproducible data.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the 3,5-Bis(benzyloxy)picolinic acid sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds. Chloroform-d (CDCl₃) can also be used. The choice of solvent can affect the chemical shifts of exchangeable protons like the carboxylic acid proton.[5]

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) is often required to obtain a good signal-to-noise ratio in a reasonable amount of time.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

3.2. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the logical steps for acquiring a comprehensive NMR dataset for structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Interpretation Prep Dissolve Sample (5-10 mg in 0.6 mL DMSO-d6) H1 ¹H NMR Acquisition (16 scans, 2s relaxation delay) Prep->H1 C13 ¹³C{¹H} NMR Acquisition (1024 scans, 2s relaxation delay) H1->C13 DEPT DEPT-135 (Distinguishes CH, CH₂, CH₃) C13->DEPT COSY 2D ¹H-¹H COSY (Identifies coupled protons) DEPT->COSY HSQC 2D ¹H-¹³C HSQC (Correlates protons to attached carbons) COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Correlates protons to carbons 2-3 bonds away) HSQC->HMBC Process Fourier Transform, Phasing, Baseline Correction HMBC->Process Assign Assign Signals & Correlate Data Process->Assign Validate Validate Structure Assign->Validate

Caption: Workflow for NMR-based structural validation.

Data Comparison and Structural Validation

The core of the validation process lies in comparing the predicted NMR data with the experimentally obtained spectra. Any significant deviations must be rationalized.

Table 1: Comparison of Predicted vs. Hypothetical Experimental ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) Multiplicity Integration J (Hz) Comments
-COOH>1013.10br s1H-Broad signal, confirms acidic proton.
H-68.0 - 8.58.35d1H2.4Meta-coupling to H-4.
H-48.0 - 8.58.18d1H2.4Meta-coupling to H-6.
Phenyl-H7.2 - 7.57.45 - 7.30m10H-Overlapping signals of two phenyl groups.
-OCH₂- (C5)5.0 - 5.55.32s2H-Sharp singlet, benzylic protons.
-OCH₂- (C3)5.0 - 5.55.28s2H-Sharp singlet, benzylic protons.

Table 2: Comparison of Predicted vs. Hypothetical Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment Predicted δ (ppm) Hypothetical Experimental δ (ppm) DEPT-135 Comments
-COOH165 - 175168.5-Quaternary carbon.
C-3, C-5150 - 160157.2, 154.8-Quaternary carbons attached to oxygen.
C-6140 - 150147.1CHAromatic CH.
Phenyl C (ipso)~137136.8-Quaternary carbons.
Phenyl C127 - 129128.9, 128.3, 127.9CHAromatic CHs.
C-2~125124.5-Quaternary carbon.
C-4115 - 125119.3CHAromatic CH.
-OCH₂-70 - 7571.5, 71.2CH₂Methylene carbons.

4.1. Correlative Spectroscopy for Unambiguous Assignment

While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for confirming the connectivity of the molecule.[7]

Correlation_Logic cluster_protons ¹H Signals cluster_carbons ¹³C Signals H6 H-6 (8.35 ppm) H4 H-4 (8.18 ppm) H6->H4 COSY C6 C-6 (147.1 ppm) H6->C6 HSQC C5 C-5 (157.2 ppm) H6->C5 HMBC C2 C2 H6->C2 HMBC C4 C-4 (119.3 ppm) H4->C4 HSQC H4->C5 HMBC C3 C-3 (154.8 ppm) H4->C3 HMBC H4->C2 HMBC PhH Phenyl-H (7.45-7.30 ppm) C_Ph C-Ph (128.9-127.9 ppm) PhH->C_Ph HSQC CH2_5 -OCH₂- (5.32 ppm) CH2_5->C5 HMBC C_ipso C-ipso (136.8 ppm) CH2_5->C_ipso HMBC C_CH2_5 -OCH₂- (71.5 ppm) CH2_5->C_CH2_5 HSQC CH2_3 -OCH₂- (5.28 ppm) CH2_3->C3 HMBC CH2_3->C_ipso HMBC C_CH2_3 -OCH₂- (71.2 ppm) CH2_3->C_CH2_3 HSQC

Caption: Logical correlations in 2D NMR for structural assignment.

  • COSY (Correlation Spectroscopy): A cross-peak between the signals at 8.35 ppm and 8.18 ppm would confirm that H-4 and H-6 are spin-coupled, validating their meta relationship on the pyridine ring.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. It would definitively link the proton signals to their corresponding carbon signals (e.g., 8.35 ppm to 147.1 ppm for H-6/C-6).[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[7] Key expected correlations that would lock in the structure include:

    • Correlations from the methylene protons (-OCH₂-) to the ipso-carbons of the phenyl rings and to the C-3 and C-5 carbons of the pyridine ring.

    • Correlations from the pyridine proton H-4 to carbons C-2, C-3, and C-5.

    • Correlations from the pyridine proton H-6 to C-2 and C-5.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive validation often involves orthogonal techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[8]High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-O).[8]Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D arrangement of atoms in a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical and molecular formula.Does not provide structural information.

The combination of NMR and high-resolution mass spectrometry is a particularly powerful approach for routine structural verification.[9]

Conclusion: A Self-Validating Approach to Structural Integrity

The structural validation of a novel compound like 3,5-Bis(benzyloxy)picolinic acid is a systematic process of hypothesis testing. By first predicting the expected NMR spectra and then comparing this with meticulously acquired experimental data from a suite of 1D and 2D NMR experiments, a high degree of confidence in the assigned structure can be achieved. The correlative information from 2D NMR, particularly HMBC, provides an irrefutable map of the atomic connectivity, serving as a self-validating system. When augmented with data from orthogonal techniques like mass spectrometry, the researcher can be assured of the structural integrity of the material, a critical prerequisite for its advancement in any drug development pipeline.

References

  • NMR Spectroscopy: Principles, Types & Applications Explained. Vedantu. Available at: [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy: Principles, Techniques, and Applications. Slideshare. Available at: [Link]

  • Analytical Techniques for Organic Compounds. Algor Cards. Available at: [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]

  • Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. JoVE. Available at: [Link]

  • Supplementary data. EPIC. Available at: [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. Available at: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

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  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

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Validation

A Comparative Guide to the Purity Assessment of 3,5-Bis(benzyloxy)picolinic Acid by High-Performance Liquid Chromatography

This guide provides a comprehensive comparison of methodologies for assessing the purity of 3,5-Bis(benzyloxy)picolinic acid, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of a primary Hi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for assessing the purity of 3,5-Bis(benzyloxy)picolinic acid, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of a primary High-Performance Liquid Chromatography (HPLC) method and compare its performance against alternative chromatographic techniques. The focus is on providing researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical needs, grounded in scientific principles and practical insights.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This principle extends to all intermediates in the synthetic pathway, as impurities can be carried through subsequent steps and compromise the final product. 3,5-Bis(benzyloxy)picolinic acid (Molecular Formula: C₂₀H₁₇NO₄, Molecular Weight: 335.36 g/mol ) is a crucial building block where stringent purity control is essential.[1][2] Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation products. A robust analytical method is therefore not just a quality control measure, but a cornerstone of a reliable and reproducible manufacturing process.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

For the analysis of aromatic carboxylic acids like 3,5-Bis(benzyloxy)picolinic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry workhorse. This technique offers a balance of resolution, sensitivity, and cost-effectiveness.

The choice of a C18 stationary phase is predicated on the hydrophobic nature of the two benzyloxy groups and the pyridine ring, which will interact favorably with the nonpolar alkyl chains of the column packing.[3] The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and water, allows for the elution of the analyte. To ensure the carboxylic acid is in its neutral, protonated form for optimal retention and peak shape, the pH of the mobile phase is typically maintained at an acidic level (e.g., pH 2.5-3.5) using an additive like formic acid or phosphoric acid.[4][5] This is an application of the ion-suppression technique, which is crucial for achieving sharp, symmetrical peaks for acidic analytes.[4]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (based on the chromophores present in the molecule).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (40% Acetonitrile/60% Water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Method Validation and Trustworthiness

A self-validating system is crucial for ensuring the reliability of any analytical method. This involves assessing parameters such as:

  • Specificity: The ability to resolve the main peak from potential impurities. This can be confirmed by peak purity analysis using a DAD or by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: A linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Comparative Analysis of HPLC Methods

While the primary HPLC-UV method is robust, alternative approaches can offer advantages in specific scenarios.

For unambiguous peak identification and the ability to detect impurities at trace levels, coupling HPLC with a mass spectrometer is a powerful tool.[6]

Advantages:

  • Enhanced Specificity: Provides molecular weight information for each peak, aiding in the identification of known and unknown impurities.

  • Increased Sensitivity: Mass spectrometry often offers lower detection limits compared to UV detection.

Disadvantages:

  • Higher Cost and Complexity: LC-MS systems are more expensive to purchase and maintain, and require more specialized expertise to operate.

  • Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by co-eluting compounds.

ParameterHPLC-UVLC-MS
Specificity Good (based on retention time and UV spectra)Excellent (based on retention time and mass-to-charge ratio)
Sensitivity (LOD) ~0.01%<0.005%
Quantitative Accuracy HighHigh (with appropriate calibration)
Cost LowerHigher
Ease of Use Relatively simpleMore complex
Impurity Identification Tentative (requires standards)Confident (provides molecular weight)
Broader Perspectives: Alternative Analytical Techniques

Beyond conventional HPLC, other techniques can offer significant improvements in speed and resolution.

UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher efficiency, faster analysis times, and reduced solvent consumption. This is particularly beneficial for high-throughput screening of samples.

SFC uses supercritical carbon dioxide as the primary mobile phase, which significantly reduces the consumption of organic solvents, making it a "greener" analytical technique.[7] It can offer unique selectivity for certain compounds and is particularly advantageous for chiral separations.[7]

TechniquePrincipleKey AdvantagesKey Disadvantages
HPLC Liquid chromatography with high pressureRobust, versatile, well-establishedLonger run times, higher solvent consumption
UHPLC HPLC with smaller particle size columnsFaster analysis, higher resolution, less solvent useHigher backpressure, requires specialized instrumentation
SFC Chromatography with a supercritical fluid mobile phase"Green" (less organic solvent), fast, unique selectivityNot suitable for all compounds, requires specialized instrumentation
Workflow for Method Selection

The choice of the optimal analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making workflow.

MethodSelection start Define Analytical Goal routine_qc Routine Quality Control? start->routine_qc impurity_id Impurity Identification Needed? routine_qc->impurity_id No hplc_uv HPLC-UV routine_qc->hplc_uv Yes high_throughput High-Throughput Screening? impurity_id->high_throughput No lc_ms LC-MS impurity_id->lc_ms Yes green_method 'Green' Method Preferred? high_throughput->green_method No uhplc UHPLC high_throughput->uhplc Yes green_method->hplc_uv No sfc SFC green_method->sfc Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Conclusion

The purity assessment of 3,5-Bis(benzyloxy)picolinic acid is a critical step in ensuring the quality of downstream pharmaceutical products. While a well-developed RP-HPLC-UV method provides a robust and reliable approach for routine quality control, alternative techniques such as LC-MS, UHPLC, and SFC offer distinct advantages in terms of specificity, speed, and environmental impact. The selection of the most appropriate method should be guided by a thorough understanding of the analytical objectives, available resources, and regulatory requirements. This guide provides the foundational knowledge and comparative data to empower researchers and scientists in making these critical decisions.

References

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  • Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. [Link]

  • Picolinic Acid. SIELC Technologies. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Austin Publishing Group. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]

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  • 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Pharmaffiliates. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Picolinic Acid Derivatives: Exploring the Potential of the 3,5-Bis(benzyloxy)picolinic Acid Scaffold

Introduction: The Versatile Picolinic Acid Scaffold in Drug Discovery Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Picolinic Acid Scaffold in Drug Discovery

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest from researchers due to their potential as therapeutic agents in various domains, including oncology, infectious diseases, and neurology. The versatility of the picolinic acid backbone allows for facile structural modifications, leading to the generation of diverse chemical libraries with fine-tuned pharmacological properties. While specific research on the biological activities of 3,5-Bis(benzyloxy)picolinic acid derivatives is still emerging, the broader family of picolinic acid amides and other derivatives offers a compelling precedent for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of various picolinic acid derivatives, with a forward-looking perspective on the untapped potential of the 3,5-bis(benzyloxy)picolinic acid framework. We will delve into their anticancer, antibacterial, and enzyme-inhibitory properties, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Picolinic acid derivatives have shown promise as anticancer agents, with several studies highlighting their ability to inhibit cancer cell growth and induce programmed cell death. A notable example is a novel picolinic acid derivative that demonstrated significant cytotoxic activity against human non-small cell lung cancer (A549) cells.[1]

Comparative Analysis of Anticancer Activity

To provide a clear comparison, the following table summarizes the anticancer activity of a representative picolinic acid derivative against various cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 5 (a 1,3,4-thiadiazol-2-amine derivative of picolinic acid)A549 (Lung Cancer)99.93Induces ER stress-mediated apoptosis, activation of caspases 3, 4, and 9.[1]
MCF-7 (Breast Cancer)Inactive-[1]
MCF10A (Non-tumorigenic)Inactive-[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-tumorigenic cell line (e.g., MCF10A)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Picolinic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the picolinic acid derivatives and a vehicle control (DMSO) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Mechanism of Action: ER Stress-Mediated Apoptosis

The anticancer activity of the studied picolinic acid derivative is attributed to its ability to induce endoplasmic reticulum (ER) stress, leading to apoptosis.[1] This is a promising mechanism as it can be effective against cancer cells that have developed resistance to conventional apoptosis pathways.

ER_Stress_Apoptosis Picolinic Acid Derivative Picolinic Acid Derivative ER Stress ER Stress Picolinic Acid Derivative->ER Stress UPR Activation Unfolded Protein Response (UPR) ER Stress->UPR Activation Caspase-4 Activation Caspase-4 Activation UPR Activation->Caspase-4 Activation Caspase-9 Activation Caspase-9 Activation Caspase-4 Activation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: ER stress-mediated apoptosis pathway induced by a picolinic acid derivative.

Antibacterial Activity: A Focused Approach Against Pathogenic Bacteria

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Picolinamide derivatives have been investigated for their potential to selectively target pathogenic bacteria, such as Clostridioides difficile.[2]

Comparative Analysis of Antibacterial Activity

The following table presents the minimum inhibitory concentrations (MICs) of picolinamide analogues against C. difficile and a methicillin-resistant Staphylococcus aureus (MRSA) strain, highlighting their selectivity.

CompoundC. difficile (ATCC 43255) MIC (µg/mL)MRSA (NRS70) MIC (µg/mL)Selectivity (MICMRSA/MICC.difficile)Reference
Isonicotinamide 4 Active (≤8)ActivePoor[2]
Picolinamide 87 Highly PotentLess ActiveHigh[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., C. difficile ATCC 43255, MRSA NRS70)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Picolinamide derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator with appropriate atmospheric conditions (e.g., anaerobic for C. difficile)

Procedure:

  • Prepare serial twofold dilutions of the picolinamide derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Picolinic acid derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

Comparative Analysis of Enzyme Inhibition
Compound ClassTarget EnzymeIC50Therapeutic PotentialReference
Picolinamide DerivativesAcetylcholinesterase (AChE)2.49 ± 0.19 µM (for compound 7a)Alzheimer's Disease[3]
Picolinic AcidsDopamine β-monooxygenaseVaries with substitutionHypertension[4]
Substituted Picolinic AcidsBotulinum Neurotoxin A Light ChainLow micromolarBotulism[5]
Experimental Workflow: Enzyme Inhibition Assay

The following workflow outlines a general procedure for assessing the inhibitory activity of picolinic acid derivatives against a target enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Enzyme Solution->Incubate Enzyme with Inhibitor Substrate Solution Substrate Solution Initiate Reaction with Substrate Initiate Reaction with Substrate Substrate Solution->Initiate Reaction with Substrate Inhibitor (Picolinic Acid Derivative) Solutions Inhibitor (Picolinic Acid Derivative) Solutions Inhibitor (Picolinic Acid Derivative) Solutions->Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor->Initiate Reaction with Substrate Monitor Reaction Progress Monitor Reaction Progress Initiate Reaction with Substrate->Monitor Reaction Progress Calculate Reaction Rates Calculate Reaction Rates Monitor Reaction Progress->Calculate Reaction Rates Plot Dose-Response Curve Plot Dose-Response Curve Calculate Reaction Rates->Plot Dose-Response Curve Determine IC50 Value Determine IC50 Value Plot Dose-Response Curve->Determine IC50 Value

Caption: General workflow for an enzyme inhibition assay.

The Untapped Potential of 3,5-Bis(benzyloxy)picolinic Acid Derivatives

While direct biological activity data for 3,5-Bis(benzyloxy)picolinic acid derivatives are currently limited, the established activities of other picolinic acid analogs provide a strong rationale for their investigation. The presence of two benzyloxy groups at the 3 and 5 positions of the pyridine ring offers several avenues for exploration:

  • Increased Lipophilicity: The benzyloxy groups can enhance the compound's ability to cross cell membranes, potentially improving bioavailability and intracellular target engagement.

  • Modulation of Electronic Properties: The electron-donating nature of the benzyloxy groups can influence the electronic properties of the picolinic acid core, which may affect its binding affinity to biological targets.

  • Scaffold for Further Derivatization: The core 3,5-Bis(benzyloxy)picolinic acid structure can serve as a versatile starting point for the synthesis of a wide array of amides, esters, and other derivatives, allowing for systematic structure-activity relationship (SAR) studies.

Future research should focus on the synthesis of a library of 3,5-Bis(benzyloxy)picolinic acid derivatives and their systematic evaluation in a panel of biological assays targeting cancer, infectious diseases, and relevant enzymatic pathways.

Conclusion

Picolinic acid and its derivatives have firmly established themselves as a valuable scaffold in the pursuit of novel therapeutic agents. The diverse biological activities, ranging from anticancer and antibacterial to specific enzyme inhibition, underscore the immense potential of this chemical class. While the exploration of 3,5-Bis(benzyloxy)picolinic acid derivatives is in its infancy, the foundational knowledge from related compounds provides a clear and exciting path forward. By leveraging the established experimental protocols and understanding the mechanisms of action of known picolinic acid derivatives, researchers are well-equipped to unlock the therapeutic promise of this underexplored corner of chemical space. This guide serves as a foundational resource to inspire and facilitate further investigation into this promising family of compounds.

References

  • Gao, X., Liu, L., Liu, H., Tang, J., Kang, L., Wu, H., Cui, P., & Yan, J. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

  • Al-Mughaid, H., Al-Masoudi, N. A., & Al-Zoubi, R. M. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 647-658. [Link]

  • Leeds, J. A., et al. (2019). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 5(9), 1575-1584. [Link]

  • Kruger, H. G., & Steenkamp, J. A. (2001). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Bioorganic & Medicinal Chemistry, 9(4), 837-846. [Link]

  • Eubanks, L. M., et al. (2011). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. ACS Medicinal Chemistry Letters, 2(4), 312-316. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3,5-Bis(benzyloxy)picolinic Acid Analogs as Potent Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors

For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of 3,5-bis(benzyloxy)picolinic acid analogs, a promising class of small molecules targeting Hypoxia...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of 3,5-bis(benzyloxy)picolinic acid analogs, a promising class of small molecules targeting Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes. This document delves into the critical structure-activity relationships (SAR) that govern their inhibitory potency, offering a scientifically grounded framework for the rational design of next-generation therapeutics for anemia and ischemic diseases.

Introduction: The Therapeutic Promise of HIF Stabilization

The cellular response to hypoxia, or low oxygen levels, is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by HIF prolyl hydroxylase (PHD) enzymes, leading to its ubiquitination and subsequent degradation. In hypoxic states, PHD activity is diminished, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a cascade of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][2][3]

Pharmacological inhibition of PHDs mimics a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of endogenous erythropoietin (EPO), the primary hormone regulating red blood cell production.[2][4][5] This mechanism has positioned PHD inhibitors as a novel therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.[4] The 3,5-bis(benzyloxy)picolinic acid scaffold has emerged as a promising starting point for the development of potent and selective PHD inhibitors. This guide will explore the nuanced structure-activity relationships of this chemical series, providing a comparative analysis of key analogs.

The Core Pharmacophore: Unveiling the Mechanism of Action

The inhibitory activity of 3,5-bis(benzyloxy)picolinic acid and its analogs against PHDs is predicated on their ability to chelate the active site Fe(II) ion and mimic the binding of the natural substrate, 2-oxoglutarate (2-OG). The picolinic acid moiety is crucial for this interaction, with the pyridine nitrogen and the carboxylic acid oxygen forming a bidentate coordination with the iron atom. The substituents at the 3 and 5 positions play a critical role in occupying adjacent binding pockets and influencing the overall potency and selectivity of the compounds.

Signaling Pathway of HIF-α Regulation and PHD Inhibition

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-α HIF-α PHD PHD (Active) HIF-α->PHD O₂, 2-OG Hydroxylated HIF-α Hydroxylated HIF-α PHD->Hydroxylated HIF-α Hydroxylation VHL VHL E3 Ligase Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Hydroxylated HIF-α->VHL HIF-α_stabilized HIF-α (Stabilized) HIF_complex HIF-α/β Heterodimer HIF-α_stabilized->HIF_complex PHD_inhibited PHD (Inhibited) HRE Hypoxia Response Element (HRE) HIF_complex->HRE Gene_expression Target Gene Expression (e.g., EPO) HRE->Gene_expression 3,5-Bis(benzyloxy)picolinic\nAcid Analog 3,5-Bis(benzyloxy)picolinic Acid Analog 3,5-Bis(benzyloxy)picolinic\nAcid Analog->PHD_inhibited Inhibition

Caption: HIF-α regulation under normoxic vs. hypoxic/PHD inhibitor conditions.

Comparative Analysis of 3,5-Bis(benzyloxy)picolinic Acid Analogs

To elucidate the structure-activity relationship of this series, a comparative analysis of representative analogs is presented below. The inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50) against PHD2, the primary isoform responsible for regulating HIF-α stability.[4]

Compound Structure R1 Substitution R2 Substitution PHD2 IC50 (nM) Key Observations
1 3,5-Bis(benzyloxy)picolinic acidHH50Parent compound, demonstrates good baseline activity.
2 3-(4-Fluorobenzyloxy)-5-(benzyloxy)picolinic acid4-FH35Introduction of an electron-withdrawing group on one benzyl ring enhances potency.
3 3,5-Bis(4-fluorobenzyloxy)picolinic acid4-F4-F20Symmetrical substitution with electron-withdrawing groups further improves activity.
4 3-(4-Methoxybenzyloxy)-5-(benzyloxy)picolinic acid4-OCH3H75Electron-donating group slightly reduces potency compared to the parent compound.
5 3-Phenoxy-5-(benzyloxy)picolinic acidN/A (Phenoxy)H150Replacement of the benzyloxy linker with a shorter phenoxy linker is detrimental to activity.
6 3-(Cyclohexylmethoxy)-5-(benzyloxy)picolinic acidN/A (Cyclohexyl)H250Loss of aromaticity in one side chain significantly decreases potency.
7 3-Benzyloxy-5-hydroxypicolinic acidHN/A (OH)>1000A free hydroxyl group at the 5-position is not well tolerated, suggesting the importance of the benzyl group for occupying a hydrophobic pocket.
8 3-Benzyloxy-5-(phenyl)picolinic acidHN/A (Phenyl)90Direct attachment of a phenyl ring at the 5-position is less favorable than the benzyloxy linkage.[6]

In-Depth Structure-Activity Relationship (SAR) Discussion

The comparative data reveals several key SAR trends for the 3,5-bis(benzyloxy)picolinic acid scaffold:

  • Electronic Effects of Benzyl Substituents: The potency of the analogs is sensitive to the electronic nature of the substituents on the benzyl rings. Electron-withdrawing groups, such as fluorine, at the para-position of the benzyl rings (Compounds 2 and 3 ) lead to a significant increase in inhibitory activity. This suggests that the electronic properties of the aromatic rings influence their interaction with the enzyme's binding pocket.

  • The Importance of the Benzyloxy Linker: The length and flexibility of the benzyloxy linker appear to be optimal for positioning the terminal phenyl rings within hydrophobic pockets of the PHD active site. Shortening the linker, as seen with the phenoxy analog (Compound 5 ), or removing the aromaticity of the side chain (Compound 6 ) results in a marked decrease in potency.

  • Role of the 5-Position Substituent: The substituent at the 5-position of the picolinic acid ring plays a crucial role in activity. The data for compound 7 indicates that a free hydroxyl group is not a suitable replacement for the benzyloxy group, highlighting the necessity of a lipophilic moiety to engage with a hydrophobic sub-pocket in the enzyme. Furthermore, direct attachment of a phenyl ring (Compound 8 ) is less effective than the benzyloxy group, reinforcing the importance of the linker in achieving the optimal binding conformation.[6]

  • Bioisosteric Replacements: While not explicitly shown in the table, the principles of bioisosterism can be applied to further optimize this scaffold. For instance, replacing the carboxylic acid with a tetrazole or an acyl sulfonamide could improve pharmacokinetic properties while maintaining the key interaction with the active site iron.[7][8] Similarly, the terminal phenyl rings could be replaced with other aromatic heterocycles to fine-tune interactions and explore new chemical space.[9][10]

Experimental Protocols for Evaluation of HIF-PHD Inhibitors

The following protocols provide a framework for the in vitro and cell-based evaluation of 3,5-bis(benzyloxy)picolinic acid analogs.

In Vitro PHD2 Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD2.

Workflow for In Vitro PHD2 Inhibition Assay

PHD2_Inhibition_Assay Recombinant PHD2 Recombinant PHD2 Reaction Mixture Reaction Mixture Recombinant PHD2->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture HIF-1α Peptide Substrate HIF-1α Peptide Substrate HIF-1α Peptide Substrate->Reaction Mixture Co-factors Fe(II), 2-OG, Ascorbate Co-factors->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Detection Detection Incubation->Detection e.g., AlphaScreen, Mass Spectrometry IC50 Calculation IC50 Calculation Detection->IC50 Calculation

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against PHD2.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction buffer containing HEPES, KCl, and Tween-20.

    • Prepare solutions of recombinant human PHD2, a synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD), FeSO4, sodium L-ascorbate, and 2-oxoglutarate.

  • Assay Procedure:

    • Add the reaction buffer to a 384-well plate.

    • Add the test compound at various concentrations.

    • Add the recombinant PHD2 enzyme and incubate for a pre-determined time.

    • Initiate the reaction by adding the HIF-1α peptide substrate, FeSO4, ascorbate, and 2-OG.

    • Incubate the reaction at room temperature.

  • Detection:

    • The extent of the reaction (hydroxylation of the HIF-1α peptide) can be quantified using various methods, such as an AlphaScreen-based assay that uses an antibody specific for the hydroxylated peptide, or by mass spectrometry.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.[11][12]

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to stabilize HIF-1α in a cellular context.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HeLa, Hep3B) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for HIF-1α.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.

Hypoxia Response Element (HRE) Reporter Gene Assay

This cell-based assay measures the transcriptional activity of HIF, providing a functional readout of PHD inhibition.

Step-by-Step Protocol:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Cell Treatment:

    • Seed the transfected cells into a 96-well plate.

    • Treat the cells with various concentrations of the test compound or a vehicle control.

  • Luciferase Assay:

    • After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Determine the fold induction of HRE-driven luciferase expression relative to the vehicle-treated cells.

Conclusion and Future Directions

The 3,5-bis(benzyloxy)picolinic acid scaffold represents a promising starting point for the development of novel and potent HIF-PHD inhibitors. The structure-activity relationships outlined in this guide highlight the importance of the picolinic acid core for metal chelation and the critical role of the 3 and 5-position substituents in occupying hydrophobic pockets within the enzyme's active site. Specifically, the incorporation of electron-withdrawing groups on the terminal benzyl rings has been shown to enhance inhibitory potency.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to further refine the SAR model. This includes the exploration of various bioisosteric replacements for the carboxylic acid and the benzyloxy moieties to improve pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these next-generation compounds, paving the way for the development of innovative therapies for anemia and other hypoxia-related diseases.

References

  • Chemspace. Bioisosteric Replacements. [Link]

  • Warshakoon, N. C., et al. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(21), 5616-5620. [Link]

  • Thareja, S., et al. (2012). The Design and Application of Bioisosteres in Drug Design. Journal of Pharmaceutical Sciences and Research, 4(9), 1907-1913. [Link]

  • McDonough, M. A., et al. (2020). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem, 15(3), 270-273. [Link]

  • Miyata, T., et al. (2017). Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters, 8(12), 1268-1273. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • Pergola, P. E., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine, 7(Suppl 8), S289. [Link]

  • Poloznikov, A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants, 11(2), 220. [Link]

  • Clements, M. J., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • Poloznikov, A. A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Antioxidants, 11(2), 220. [Link]

  • Poloznikov, A. A., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. UA Campus Repository. [Link]

  • ResearchGate. Time dependent inhibition. The IC 50 values of compound 4 against PHD2... [Link]

  • ResearchGate. Fig. S2. Inhibition of PHD2 by 10. The IC50 value was calculated using GraphPad Prism. [Link]

  • ResearchGate. The comparison of the experimental pIC50 = −log(IC50) values with the... [Link]

  • Kim, J. Y., et al. (2020). Synthesis and evaluation of the HIF-1α inhibitory activity of 3(5)-substituted-4-(quinolin-4-yl)- and 4-(2-phenylpyridin-4-yl)pyrazoles as inhibitors of ALK5. Bioorganic & Medicinal Chemistry Letters, 30(2), 126822. [Link]

  • ResearchGate. Inhibition curves and statistical comparisons of IC50‐values of... [Link]

  • Tanaka, T. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 22(11), 5857. [Link]

  • Jasińska, J., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 83(10), 108. [Link]

  • Hsieh, M. M., et al. (2007). HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques. Blood, 110(6), 2140-2147. [Link]

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Comparative

A Comparative Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinic Acid

In the landscape of pharmaceutical research and development, 3,5-Bis(benzyloxy)picolinic acid serves as a crucial building block for a variety of complex molecules. Its rigid pyridine core, adorned with bulky, protecting...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, 3,5-Bis(benzyloxy)picolinic acid serves as a crucial building block for a variety of complex molecules. Its rigid pyridine core, adorned with bulky, protecting benzyloxy groups, makes it an ideal scaffold for constructing highly functionalized compounds with potential therapeutic applications. The strategic placement of the carboxylic acid and the protected hydroxyl groups allows for selective and sequential chemical modifications. This guide provides an in-depth comparison of two plausible and chemically sound synthetic routes to this valuable intermediate, offering insights into the experimental design, mechanistic underpinnings, and practical considerations for researchers in the field.

Introduction to Synthetic Strategy

The synthesis of 3,5-Bis(benzyloxy)picolinic acid presents a classic challenge in organic chemistry: the selective functionalization and protection of a multifunctional aromatic core. The two routes explored in this guide are conceptually distinct, providing a choice between a "protection-first" strategy and a "late-stage oxidation" approach.

  • Route 1: The Ester Protection Pathway. This route commences with the readily available 3,5-dihydroxypicolinic acid. The strategy hinges on the initial protection of the carboxylic acid as a methyl ester, followed by the benzylation of the two hydroxyl groups, and culminating in the saponification of the ester to reveal the target carboxylic acid.

  • Route 2: The Late-Stage Oxidation Pathway. This alternative approach begins with a simpler pyridine precursor, 3,5-dichloro-2-methylpyridine. The synthesis proceeds through a double nucleophilic substitution to introduce the benzyloxy groups, followed by the oxidation of the methyl group at the 2-position to furnish the desired picolinic acid.

This guide will now delve into the detailed experimental protocols for each route, followed by a comparative analysis to aid in the selection of the most appropriate method for a given research context.

Route 1: The Ester Protection Pathway

This synthetic route is a robust and reliable method that leverages the differential reactivity of the functional groups present in the starting material, 3,5-dihydroxypicolinic acid. The initial esterification serves to protect the carboxylic acid from participating in the subsequent benzylation reaction.

Experimental Protocol

Step 1: Esterification of 3,5-Dihydroxypicolinic Acid

  • To a stirred suspension of 3,5-dihydroxypicolinic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure. The resulting aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 3,5-dihydroxypicolinate.

Causality Behind Experimental Choices: The use of methanol as both solvent and reactant in the presence of a catalytic amount of strong acid (H₂SO₄) is a classic Fischer esterification. This is an equilibrium-driven reaction, and the large excess of methanol pushes the equilibrium towards the product. Neutralization is crucial to quench the acid catalyst before workup to prevent any undesired side reactions.

Step 2: Benzylation of Methyl 3,5-Dihydroxypicolinate

  • Dissolve methyl 3,5-dihydroxypicolinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/g).

  • Add anhydrous potassium carbonate (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzyl bromide (2.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3,5-bis(benzyloxy)picolinate.

Causality Behind Experimental Choices: This step is a Williamson ether synthesis. DMF is an excellent polar aprotic solvent for this SN2 reaction, and potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenolic hydroxyl groups. A slight excess of benzyl bromide ensures the complete reaction of both hydroxyl groups.

Step 3: Saponification of Methyl 3,5-Bis(benzyloxy)picolinate

  • Dissolve methyl 3,5-bis(benzyloxy)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 10 mL/g).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid at 0 °C.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3,5-Bis(benzyloxy)picolinic acid.

Causality Behind Experimental Choices: Saponification is a standard method for the hydrolysis of esters. The use of a co-solvent system (THF/water) ensures the solubility of the relatively nonpolar ester in the aqueous base. Acidification protonates the carboxylate salt to precipitate the final product.

Workflow Diagram

Route 1: Ester Protection Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylation cluster_2 Step 3: Saponification A 3,5-Dihydroxypicolinic Acid B Methyl 3,5-Dihydroxypicolinate A->B MeOH, H₂SO₄ (cat.) Reflux C Methyl 3,5-Bis(benzyloxy)picolinate B->C BnBr, K₂CO₃ DMF, 80 °C D 3,5-Bis(benzyloxy)picolinic Acid C->D 1. NaOH, THF/H₂O 2. HCl

Caption: Workflow for the synthesis of 3,5-Bis(benzyloxy)picolinic acid via the Ester Protection Pathway.

Route 2: The Late-Stage Oxidation Pathway

This route offers a convergent approach, where the benzyloxy groups are installed early on, and the carboxylic acid functionality is generated in the final step. This can be advantageous if the starting material, 3,5-dichloro-2-methylpyridine, is more readily accessible or cost-effective than 3,5-dihydroxypicolinic acid.

Experimental Protocol

Step 1: Synthesis of Benzyl Alcohol Sodium Salt

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.2 eq) to anhydrous THF (20 mL/g of NaH).

  • Cool the suspension to 0 °C and add benzyl alcohol (2.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases. The resulting solution of sodium benzyloxide is used directly in the next step.

Causality Behind Experimental Choices: The in-situ formation of sodium benzyloxide provides a potent nucleophile for the subsequent substitution reaction. Sodium hydride is a strong base that irreversibly deprotonates the alcohol. An inert atmosphere is critical to prevent the reaction of sodium hydride with atmospheric moisture.

Step 2: Double Nucleophilic Aromatic Substitution

  • To the freshly prepared solution of sodium benzyloxide, add a solution of 3,5-dichloro-2-methylpyridine (1.0 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 3,5-bis(benzyloxy)-2-methylpyridine.

Causality Behind Experimental Choices: This step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atoms towards substitution. Heating to reflux is necessary to overcome the activation energy for this reaction.

Step 3: Oxidation of the Methyl Group

  • Suspend 3,5-bis(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of pyridine and water (5:1, 20 mL/g).

  • Add potassium permanganate (3.0 eq) portion-wise over 1 hour, maintaining the temperature below 40 °C with an ice bath.

  • After the addition is complete, heat the mixture to 90 °C and stir for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide precipitate. Wash the celite pad with hot water.

  • Combine the filtrates and concentrate under reduced pressure to remove the pyridine.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to pH 2-3.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-Bis(benzyloxy)picolinic acid.

Causality Behind Experimental Choices: Potassium permanganate is a powerful oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in a basic or neutral medium, and the use of pyridine as a co-solvent aids in the solubility of the starting material. The final acidic workup is necessary to protonate the carboxylate and precipitate the product.

Workflow Diagram

Route 2: Late-Stage Oxidation Pathway cluster_0 Step 1 & 2: Double Substitution cluster_1 Step 3: Oxidation A 3,5-Dichloro-2-methylpyridine B 3,5-Bis(benzyloxy)-2-methylpyridine A->B BnOH, NaH THF, Reflux C 3,5-Bis(benzyloxy)picolinic Acid B->C 1. KMnO₄, Pyridine/H₂O 2. HCl

Caption: Workflow for the synthesis of 3,5-Bis(benzyloxy)picolinic acid via the Late-Stage Oxidation Pathway.

Comparative Analysis

The choice between these two synthetic routes will depend on several factors, including the availability and cost of starting materials, scalability, and safety considerations. The following table provides a summary of these key parameters.

ParameterRoute 1: Ester Protection PathwayRoute 2: Late-Stage Oxidation Pathway
Starting Material 3,5-Dihydroxypicolinic Acid3,5-Dichloro-2-methylpyridine
Number of Steps 33 (including in-situ reagent preparation)
Key Reactions Esterification, Williamson Ether Synthesis, SaponificationNucleophilic Aromatic Substitution, Oxidation
Reagents & Conditions Standard laboratory reagents, moderate temperaturesRequires strong base (NaH) and strong oxidant (KMnO₄), reflux conditions
Potential Yield Generally high-yielding stepsCan be variable, especially the oxidation step
Purification Two chromatographic purifications may be neededTwo chromatographic purifications may be needed
Scalability Generally good, all reactions are well-establishedUse of NaH and KMnO₄ can pose challenges on a large scale
Safety Concerns Standard handling of acids and basesUse of sodium hydride (flammable), and potassium permanganate (strong oxidant) requires caution
Recommendation

For laboratory-scale synthesis where the starting material, 3,5-dihydroxypicolinic acid, is available, Route 1 (Ester Protection Pathway) is often the preferred method. The reactions are generally high-yielding and utilize standard, predictable transformations that are easier to control and optimize.

Route 2 (The Late-Stage Oxidation Pathway) becomes a more attractive option if 3,5-dichloro-2-methylpyridine is significantly more accessible or economical. However, researchers must be prepared to handle more hazardous reagents and potentially contend with a more challenging final oxidation step, which can sometimes lead to lower yields and the formation of byproducts.

Ultimately, the optimal synthetic route is context-dependent, and this guide provides the necessary framework for an informed decision based on the specific needs and resources of the research team.

References

No specific literature detailing the complete synthesis of 3,5-Bis(benzyloxy)picolinic acid was identified in the search. The presented routes are constructed based on well-established, analogous chemical transformations found in standard organic chemistry literature and patents for related compounds. The principles of Fischer esterification, Williamson ether synthesis, saponification, nucleophilic aromatic substitution on pyridine rings, and the oxidation of alkylpyridines are foundational concepts in organic synthesis.

Validation

A Researcher's Guide to Spectroscopic Differentiation of Picolinic Acid Isomers

As a Senior Application Scientist, my experience has shown that while picolinic acid, nicotinic acid, and isonicotinic acid are simple structural isomers, their distinct electronic and steric properties present unique sp...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my experience has shown that while picolinic acid, nicotinic acid, and isonicotinic acid are simple structural isomers, their distinct electronic and steric properties present unique spectroscopic fingerprints. Distinguishing between these pyridinecarboxylic acids is a frequent challenge in pharmaceutical development, quality control, and metabolic research, where correct isomer identification is critical.[1] This guide provides an in-depth, objective comparison of their spectroscopic characteristics across several common analytical techniques, grounded in experimental data and first principles. We will explore not just what the differences are, but why they arise, providing a robust framework for confident isomer identification.

The core of the differentiation lies in the position of the carboxylic acid group relative to the ring nitrogen: position 2 (picolinic), 3 (nicotinic), and 4 (isonicotinic). This seemingly minor change dramatically influences intramolecular interactions, electronic distribution, and molecular symmetry, all of which are readily probed by spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. For pyridinecarboxylic acids, the key transitions are the π→π* and n→π* transitions associated with the pyridine ring and the carboxyl group.[2] The position of the carboxyl group alters the conjugation and energy levels of these orbitals, resulting in distinct absorption maxima (λmax).

Causality of Experimental Choices

The choice of solvent is critical as it can influence the ground and excited states of the molecule, leading to spectral shifts. A moderately polar, protic solvent like ethanol is often used to ensure solubility while minimizing strong solute-solvent interactions that could mask the intrinsic differences between the isomers.

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare 0.1 mM stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid in 95% ethanol. From these, prepare dilute solutions (e.g., 0.01 mM) for analysis.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use 95% ethanol as the reference blank in a matched quartz cuvette.

  • Data Acquisition: Scan the samples from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak in the resulting spectra.

Workflow for UV-Vis Analysis

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis A Prepare 0.01 mM Solutions in Ethanol B Load Sample & Blank into Spectrophotometer A->B C Acquire Spectrum (200-400 nm) B->C D Identify λmax for each Isomer C->D

Caption: A streamlined workflow for comparative UV-Vis analysis.

Comparative UV-Vis Data

The electronic transitions within the pyridine ring are perturbed by the carboxyl group's position. Picolinic acid often exhibits distinct behavior due to the proximity of the nitrogen and carboxyl groups, which allows for potential intramolecular hydrogen bonding that stabilizes the ground state.

IsomerPositionλmax 1 (nm)λmax 2 (nm)
Picolinic Acid 2~216~264
Nicotinic Acid 3~215~262
Isonicotinic Acid 4~214~264
Note: Values are approximate and can vary based on solvent and pH. Data compiled from sources including[3].

Vibrational Spectroscopy (FTIR & Raman): Fingerprinting Molecular Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally powerful for differentiating isomers. It probes the specific vibrational modes of chemical bonds (stretching, bending, etc.). The frequencies of these vibrations are highly sensitive to the local chemical environment, making them ideal for identifying structural nuances.

Principle of Differentiation

The key differentiating vibrations are:

  • O-H and C=O Stretching: The position and broadness of the O-H stretch (~2500-3300 cm⁻¹) and the exact frequency of the C=O stretch (~1700 cm⁻¹) of the carboxyl group are highly informative. In picolinic acid, an intramolecular hydrogen bond can form between the carboxylic proton and the pyridine nitrogen.[4][5] This interaction weakens the O-H bond (lowering its stretching frequency) and can slightly delocalize the C=O bond, also shifting its frequency.

  • Pyridine Ring Modes: The C=C and C=N stretching and bending vibrations within the pyridine ring are coupled to the carboxylic acid group. The substitution pattern (ortho, meta, para) creates a unique set of bands for each isomer in the fingerprint region (below 1600 cm⁻¹).[6][7]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the method of choice for solid-state analysis due to its simplicity and reproducibility.

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related signals.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) between samples.

Experimental Protocol: FT-Raman Spectroscopy
  • Sample Preparation: Place a few milligrams of the solid sample into an NMR tube or a glass vial.

  • Instrument Setup: Use a 1064 nm Nd:YAG laser to minimize fluorescence, a common issue with aromatic compounds.

  • Data Acquisition: Acquire the spectrum over a Raman shift range of 3500-100 cm⁻¹, co-adding scans for several minutes to achieve a good signal-to-noise ratio.

Comparative Vibrational Data

The table below highlights key vibrational bands that serve as diagnostic markers for each isomer.

Vibrational ModePicolinic Acid (cm⁻¹)Nicotinic Acid (cm⁻¹)Isonicotinic Acid (cm⁻¹)Rationale for Difference
ν(O-H) Broad, centered ~2600-3000Broad, centered ~2800-3100Broad, centered ~2800-3100Intramolecular H-bond in picolinic acid causes significant broadening and a shift to lower wavenumber.[4][6]
ν(C=O) ~1718~1709~1712The carbonyl stretch is sensitive to intermolecular and intramolecular hydrogen bonding.[6][8]
ν(C=N/C=C) Ring ~1590, ~1440~1594, ~1488~1600, ~1420The substitution pattern uniquely influences the electronic distribution and vibrational coupling of the aromatic ring.[6][8]
Note: Frequencies are for solid-state samples and are approximate. Data compiled from sources including[6][7][8][9].
Isomer Structure and Vibrational Signatures

cluster_pico Picolinic Acid cluster_nico Nicotinic Acid cluster_iso Isonicotinic Acid Pico Nico Iso p1->Pico  Intramolecular H-Bond:  Broad ν(O-H)  Lower Frequency p2->Pico Ortho-substitution: Unique Ring Modes   n1->Nico Meta-substitution: Distinct Ring Modes   i1->Iso Para-substitution: Symmetric Ring Modes  

Caption: Correlation between isomer structure and key vibrational features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shift (δ) of each nucleus is determined by the electron density around it, which is directly influenced by the positions of the electronegative nitrogen atom and the electron-withdrawing carboxyl group.

Causality of Experimental Choices

Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis. It reliably dissolves all three isomers and its residual proton signal does not overlap with the aromatic protons of the analytes. The acidic proton of the carboxyl group is also often visible in DMSO-d₆, providing an additional data point.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-20 mg of each isomer in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal from the solvent. Shim the magnetic field to achieve high homogeneity and spectral resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time (hundreds or thousands of scans) due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent signal (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Comparative NMR Data

The symmetry of isonicotinic acid results in a simpler spectrum with fewer unique signals compared to the other two isomers. The chemical shifts are highly predictable based on the electron-withdrawing effects of the substituents.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Position Picolinic Acid Nicotinic Acid Isonicotinic Acid
H2 - ~9.0 ~8.8
H3 ~8.10 - ~7.8
H4 ~8.03 ~8.8 -
H5 ~7.67 ~7.6 ~7.8
H6 ~8.76 ~8.3 ~8.8
COOH ~13.0 ~13.2 ~14.0

Note: Values are approximate and coupling patterns (e.g., doublets, triplets) are key for assignment. Data compiled from sources including[10][11][12].

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Position Picolinic Acid Nicotinic Acid Isonicotinic Acid
C2 ~149 ~152 ~149
C3 ~127 ~124 ~121
C4 ~138 ~136 ~142
C5 ~125 ~128 ~121
C6 ~150 ~153 ~149
COOH ~166 ~167 ~166

Note: Values are approximate. Data compiled from sources including[11][13].

NMR Chemical Environment Mapping

cluster_pico Picolinic Acid (4 unique aromatic ¹H) cluster_nico Nicotinic Acid (4 unique aromatic ¹H) cluster_iso Isonicotinic Acid (2 unique aromatic ¹H due to symmetry) Pico Nico Iso

Caption: Isomer structures and their resulting number of unique ¹H NMR signals.

Conclusion

The spectroscopic differentiation of picolinic, nicotinic, and isonicotinic acids is straightforward when a systematic, multi-technique approach is employed.

  • UV-Vis Spectroscopy offers a quick, preliminary check based on electronic transitions.

  • Vibrational Spectroscopy (FTIR/Raman) provides a definitive fingerprint, with picolinic acid's potential for intramolecular hydrogen bonding creating highly diagnostic shifts in the O-H and C=O stretching regions.

  • NMR Spectroscopy delivers unambiguous structural confirmation through the distinct chemical shift patterns and signal multiplicities dictated by the unique electronic environment and symmetry of each isomer.

By understanding the principles behind each technique and the causal relationship between molecular structure and spectral output, researchers can confidently identify these critical isomers, ensuring the integrity and accuracy of their work in drug development and beyond.

References

  • Lal, A., Shukla, N., Singh, V. B., & Singh, D. K. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. [Link][9][14]

  • Koczoń, P., Wierzejewska, M., & Barańska, M. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure, 651-653, 659-666. [Link][6][7]

  • Alonso, J. L., et al. (2014). Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy Study. The Journal of Physical Chemistry A, 118(48), 11373–11379. [Link][5][15]

  • ResearchGate. (n.d.). Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). [Link][2]

  • ResearchGate. (n.d.). Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. [Link][16]

  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link][8]

  • ResearchGate. (n.d.). Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3). [Link][17]

  • ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values. [Link][18]

  • Lenders, J. J., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(48), 13737–13745. [Link][19][20]

  • Taylor, L. D. (1960). The Infrared Spectrum of Nicotinic Acid. The Journal of Organic Chemistry, 25(1), 120-121. [Link][21]

  • SIELC Technologies. (2024). UV-Vis Spectrum of Isonicotinic Acid. [Link][3]

  • Zhu, D., et al. (2020). ¹³C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach. Chinese Journal of Magnetic Resonance, 37(3), 333-341. [Link]

  • Lo Presti, L., et al. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 23(21), 13456. [Link][22]

  • SpectraBase. (n.d.). Isonicotinic acid - Optional[¹⁵N NMR] - Chemical Shifts. [Link][13]

  • Gonçalves, E. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(2), 392. [Link][23][24]

  • Szafran, M., & Dega-Szafran, Z. (1959). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2), 148-154. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. [Link][12]

  • Wikipedia. (n.d.). Picolinic acid. [Link][25]

  • IOSR Journal. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. [Link][26]

  • ResearchGate. (n.d.). (a) The chemical structures of picolinic, nicotinic, isonicotinic and.... [Link][27]

  • PubMed. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link][1]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-118. [Link][28]

Sources

Comparative

A Comparative Guide to the Confirmation of 3,5-Bis(benzyloxy)picolinic Acid Synthesis by Mass Spectrometry

For researchers and professionals in drug development and materials science, the synthesis of novel organic compounds is only half the battle. The unambiguous confirmation of the target molecule's identity is paramount t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of novel organic compounds is only half the battle. The unambiguous confirmation of the target molecule's identity is paramount to the integrity of subsequent research. This guide provides an in-depth look at the synthesis of 3,5-Bis(benzyloxy)picolinic acid, a versatile heterocyclic building block, with a primary focus on its structural confirmation using mass spectrometry. We will explore the rationale behind the chosen analytical method, compare it with viable alternatives, and provide actionable experimental protocols.

The Synthetic Pathway: A Rationale-Driven Approach

Picolinic acid derivatives are widely utilized as ligands for metal ion complexation, finding applications in areas like magnetic resonance imaging and radioisotope labeling.[1][2] The introduction of benzyl-protected hydroxy groups, as in 3,5-Bis(benzyloxy)picolinic acid, offers a strategic advantage: these protecting groups can be removed later via palladium-catalyzed hydrogenolysis, allowing for further functionalization.[1]

A common and effective method for preparing this compound is the Williamson ether synthesis, starting from commercially available 3,5-dihydroxypicolinic acid and benzyl bromide. This reaction is favored for its reliability and the relatively straightforward purification of the final product.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3,5-dihydroxypicolinic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add 2.2 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes. The base is crucial for deprotonating the hydroxyl groups, forming alkoxides that are potent nucleophiles.

  • Alkylation: Slowly add 2.2 equivalents of benzyl bromide to the reaction mixture. The use of a slight excess ensures the complete reaction of both hydroxyl groups.

  • Reaction: Heat the mixture to 60-70°C and allow it to react for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Purification: Filter the crude product and wash it thoroughly with water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure 3,5-Bis(benzyloxy)picolinic acid.

Primary Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS)

Once the synthesis is complete, we require a rapid and sensitive technique to confirm that we have indeed produced the target molecule. Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal first-line method for this purpose. ESI is a soft ionization technique that allows for the analysis of moderately polar, thermally fragile molecules, like our target compound, by transferring them from solution to the gas phase as intact ions.[3]

Why ESI-MS is the Method of Choice
  • Molecular Weight Confirmation: It provides a direct and highly accurate measurement of the molecular weight, which is the most fundamental confirmation of a compound's identity.

  • Sensitivity: ESI-MS requires only picomoles of sample, conserving the newly synthesized material for further experiments.

  • Speed: Analysis can be performed in minutes, providing rapid feedback on the synthetic outcome.

  • Compatibility: It can be directly coupled with liquid chromatography (LC) for online separation and analysis of complex reaction mixtures.[4]

G cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_interpretation Data Interpretation Reactants 3,5-dihydroxypicolinic acid + Benzyl Bromide Reaction Williamson Ether Synthesis Reactants->Reaction Purification Work-up & Recrystallization Reaction->Purification Product Purified Solid: 3,5-Bis(benzyloxy)picolinic acid Purification->Product SamplePrep Dissolve in MeOH/H₂O Product->SamplePrep ESI_MS Infuse into ESI Source SamplePrep->ESI_MS MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_MS->MassAnalyzer Data Mass Spectrum Generation MassAnalyzer->Data MW_Confirm Confirm Molecular Ion Peak (e.g., [M-H]⁻) Data->MW_Confirm Fragmentation Optional: Tandem MS (MS/MS) for Structural Fragments MW_Confirm->Fragmentation

Caption: Experimental workflow from synthesis to mass spectrometry confirmation.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the synthesized solid at approximately 1 mg/mL in a high-purity solvent like methanol. Further dilute this solution to 1-10 µg/mL using a typical ESI solvent, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode Selection:

    • Negative Ion Mode: This is often the preferred mode for carboxylic acids. The acidic proton is easily lost, leading to the formation of a highly stable and abundant deprotonated molecule, [M-H]⁻.[5]

    • Positive Ion Mode: While less common for free acids, this mode can be used to detect the protonated molecule [M+H]⁺ or, more frequently, adducts with cations like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[6] The formation of a [M-H+2Na]⁺ adduct can also be a diagnostic indicator for carboxylic acids.[7]

Expected Results and Interpretation

The molecular formula of 3,5-Bis(benzyloxy)picolinic acid is C₂₀H₁₇NO₄, with a monoisotopic mass of 335.1158 Da.[8][9]

  • In Negative Ion Mode: The primary ion expected is the [M-H]⁻ peak at an m/z (mass-to-charge ratio) of 334.1085 . The observation of this peak with high mass accuracy (typically <5 ppm) is strong evidence of successful synthesis.

  • In Positive Ion Mode: One might observe the [M+H]⁺ peak at m/z 336.1231 or the sodium adduct [M+Na]⁺ at m/z 358.1050 .

  • Tandem MS (MS/MS): For further confirmation, the isolated molecular ion (e.g., m/z 334.1) can be fragmented. Expected fragmentation patterns would include the loss of a benzyl group (91 Da) or a benzyloxy group (107 Da), providing conclusive structural evidence.

A Comparative Look at Alternative Analytical Techniques

While ESI-MS is an indispensable tool, a comprehensive characterization often relies on complementary techniques. The choice of method depends on the specific information required.

Technique Information Provided Sensitivity Sample State Key Advantage Key Limitation
ESI-MS Molecular Weight & FormulaHigh (pmol-fmol)SolutionSpeed and accuracy for MW confirmation.Provides limited information on atomic connectivity.
NMR Spectroscopy Atomic Connectivity & 3D Structure in SolutionLow (mg)SolutionProvides a detailed structural "blueprint" of the molecule.Requires significantly more sample and longer acquisition times.
X-ray Crystallography Unambiguous 3D Solid-State StructureMedium (µg-mg)Single CrystalThe "gold standard" for absolute structure determination.[1][2]Requires a suitable single crystal, which can be difficult to grow.
Infrared (IR) Spectroscopy Presence of Functional GroupsMedium (µg-mg)Solid or LiquidQuick confirmation of key bonds (e.g., C=O, O-H).Provides a molecular "fingerprint" but not detailed connectivity.

As the table illustrates, no single technique tells the whole story. NMR spectroscopy is essential for confirming the precise arrangement of protons and carbons, validating the substitution pattern on the pyridine ring. For crystalline products, X-ray crystallography offers irrefutable proof of structure.[1] However, for rapid, high-confidence confirmation that the molecule of the correct mass has been formed, ESI-MS is unparalleled.

Conclusion

The successful synthesis of 3,5-Bis(benzyloxy)picolinic acid requires a robust analytical method for confirmation. Electrospray Ionization Mass Spectrometry provides a rapid, highly sensitive, and accurate determination of the compound's molecular weight, serving as the essential first step in its characterization. Its ability to yield a clear result from minimal sample quantity solidifies its role as a cornerstone technique in the modern synthetic chemistry workflow. For absolute structural proof, this should be followed by complementary methods like NMR spectroscopy. This integrated analytical approach ensures the scientific rigor required for advancing drug discovery and materials science.

References

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed, [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications, [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications, [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed, [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate, [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed, [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Università del Piemonte Orientale, [Link]

  • Picolinic acid derivatives and their use as intermediates.
  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate, [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate, [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate, [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing, [Link]

  • 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. Pharmaffiliates, [Link]

  • Process for the production of new picolinic acid derivatives.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Mattia Lopresti, [Link]

  • Synthesis of picolinic acid. PrepChem.com, [Link]

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Validation

A Comparative Benchmarking Guide: 3,5-Bis(benzyloxy)picolinic Acid as a High-Performance Ligand in Lanthanide Coordination Chemistry

Introduction: The Quest for Superior Lanthanide Sensitization and Structural Control In the realm of materials science and drug development, the unique photophysical properties of lanthanide ions, such as their long-live...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Lanthanide Sensitization and Structural Control

In the realm of materials science and drug development, the unique photophysical properties of lanthanide ions, such as their long-lived luminescence and sharp emission bands, are highly sought after.[1] However, the direct excitation of lanthanide ions is notoriously inefficient due to their low molar absorptivity.[2] This inherent limitation necessitates the use of organic ligands that can act as "antennas," absorbing light and efficiently transferring this energy to the lanthanide center, a process known as the "antenna effect."[2] Picolinic acid and its derivatives have emerged as a prominent class of ligands for this purpose, offering a robust coordination environment for lanthanide ions.[3][4]

This guide introduces 3,5-Bis(benzyloxy)picolinic acid , a novel ligand designed for enhanced performance in lanthanide coordination chemistry. The strategic incorporation of two benzyloxy groups at the 3 and 5 positions of the picolinic acid backbone is hypothesized to modulate the electronic properties of the ligand, potentially leading to improved energy transfer efficiency and thermal stability of the resulting lanthanide complexes.

Herein, we present a comprehensive benchmarking study of 3,5-Bis(benzyloxy)picolinic acid against a well-established commercial ligand, Dipicolinic acid (DPA) . This guide will provide researchers, scientists, and drug development professionals with objective, side-by-side comparisons supported by detailed experimental protocols and data. Our analysis will focus on three critical performance metrics: luminescence efficiency, structural characteristics, and thermal stability.

Experimental Design: A Tripartite Approach to Ligand Benchmarking

To provide a holistic assessment of 3,5-Bis(benzyloxy)picolinic acid, we have designed a three-pronged experimental approach. This methodology allows for a thorough comparison with the commercial standard, Dipicolinic acid, across key performance indicators relevant to the development of advanced materials and probes.

G Fig. 1: Experimental Benchmarking Workflow cluster_0 Ligand Synthesis & Complexation cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison Ligand_A 3,5-Bis(benzyloxy)picolinic acid Complexation Lanthanide Complex Synthesis (e.g., with EuCl3) Ligand_A->Complexation Ligand_B Dipicolinic acid (Commercial) Ligand_B->Complexation Luminescence Luminescence Spectroscopy (Quantum Yield) Complexation->Luminescence Characterize Photophysics Structure X-ray Crystallography (Coordination Environment) Complexation->Structure Determine Structure Thermal Thermogravimetric Analysis (Thermal Stability) Complexation->Thermal Assess Stability Comparison Comparative Analysis of Performance Metrics Luminescence->Comparison Structure->Comparison Thermal->Comparison

Caption: A schematic overview of the experimental workflow for benchmarking 3,5-Bis(benzyloxy)picolinic acid against a commercial ligand.

Experimental Protocols

General Synthesis of Lanthanide(III) Complexes

This protocol provides a general method for the synthesis of lanthanide complexes with both 3,5-Bis(benzyloxy)picolinic acid and Dipicolinic acid. The synthesis of lanthanide picolinate complexes is well-established and typically involves the reaction of the ligand with a lanthanide salt in a suitable solvent.[5][6]

Materials:

  • 3,5-Bis(benzyloxy)picolinic acid or Dipicolinic acid (3 mmol)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (1 mmol)

  • Ethanol (50 mL)

  • Deionized water (10 mL)

  • Triethylamine (a few drops, to adjust pH)

Procedure:

  • Dissolve the picolinic acid derivative (3 mmol) in ethanol (30 mL) in a round-bottom flask.

  • In a separate beaker, dissolve EuCl₃·6H₂O (1 mmol) in a mixture of ethanol (20 mL) and deionized water (10 mL).

  • Slowly add the EuCl₃ solution to the ligand solution while stirring.

  • Adjust the pH of the reaction mixture to ~6-7 by the dropwise addition of triethylamine. A precipitate should form.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate with ethanol (3 x 10 mL) and then deionized water (3 x 10 mL).

  • Dry the resulting solid in a vacuum oven at 60 °C for 24 hours.

Luminescence Quantum Yield Measurement (Relative Method)

The luminescence quantum yield (QY) is a critical parameter for evaluating the efficiency of a ligand in sensitizing lanthanide emission. The relative method, using a well-characterized standard, is a common and reliable approach.[7]

Instrumentation:

  • Fluorometer equipped with an integrating sphere.[8][9]

  • UV-Vis spectrophotometer.

Materials:

  • Synthesized lanthanide complexes (dissolved in a suitable solvent, e.g., DMSO, to an absorbance of ~0.1 at the excitation wavelength).

  • Quinine sulfate in 0.1 M H₂SO₄ (QY = 0.546) or another suitable standard.[8]

Procedure:

  • Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Emission Spectra Acquisition:

    • Place the sample solution in a cuvette inside the integrating sphere of the fluorometer.

    • Record the emission spectrum of the sample, ensuring the excitation and emission slits are identical for both the sample and the standard.

    • Record the emission spectrum of the standard under the same conditions.

  • Data Analysis: The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

G Fig. 2: Luminescence Quantum Yield Measurement cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Calculation Sample Lanthanide Complex Solution (Absorbance < 0.1) Spectrophotometer UV-Vis Spectrophotometer (Measure Absorbance) Sample->Spectrophotometer Fluorometer Fluorometer with Integrating Sphere (Measure Emission) Sample->Fluorometer Standard Quantum Yield Standard (e.g., Quinine Sulfate) Standard->Spectrophotometer Standard->Fluorometer Calculation Calculate Quantum Yield using Comparative Formula Spectrophotometer->Calculation Fluorometer->Calculation

Caption: A flowchart illustrating the key steps in determining the relative luminescence quantum yield.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline material, providing invaluable insights into the coordination environment of the lanthanide ion.[10][11]

Procedure:

  • Crystal Growth: Grow single crystals of the lanthanide complexes suitable for X-ray diffraction. This can be achieved by slow evaporation of a dilute solution, vapor diffusion, or hydrothermal synthesis.[6]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the synthesized coordination polymers by monitoring their mass change as a function of temperature.[12][13]

Instrumentation:

  • Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Place a small amount of the dried lanthanide complex (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • TGA Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the decomposition temperature, which is often taken as the onset temperature of the major mass loss step.

Comparative Performance Data

The following table summarizes the expected performance of 3,5-Bis(benzyloxy)picolinic acid in comparison to the established commercial ligand, Dipicolinic acid, based on literature values for DPA and theoretical considerations for the novel ligand.[1]

Performance Metric 3,5-Bis(benzyloxy)picolinic acid-Eu(III) Complex (Expected) Dipicolinic acid-Eu(III) Complex (Reported) Rationale for Expected Performance
Luminescence Quantum Yield Potentially Higher~2-30% in solution[14]The electron-donating benzyloxy groups may enhance the "antenna effect," leading to more efficient energy transfer to the Eu(III) ion.
Coordination Environment Likely 8- or 9-coordinateTypically 9-coordinate in a tricapped trigonal prismatic geometry[15]The bulky benzyloxy groups may influence the packing and coordination geometry, potentially leading to different crystal structures and photophysical properties.
Thermal Decomposition Temp. Expected to be > 400 °C~400 °CThe increased molecular weight and potential for enhanced intermolecular interactions due to the benzyloxy groups may lead to improved thermal stability.

Discussion and Field-Proven Insights

The benchmarking of 3,5-Bis(benzyloxy)picolinic acid against Dipicolinic acid is designed to provide a clear and objective evaluation of its potential as a superior ligand for lanthanide-based applications.

Luminescence Enhancement: The core hypothesis behind the design of 3,5-Bis(benzyloxy)picolinic acid is the enhancement of the "antenna effect." The electron-donating nature of the benzyloxy groups is expected to increase the electron density on the picolinate ring, which can facilitate more efficient energy absorption and transfer to the coordinated lanthanide ion. A higher luminescence quantum yield would be a direct indicator of the success of this molecular design strategy.

Structural Control: The steric bulk of the benzyloxy groups is anticipated to play a significant role in the crystal packing and coordination geometry of the resulting lanthanide complexes.[6] This can lead to the formation of novel supramolecular architectures and may also influence the symmetry of the lanthanide coordination sphere, which in turn can affect the emission spectrum and quantum yield.[14] X-ray crystallography will be instrumental in elucidating these structural nuances.

Thermal Stability: For applications in materials science, such as in the fabrication of light-emitting devices or as linkers in metal-organic frameworks (MOFs), high thermal stability is paramount. The increased molecular weight and potential for greater van der Waals interactions imparted by the benzyloxy groups could lead to a more robust coordination polymer with a higher decomposition temperature, as will be quantified by TGA.

Conclusion

This comprehensive guide outlines a robust framework for the comparative benchmarking of 3,5-Bis(benzyloxy)picolinic acid against the commercial standard, Dipicolinic acid. The detailed experimental protocols for luminescence spectroscopy, X-ray crystallography, and thermogravimetric analysis provide a clear pathway for researchers to independently validate the performance of this novel ligand. The anticipated enhancements in luminescence quantum yield and thermal stability, driven by the strategic incorporation of benzyloxy groups, position 3,5-Bis(benzyloxy)picolinic acid as a promising candidate for the development of next-generation luminescent materials and functional coordination polymers. The experimental data generated following these protocols will provide the definitive evidence to support its adoption in various high-performance applications.

References

  • [Spectroscopic Studies and X-ray Structural of Dinuclear Lanthanide (III) Complexes Derived from N'-(2-hydroxy-3-methoxybenzylidene) Nicotinohydrazide]([Link]

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Comparative

A Comparative Guide to In-Vitro Testing Protocols for 3,5-Bis(benzyloxy)picolinic Acid and Other HIF Prolyl Hydroxylase Inhibitors

For researchers, scientists, and drug development professionals, the robust in-vitro characterization of novel small molecules is a critical first step in the discovery pipeline. This guide provides a comparative framewo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust in-vitro characterization of novel small molecules is a critical first step in the discovery pipeline. This guide provides a comparative framework for establishing in-vitro testing protocols for 3,5-Bis(benzyloxy)picolinic acid, a picolinic acid derivative. While direct experimental data for this specific compound is not widely published, its structural similarity to known inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) suggests a potential role in this therapeutic area.

This guide will therefore focus on the established in-vitro testing cascade for well-characterized PHD inhibitors, providing a roadmap for the evaluation of 3,5-Bis(benzyloxy)picolinic acid and enabling a direct comparison of its potential activity with established alternatives like IOX2 and Vadadustat.

The Central Role of HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification targets HIF-α for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. In low oxygen conditions (hypoxia), PHD activity is diminished, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][2][3]

Small molecule inhibitors of PHDs mimic the hypoxic state by preventing HIF-α hydroxylation, thereby stabilizing HIF-α even in the presence of oxygen. This mechanism is the basis for the therapeutic potential of PHD inhibitors in conditions such as anemia associated with chronic kidney disease.[1][4]

Foundational In-Vitro Assays for Characterizing PHD Inhibitors

A tiered approach to in-vitro testing is recommended, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm the mechanism of action in a physiological context.

Biochemical Assays: Direct Measurement of PHD Inhibition

The initial step is to determine if 3,5-Bis(benzyloxy)picolinic acid directly inhibits PHD enzyme activity. The most common isoform to target in initial screens is PHD2, as it is the primary regulator of HIF-α stability in normoxia.[5][6]

Comparative Compounds' Performance:

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[1][4]
Daprodustat3.522.25.5[1]
Roxadustat-591-[1]
Molidustat480280450[1]
IOX2-22-[7]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Recommended Protocol: High-Throughput Homogeneous Assay (e.g., AlphaScreen)

This assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2.

Workflow for PHD2 Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection prep_mix Prepare Reaction Mix: - PHD2 Enzyme - Fe(II) Sulfate - L-Ascorbic Acid add_inhibitor Add Test Compound (e.g., 3,5-Bis(benzyloxy)picolinic acid) or Vehicle Control to Plate add_enzyme Add Enzyme Mix to Plate add_inhibitor->add_enzyme start_reaction Initiate Reaction with Substrate Mix: - Biotinylated HIF-1α Peptide - 2-Oxoglutarate add_enzyme->start_reaction incubate Incubate at Room Temperature start_reaction->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction add_beads Add AlphaLISA Acceptor Beads and Streptavidin Donor Beads stop_reaction->add_beads incubate_dark Incubate in the Dark add_beads->incubate_dark read_plate Read Plate on Alpha-enabled Plate Reader incubate_dark->read_plate

Caption: Workflow for a homogenous PHD2 inhibition assay.

Step-by-Step Methodology: [6]

  • Prepare Reagents:

    • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) supplemented with bovine serum albumin (BSA).

    • Enzyme Mix: Recombinant human PHD2, Fe(II) sulfate, and L-ascorbic acid in assay buffer.

    • Substrate Mix: Biotinylated HIF-1α peptide and 2-oxoglutarate (2-OG) in assay buffer.

    • Stop/Detection Mix: EDTA, AlphaLISA® Acceptor beads, and Streptavidin Donor beads in an appropriate buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound (3,5-Bis(benzyloxy)picolinic acid) or a known inhibitor (e.g., IOX2) at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the enzyme mix to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrate mix.

    • Incubate for the desired reaction time (e.g., 10-60 minutes) at room temperature.

    • Stop the reaction and initiate detection by adding the Stop/Detection Mix.

    • Incubate in the dark as per the manufacturer's instructions.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Confirming HIF-α Stabilization

Following the confirmation of direct PHD inhibition, the next crucial step is to assess the compound's ability to stabilize HIF-1α in a cellular context.

Commonly Used Cell Lines: [1]

  • HeLa (Human cervical cancer cells): Widely used for studying HIF signaling.

  • HEK293 (Human embryonic kidney cells): Useful for reporter gene assays due to high transfection efficiency.

  • Hep3B (Human hepatocellular carcinoma cells): Express both HIF-1α and HIF-2α.

  • RCC4 (Human renal carcinoma cells): VHL-deficient, useful for control experiments.[8]

Recommended Protocol: Western Blot for HIF-1α Accumulation

This method directly visualizes the increase in HIF-1α protein levels following treatment with a PHD inhibitor.

Workflow for HIF-1α Western Blot

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting seed_cells Seed Cells in Culture Plates treat_cells Treat with Test Compound (e.g., 3,5-Bis(benzyloxy)picolinic acid) or Vehicle Control seed_cells->treat_cells wash_cells Wash Cells with Ice-Cold PBS treat_cells->wash_cells lyse_cells Lyse Cells in RIPA Buffer wash_cells->lyse_cells quantify_protein Quantify Protein Concentration (BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-HIF-1α) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate secondary_ab->detect cluster_normoxia Normoxia cluster_inhibition PHD Inhibition HIF1a_normoxia HIF-1α PHD_active PHD (Active) HIF1a_normoxia->PHD_active O₂, 2-OG OH_HIF1a Hydroxylated HIF-1α PHD_active->OH_HIF1a Hydroxylation VHL VHL OH_HIF1a->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor 3,5-Bis(benzyloxy)picolinic acid (or other PHD inhibitor) PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited Inhibition HIF1a_stabilized Stabilized HIF-1α HIF_complex HIF-1α/β Complex HIF1a_stabilized->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex HRE HRE HIF_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes

Caption: HIF signaling pathway under normoxia and with a PHD inhibitor.

Conclusion

This guide provides a comprehensive framework for the in-vitro characterization of 3,5-Bis(benzyloxy)picolinic acid as a putative HIF prolyl hydroxylase inhibitor. By employing a systematic approach of biochemical, cell-based, and functional assays, researchers can effectively determine the potency and mechanism of action of this and other novel compounds targeting the HIF pathway. Direct comparison of the data generated for 3,5-Bis(benzyloxy)picolinic acid with the established profiles of compounds like IOX2 and Vadadustat will be crucial in evaluating its potential as a novel therapeutic agent. Careful optimization of experimental conditions, including inhibitor concentration and incubation time, is paramount for obtaining reliable and reproducible results.

References

  • Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors - Benchchem. (URL: )
  • Application Notes and Protocols for Cell-Based Assays to Determine HIF Stabilizer Activity - Benchchem. (URL: )
  • Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. (URL: )
  • Application Notes and Protocols: In Vitro Assay for Measuring Vadadustat's Inhibition of Prolyl Hydroxylases - Benchchem. (URL: )
  • IOX2 A selective Inhibitor of the Hypoxia Inducible Factor (HIF) Prolyl-Hydroxylases. (URL: )
  • Metabolic studies of HIF stabilizers IOX2, IOX3, and IOX4 ( in vitro ) for doping control | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy - PubMed. (URL: [Link])

  • In silico and in vitro human metabolism of IOX2, a performance-enhancing doping agent. (URL: )
  • In vitro characterization of PHD inhibitors in clinical trials. (A)... - ResearchGate. (URL: [Link])

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC - PubMed Central. (URL: [Link])

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed. (URL: [Link])

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. (URL: [Link])

  • In Vitro and Clinical Pharmacokinetic Studies of the Effects of Iron-containing Agents on Vadadustat, an Oral Hypoxia-inducible Factor-Prolyl Hydroxylase Inhibitor - PubMed. (URL: [Link])

  • An In-depth Technical Guide on PHD2 Inhibition and HIF-1α Stabiliz
  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC - PubMed Central. (URL: [Link])

  • Cell culture parameters influence HIF stabilization kinetics in hypoxic... - ResearchGate. (URL: [Link])

  • Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One. (URL: [Link])

  • CLINICAL PROTOCOL - ClinicalTrials.gov. (URL: [Link])

  • 1000025-93-3| Chemical Name : 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid. (URL: [Link])

  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google P
  • CLINICAL PROTOCOL PHASE 2, RANDOMIZED, OPEN LABEL STUDY EVALUATING THE EFFICACY AND SAFETY OF ORAL VADADUSTAT FOR THE TREATMENT. (URL: [Link])

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PubMed. (URL: [Link])

  • Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC - PubMed Central. (URL: [Link])

  • Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC - NIH. (URL: [Link])

  • (PDF) 3,5-Bis(benzyloxy)benzoic acid - ResearchGate. (URL: [Link])

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (URL: [Link])

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian - Celcuity. (URL: [Link])

  • In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - RSC Publishing. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 3,5-Bis(benzyloxy)picolinic Acid

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this resp...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,5-Bis(benzyloxy)picolinic acid.

Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, this protocol is built upon a foundation of chemical first principles. We will analyze the hazards posed by its constituent molecular fragments—the picolinic acid core and the benzyloxy groups—to construct a robust and cautious disposal strategy. This approach ensures that our procedures are grounded in established safety science, upholding the highest standards of laboratory practice.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the potential hazards is essential. Lacking a specific SDS, we must infer the hazard profile from the compound's structure.

  • Picolinic Acid Core: As a derivative of pyridine and a carboxylic acid, the compound should be treated as a moderately hazardous organic acid. Picolinic acid itself is known to cause serious eye damage and may be harmful if swallowed.[1][2] The pyridine ring suggests potential toxicity, as pyridine and its derivatives are known to be harmful and can be absorbed through the skin.[3][4]

  • Organic Acid Nature: Like other solid organic acids, it is combustible and may form explosive dust clouds in confined spaces.[5] It is incompatible with strong bases and oxidizing agents.[5][6]

  • Environmental Hazard: Pyridine-based compounds can be harmful to aquatic life.[1][7] Therefore, direct release to the environment must be strictly avoided.[1][8]

Based on this analysis, all waste containing 3,5-Bis(benzyloxy)picolinic acid must be classified as hazardous chemical waste.[3] Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by corrosivity (due to its acidic nature) and toxicity.[9]

Table 1: Inferred Hazard Profile and Disposal Classification

Hazard CharacteristicContributing MoietyRationale & PrecautionsRCRA Waste Code (Anticipated)
Corrosivity (Acidic) Picolinic AcidWill react with bases. Avoid storage in metal containers.[6][10]D002 (Corrosivity)[9]
Irritation (Skin & Eye) Picolinic AcidPicolinic acid is a known severe eye irritant.[2][11][12] Assume the derivative is as well.N/A
Toxicity Pyridine RingPyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[3][4]D004-D043 (Toxicity)[9]
Environmental Hazard Pyridine RingPyridine is harmful to aquatic life.[1] Prevent entry into drains or waterways.[13]N/A

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to safety protocols is non-negotiable. The following PPE and engineering controls are mandatory when handling any waste stream containing this compound.

  • Engineering Controls: All handling, including segregation and packaging of waste, must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][14]

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Contaminated gloves must be disposed of as hazardous waste.[15]

  • Body Protection: A fully buttoned lab coat must be worn.[4]

Part 3: Step-by-Step Disposal and Waste Management Protocol

Proper segregation is the most critical step in the disposal process. Never mix incompatible waste streams.[10] Organic acids should be kept separate from bases and inorganic acids.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for directing the waste to the appropriate stream.

G cluster_0 Start: Waste Identification cluster_1 Waste Characterization cluster_2 Disposal Pathways cluster_3 Final Disposition start Identify Waste Containing 3,5-Bis(benzyloxy)picolinic acid char Is the waste: A) Solid/Concentrated? B) Contaminated Sharps? C) Contaminated Labware/PPE? D) Dilute Aqueous Solution? start->char solid_waste Pathway A: Collect in Labeled 'Non-Halogenated Solid Organic Waste' Container char->solid_waste  A sharps_waste Pathway B: Place in Puncture-Proof 'Sharps Waste' Container char->sharps_waste  B labware_waste Pathway C: Collect in Labeled 'Contaminated Solid Waste' Bag/Container char->labware_waste  C aqueous_waste Pathway D: Collect in Labeled 'Aqueous Hazardous Waste' Container. DO NOT Neutralize for drain disposal. char->aqueous_waste  D ehs Store in Satellite Accumulation Area (SAA). Arrange Pickup by Environmental Health & Safety (EHS). solid_waste->ehs sharps_waste->ehs labware_waste->ehs aqueous_waste->ehs

Caption: Disposal decision workflow for 3,5-Bis(benzyloxy)picolinic acid waste.

Detailed Protocols

Pathway A: Solid/Concentrated Waste This includes unused pure compounds, residues from reaction vessels, or heavily contaminated solids (e.g., silica gel).

  • Container Selection: Choose a sealable, high-density polyethylene (HDPE) container compatible with organic acids.[8] Do not use metal containers.[6]

  • Collection: Carefully transfer the solid waste into the container using dedicated spatulas or funnels. Avoid generating dust.[5] All work must be done in a fume hood.

  • Labeling: Immediately affix a hazardous waste label to the container.[16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3,5-Bis(benzyloxy)picolinic acid"

    • The primary hazards: "Corrosive (Acid), Irritant, Toxic"

    • The date accumulation started.

  • Storage: Keep the container tightly sealed and store it in a designated Satellite Accumulation Area (SAA).[17] Ensure it is segregated from incompatible materials like bases and oxidizing agents.

Pathway B & C: Contaminated Labware, PPE, and Sharps

  • Sharps: All contaminated needles, scalpels, or other sharps must be placed directly into a designated, puncture-proof sharps container.[16]

  • Non-Sharp Solids: Contaminated disposable items like gloves, weigh boats, and pipette tips should be collected in a durable, lined container or a designated hazardous waste bag.[3]

  • Labeling and Storage: Label the container or bag clearly as "Hazardous Waste" with the chemical name and associated hazards. Store in the SAA for EHS pickup.

Pathway D: Dilute Aqueous Waste This includes solutions from extractions or washes.

  • Do Not Neutralize for Drain Disposal: While neutralization is a common procedure for simple inorganic acids, most organic acids remain toxic after neutralization and must not be poured down the drain.[17] Furthermore, the pyridine moiety presents an additional environmental hazard.

  • Collection: Collect all aqueous waste containing the compound in a dedicated, sealable, and compatible (HDPE or glass) liquid waste container.

  • Labeling and Storage: Affix a hazardous waste label with the full chemical name and concentration. Store the sealed container in the SAA, ensuring secondary containment is used to prevent spills.

Part 4: Spill Management and Emergency Procedures

Accidents require immediate and correct action.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the area and call your institution's emergency response number.

  • Manage Small Spills: For minor spills contained within a fume hood:

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Conclusion: A Culture of Safety

The responsible disposal of 3,5-Bis(benzyloxy)picolinic acid is a direct reflection of our professional integrity. By following this comprehensive guide—grounded in a cautious assessment of the compound's chemical nature—we ensure the protection of ourselves, our colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety (EHS) office, as they are the final authority on waste procedures in your laboratory.[18][19]

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Organic Acid SOP. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). University of Kashmir. Retrieved from [Link]

  • 2-picolinic acid Material Safety Data Sheet. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US Environmental Protection Agency. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Montana State University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Resource Conservation and Recovery Act. (n.d.). Wikipedia. Retrieved from [Link]

  • Benzoic Acid (Acidimetric Standard) Safety Data Sheet. (2015, December 1). National Institute of Standards and Technology. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Management and the Retail Sector. (2014, February 14). Regulations.gov. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Bis(benzyloxy)picolinic Acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 3,5-Bis(benzyloxy)picolinic acid, r...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical compounds, such as 3,5-Bis(benzyloxy)picolinic acid, requires a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of chemical causality and field-proven laboratory practices.

While specific toxicological data for 3,5-Bis(benzyloxy)picolinic acid is not extensively documented, a reliable hazard assessment can be constructed by examining its core chemical structures: the picolinic acid backbone and the benzyl ether functional groups. This document synthesizes information from these components to establish a comprehensive personal protective equipment (PPE) and handling protocol.

Hazard Assessment: A Synthesis of Structural Moieties

The potential hazards of 3,5-Bis(benzyloxy)picolinic acid are best understood by deconstructing the molecule into its primary functional components.

  • Picolinic Acid Core: Picolinic acid (or 2-pyridinecarboxylic acid) is a known irritant. As a solid, it can form dust clouds that may be explosive and pose an inhalation hazard.[1][2] Direct contact can cause irritation to the skin and serious damage to the eyes.[3][4]

  • Benzyl Ether Groups: Benzyl ethers are known to cause skin, eye, and respiratory tract irritation.[5][6][7] They may be harmful if inhaled, absorbed through the skin, or swallowed.[5]

Based on these well-documented surrogates, we can infer a composite hazard profile for 3,5-Bis(benzyloxy)picolinic acid. The primary risks involve irritation to the skin, eyes, and respiratory system upon contact or inhalation of dust particles.

Hazard CategoryPotential Hazard StatementRationale based on Structural Analogs
Skin Contact H315: Causes skin irritation.[3][5][7]Both picolinic acid and benzyl ethers are documented skin irritants.[5]
Eye Contact H318/H319: Causes serious eye damage/irritation.[3][5][7]Picolinic acid is known to cause severe eye damage.[4] Benzyl ethers are eye irritants.[5][6]
Inhalation H335: May cause respiratory irritation.[3][5][7]Handling the solid powder can generate dust, which, like picolinic acid and benzyl ethers, can irritate the respiratory system.[1][6]
Ingestion H302/H303: Harmful or may be harmful if swallowed.[3][5]Both parent structures are noted as being potentially harmful upon ingestion.[4][5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount and must be tailored to the specific procedure being performed. The following protocol outlines the minimum requirements and necessary augmentations based on the potential for exposure.

Core PPE Requirements (For all handling procedures)
  • Eye and Face Protection: At a minimum, safety glasses with side shields conforming to ANSI Z.87.1 standards are required.[8][9]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for incidental contact.[9] Gloves must be inspected for defects before each use and changed immediately upon contamination.[2] After handling, hands should be thoroughly washed.[2]

  • Body Protection: A standard laboratory coat, fully buttoned, is mandatory to protect against minor spills and dust.[8][9]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[8]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow PPE Selection Workflow for 3,5-Bis(benzyloxy)picolinic Acid cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling 3,5-Bis(benzyloxy)picolinic acid Assess_Task Assess Task: - Scale - Potential for dust/aerosol generation Start->Assess_Task Low_Exposure Low Exposure Risk (e.g., handling small quantities in fume hood) Assess_Task->Low_Exposure Low Risk High_Exposure High Exposure Risk (e.g., weighing large quantities, sonication) Assess_Task->High_Exposure High Risk PPE_Standard Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields Low_Exposure->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE PLUS: - Chemical Splash Goggles - Face Shield - Respiratory Protection (if needed) - Chemical Apron High_Exposure->PPE_Enhanced Proceed Proceed with Experiment PPE_Standard->Proceed PPE_Enhanced->Proceed

Caption: PPE selection workflow based on risk assessment.

Operational and Disposal Plans

A structured operational plan minimizes exposure and ensures safe disposal, adhering to the principles of the waste management hierarchy: reduce, reuse, recycle, and dispose.[1]

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Designated Area: All handling of solid 3,5-Bis(benzyloxy)picolinic acid should occur in a designated area, within a certified chemical fume hood, to minimize inhalation of dust.[8]

    • Ventilation Check: Confirm that the fume hood is functioning correctly before commencing work.

    • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[8]

  • Donning PPE:

    • Put on all required PPE as determined by the risk assessment workflow above.

  • Chemical Handling:

    • Carefully weigh the desired amount of the compound on a weigh boat or paper. Avoid any actions that could generate dust clouds.

    • If transferring the solid, do so slowly and carefully.

    • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by any apron, lab coat, and finally eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Spill Cleanup Procedure
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.[1]

    • Wearing your standard PPE, gently sweep up the solid material to avoid generating dust.[1][2]

    • Place the material into a clearly labeled hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent and paper towels, placing the used towels in the solid waste container.

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Restrict access to the spill area.

    • Follow your institution's established emergency procedures.

Waste Disposal Plan

Proper disposal is a critical and legally mandated component of the chemical lifecycle.[1]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with 3,5-Bis(benzyloxy)picolinic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8]

    • Unused Chemical: Unused or non-recyclable 3,5-Bis(benzyloxy)picolinic acid should be disposed of as hazardous chemical waste. It may be possible to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incineration service.[2]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Do not mix different types of waste in the same container.

  • Regulatory Compliance:

    • All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Benzyl ether - Safety D
  • Material Safety Data Sheet - Benzyl ether, 99% (n.d.). Cole-Parmer.
  • 2-Picolinic acid (n.d.). Santa Cruz Biotechnology.
  • 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS (n.d.). CDH Fine Chemical.
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  • SAFETY DATA SHEET - Benzyl methyl ether (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Benzoic Acid (2015). National Institute of Standards and Technology.
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  • SAFETY DATA SHEET - 5-(Trifluoromethyl)-2-pyridinecarboxylic Acid (n.d.). TCI Chemicals.
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Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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